Methyl 2-(cyclohexylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(cyclohexylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXSNKDIVLBOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298171 | |
| Record name | Methyl 2-(cyclohexylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10286-54-1 | |
| Record name | Methyl 2-(cyclohexylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10286-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(cyclohexylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(cyclohexylamino)benzoate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(cyclohexylamino)benzoate, a notable N-substituted anthranilate. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their prevalence in molecules exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and the scientific rationale behind the experimental choices.
Introduction: The Significance of N-Substituted Anthranilates
N-substituted anthranilic acid derivatives are a cornerstone in medicinal chemistry. The structural motif, consisting of an ortho-aminobenzoic acid scaffold with a substituted amine, is a privileged structure found in numerous pharmacologically active compounds. These molecules can interact with a variety of biological targets, leading to their application in managing a spectrum of diseases. The esterification of the carboxylic acid, as in the case of this compound, can modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug efficacy.
The synthesis of such molecules requires robust and versatile chemical methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and have limited substrate scope[1][2]. This guide will focus on a proposed synthesis of this compound via this modern catalytic approach.
Synthesis of this compound via Buchwald-Hartwig Amination
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction between methyl 2-bromobenzoate and cyclohexylamine. The Buchwald-Hartwig amination is the method of choice due to its high efficiency and functional group tolerance[1][2].
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst[1][2]. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and reductive elimination steps.
.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is a proposed method based on established principles of the Buchwald-Hartwig amination. Optimization may be required to achieve the highest yield and purity.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number |
| Methyl 2-bromobenzoate | 215.04 | 610-94-6 |
| Cyclohexylamine | 99.17 | 108-91-8 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 51364-51-3 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 564483-18-7 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 865-48-5 |
| Toluene (anhydrous) | 92.14 | 108-88-3 |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reactants: Anhydrous toluene is added to the flask, followed by methyl 2-bromobenzoate (1.0 equivalent) and cyclohexylamine (1.1-1.2 equivalents).
-
Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as the final product.
.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, the N-H proton, and the methyl ester protons. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), with splitting patterns indicative of their substitution on the benzene ring. The cyclohexyl protons will be observed in the upfield region (δ 1.0-4.0 ppm). The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl ester protons will be a sharp singlet around δ 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the cyclohexyl ring, and the methyl carbon of the ester. A known ¹³C NMR spectrum for 2-(Cyclohexylamino)benzoic acid, methyl ester is available for comparison[3].
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic C-N | ~148 |
| Aromatic C-CO | ~110 |
| Other Aromatic C | 115-135 |
| Cyclohexyl C-N | ~52 |
| Other Cyclohexyl C | 24-34 |
| Methyl (O-CH₃) | ~51 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methyl groups will be just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=C Stretches: Aromatic ring vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: This will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.
-
C-O Stretch: The ester C-O stretch will be visible around 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₉NO₂), the expected molecular weight is approximately 233.31 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 233. Common fragmentation patterns for similar structures involve the loss of the methoxy group (-OCH₃) or cleavage of the cyclohexyl ring.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses should be conducted with strict adherence to safety protocols.
-
Methyl 2-bromobenzoate: This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses[4][5][6].
-
Cyclohexylamine: This is a flammable, corrosive, and toxic substance[7][8][9]. It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with the skin. Handle with extreme care in a fume hood, wearing appropriate PPE, including chemical-resistant gloves and a face shield[7].
-
Palladium Catalysts and Ligands: These are typically air- and moisture-sensitive and should be handled under an inert atmosphere. While generally used in small quantities, they should be handled with care.
-
Sodium tert-butoxide: This is a strong base and is corrosive. It reacts violently with water. Handle in a dry, inert atmosphere.
-
Toluene: This is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This technical guide outlines a robust and modern approach to the synthesis of this compound. The proposed Buchwald-Hartwig amination offers a reliable and efficient route to this class of N-substituted anthranilates. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. By adhering to the described protocols and safety precautions, researchers can confidently synthesize and study this and related compounds, contributing to the advancement of medicinal chemistry and drug discovery.
References
-
SAFETY DATA SHEET - Cyclohexylamine - Nexchem Ltd. (2022, February 16). Retrieved from [Link]
-
METHYL 2-BROMOBENZOATE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2018, December 7). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Retrieved from [Link]
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Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate - Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Shaabani-Hooshmand/8a5f45e2d535f5e2c5f1c3d1e1e0a8b9e6f3e5c9]([Link]
-
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry. Retrieved from [Link]
-
1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Methyl 2-ethynyl-5-(methylamino)benzoate | C11H11NO2 | CID 175438955 - PubChem. Retrieved from [Link]
-
2-(Cyclohexylamino)benzoic acid, methyl ester - SpectraBase. Retrieved from [Link]
-
Cyclohexanecarboxylic acid, methyl ester - the NIST WebBook. Retrieved from [Link]
-
Benzoic acid, methyl ester - the NIST WebBook. Retrieved from [Link]
-
Anthranilic acid, N-acetyl-N-methyl-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
Anthranilic acid methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
L-xylo-hexulosonic acid, methyl ester - the NIST WebBook. Retrieved from [Link]
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Physical and chemical properties of Methyl 2-(cyclohexylamino)benzoate
An In-Depth Technical Guide to Methyl 2-(cyclohexylamino)benzoate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a secondary amine and ester derivative of anthranilic acid. Its structural motif, featuring a substituted anthranilate core, represents a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 10286-54-1). It details a robust, field-proven protocol for its synthesis via reductive amination and outlines methods for its analytical characterization. Furthermore, this document explores the compound's potential applications as a versatile building block for drug development professionals, particularly in the design of novel therapeutics targeting metabolic pathways and protein kinases. The insights herein are intended to equip researchers and scientists with the foundational knowledge required to effectively synthesize, characterize, and utilize this valuable chemical entity in discovery programs.
Compound Identification and Core Properties
This compound is an organic compound that incorporates a methyl anthranilate backbone N-substituted with a cyclohexyl group. This combination of an aromatic amine, an ester, and a lipophilic cycloalkane ring defines its chemical behavior and potential utility.
Nomenclature and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2-(Cyclohexylamino)benzoic acid methyl ester, N-cyclohexylanthranilic acid methyl ester | |
| CAS Number | 10286-54-1 | , |
| Molecular Formula | C₁₄H₁₉NO₂ | , |
| Molecular Weight | 233.31 g/mol | , |
Physicochemical Properties (Computed)
Experimental physical property data for this specific compound is not widely published. The following table summarizes key computed physicochemical properties that are critical for predicting its behavior in biological and chemical systems.
| Property | Value | Source |
| XLogP3 | 4.3 | |
| Hydrogen Bond Donor Count | 1 | , |
| Hydrogen Bond Acceptor Count | 3 | , |
| Rotatable Bond Count | 4 | , |
| Topological Polar Surface Area | 38.3 Ų | , |
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic and Analytical Characterization
While a definitive public repository of experimental spectra for this compound is limited, its structure can be confidently predicted using standard spectroscopic techniques. The following analysis is based on established principles and data from closely related analogs, providing a reliable reference for structural verification.[1]
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | ~8.5-9.0 | Broad Singlet | 1H | The N-H proton of a secondary aniline is typically downfield and may be broadened due to quadrupole effects and exchange. |
| Aromatic H (ortho to -COOCH₃) | ~7.9 | Doublet of Doublets | 1H | Deshielded by the adjacent electron-withdrawing ester group. |
| Aromatic H (para to -COOCH₃) | ~7.3 | Triplet of Doublets | 1H | Standard aromatic region, split by ortho and meta protons. |
| Aromatic H (ortho to -NH) | ~6.7 | Triplet of Doublets | 1H | Shielded by the electron-donating amine group. |
| Aromatic H (para to -NH) | ~6.6 | Doublet of Doublets | 1H | Shielded by the electron-donating amine group. |
| -O-CH ₃ | ~3.9 | Singlet | 3H | Characteristic chemical shift for a methyl ester. |
| Cyclohexyl -CH -NH- | ~3.8 | Multiplet | 1H | Methine proton adjacent to the nitrogen atom. |
| Cyclohexyl -CH ₂- | 1.0 - 2.0 | Multiplets | 10H | Overlapping signals for the five methylene groups of the cyclohexyl ring. |
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework.
| Assignment | Predicted δ (ppm) | Rationale |
| C =O (Ester) | ~169 | Typical chemical shift for an ester carbonyl carbon. |
| Aromatic C -NH | ~149 | Aromatic carbon attached to nitrogen, shifted downfield. |
| Aromatic C -H | 111-135 | Four distinct signals for the aromatic methine carbons. |
| Aromatic C -COOCH₃ | ~112 | Quaternary aromatic carbon, shielded relative to the C-NH carbon. |
| Cyclohexyl -C H-NH- | ~52 | Methine carbon attached to nitrogen. |
| -O-C H₃ | ~51 | Carbon of the methyl ester. |
| Cyclohexyl -C H₂- | 24-33 | Three distinct signals for the five methylene carbons of the cyclohexyl ring. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying key functional groups.
| Assignment | Predicted Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | 3300-3350 | Secondary amine N-H stretching vibration, typically a single sharp peak. |
| C-H Stretch (Aromatic) | >3000 | Aromatic C-H stretching vibrations. |
| C-H Stretch (Aliphatic) | 2850-2950 | Aliphatic C-H stretching from the cyclohexyl and methyl groups. |
| C=O Stretch (Ester) | 1680-1690 | Strong, sharp absorption characteristic of a conjugated ester carbonyl. |
| C=C Stretch (Aromatic) | 1580-1610 | Aromatic ring stretching vibrations. |
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺): Expected at m/z = 233, corresponding to the molecular weight.
-
Key Fragments:
-
m/z = 202: Loss of the methoxy group (-OCH₃, 31 Da).
-
m/z = 174: Loss of the carbomethoxy group (-COOCH₃, 59 Da).
-
m/z = 151: The methyl anthranilate fragment ion.
-
m/z = 83: The cyclohexyl fragment ion.
-
Synthesis and Purification
The synthesis of this compound is most reliably achieved through the reductive amination of methyl anthranilate with cyclohexanone. This method is a cornerstone of amine synthesis, valued for its efficiency and high yields.[2][3] It proceeds via the in-situ formation of an enamine/iminium intermediate, which is then reduced by a hydride source.
Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This protocol describes a standard laboratory-scale synthesis. The choice of a mild reducing agent like sodium triacetoxyborohydride is critical as it is selective for the iminium intermediate and tolerant of the mildly acidic conditions that promote its formation.
Materials:
-
Methyl anthranilate
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add methyl anthranilate (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M concentration).
-
Addition of Reagents: Add cyclohexanone (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is necessary to control the initial exothermic reaction and gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl anthranilate spot is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. Trustworthiness Note: These washes remove residual acid and salts, ensuring a cleaner crude product for purification.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable solvent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., a gradient of 2% to 10% ethyl acetate in hexanes).
-
Elution: Load the adsorbed crude product onto the column and elute with the hexanes/ethyl acetate gradient.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a pure solid or oil.
Synthesis and Validation Workflow
Caption: Integrated workflow for the synthesis and validation of the target compound.
Potential Applications in Medicinal Chemistry and Drug Development
The N-substituted anthranilate scaffold is of significant interest to drug discovery professionals. Its derivatives are known to possess a wide spectrum of biological activities.
-
Scaffold for Kinase Inhibitors: The diaryl amine or alkyl-aryl amine motif is a classic feature of many ATP-competitive kinase inhibitors, where it can form key hydrogen bonds and occupy hydrophobic pockets within the kinase hinge region. The structure of this compound serves as a foundational fragment that can be elaborated upon to target specific kinases involved in oncology or inflammatory diseases.
-
Building Block for Metabolic Pathway Modulators: Structurally related molecules have been identified as potent inhibitors of malate dehydrogenase (MDH), an enzyme critical to cellular metabolism.[4] Inhibition of both cytosolic (MDH1) and mitochondrial (MDH2) isoforms is a promising strategy for targeting cancer metabolism. The (aryloxyacetylamino)benzoic acid moiety is a key pharmacophore in these inhibitors, and this compound provides a versatile starting point for accessing such structures.
-
Modulation of Physicochemical Properties: The cyclohexyl group significantly increases the lipophilicity (as indicated by the high XLogP3 value) compared to a simple N-methyl or N-ethyl analog. This property is crucial for enhancing membrane permeability and oral bioavailability. The methyl ester can act as a handle for further modification or as a prodrug element that can be hydrolyzed in vivo to reveal a more polar carboxylic acid.
Safety and Handling
Conclusion
This compound is a valuable chemical entity with significant potential as a scaffold and building block in modern drug discovery. This guide has provided a detailed technical overview of its core properties, a reliable and detailed protocol for its synthesis and purification, and a predictive framework for its analytical characterization. The demonstrated link between its structural class and potent biological activities, particularly in oncology, underscores its relevance for researchers and scientists in the pharmaceutical industry. The methodologies and data presented here serve as a robust foundation for future research and development efforts leveraging this versatile compound.
References
-
[Arkivoc. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate.]([Link]
Sources
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- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 4. chemsynthesis.com [chemsynthesis.com]
CAS number and molecular structure of Methyl 2-(cyclohexylamino)benzoate
An In-Depth Technical Guide to Methyl 2-(cyclohexylamino)benzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 10286-54-1), a niche N-substituted anthranilate ester. While not extensively documented in mainstream literature, its structural motifs—the anthranilate core and the cyclohexylamino substituent—are prevalent in compounds of significant interest to the pharmaceutical and materials science sectors. This document synthesizes available data on its identity, proposes a robust synthetic pathway based on established organometallic chemistry, provides a detailed predictive analysis of its spectral characteristics, and explores its potential applications as a scaffold in drug discovery. The guide is intended for researchers, chemists, and drug development professionals seeking to evaluate this compound as a synthetic intermediate or a lead structure for new molecular entities.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a secondary amine linking a cyclohexyl group to the 2-position of a methyl benzoate ring. This structure is also known as N-cyclohexyl methyl anthranilate.
| Property | Value | Source |
| CAS Number | 10286-54-1 | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ | [2] |
| Molecular Weight | 233.31 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| SMILES | O=C(OC)C1=CC=CC=C1NC2CCCCC2 | N/A |
| Predicted XLogP3 | 4.3 | [2] |
| Predicted H-Bond Donors | 1 | [2] |
| Predicted H-Bond Acceptors | 3 | [2] |
digraph "Methyl_2_cyclohexylaminobenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; N1 [label="N"]; H1[label="H"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];
// Benzene ring with ester and amine C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituents on the benzene ring C1 -- C7 [len=1.5]; C2 -- N1 [len=1.5];
// Ester group C7 -- O1 [label=" O", len=1.5]; C7 -- O2 [label=" ", len=1.5, style=double]; O1 -- C8 [label=" CH₃", len=1.5];
// Amine group N1 -- H1[len=1.0]; N1 -- C9 [len=1.5];
// Cyclohexyl ring C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C9 [len=1.5];
// Add implicit hydrogens for clarity (optional, as labels) C3 [label="CH"]; C4 [label="CH"]; C5 [label="CH"]; C6 [label="CH"]; C9 [label="CH"]; C10 [label="CH₂"]; C11 [label="CH₂"]; C12 [label="CH₂"]; C13 [label="CH₂"]; C14 [label="CH₂"]; N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C7 [label="C"]; O2 [label="O"]; O1 [label=" "]; C8 [label=" "]; H1[label="H"];
// Position nodes using neato layout engine attributes C1 [pos="0,0!"]; C2 [pos="1.3,0!"]; C3 [pos="2.1,1!"]; C4 [pos="1.3,2!"]; C5 [pos="0,2!"]; C6 [pos="-0.8,1!"]; C7 [pos="-1.3,-1!"]; O2 [pos="-1.3,-2!"]; O1 [pos="-2.5,-0.5!"]; C8 [pos="-3.7,-1!"]; N1 [pos="2.5, -0.5!"]; H1[pos="2.5, -1.3!"]; C9 [pos="3.5, 0.2!"]; C10 [pos="4.8, -0.3!"]; C11 [pos="5.8, 0.5!"]; C12 [pos="5.5, 1.8!"]; C13 [pos="4.2, 2.3!"]; C14 [pos="3.2, 1.5!"]; }
Caption: 2D Molecular Structure of this compound.
Synthesis and Purification
The formation of the N-aryl bond in this compound is optimally achieved via a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation or Goldberg reaction.[3][4] This class of reaction is well-established for coupling aryl halides with amines. The Buchwald-Hartwig amination offers a palladium-catalyzed alternative, often under milder conditions, but the Ullmann-type reaction is a cost-effective and robust choice.
Proposed Synthetic Protocol: Copper-Catalyzed N-Arylation
This protocol describes a laboratory-scale synthesis based on the Ullmann condensation. The rationale is to couple a readily available halobenzoate with cyclohexylamine, as the amine is a stronger nucleophile and less sterically hindered than an N-cyclohexyl halide. Methyl 2-bromobenzoate is selected as the aryl halide due to its higher reactivity compared to the chloride analog.
Reaction: Methyl 2-bromobenzoate + Cyclohexylamine → this compound
-
Catalyst System: A Copper(I) source, such as CuI, is essential. The reaction is often accelerated by a ligand that stabilizes the copper catalyst and facilitates the catalytic cycle. L-proline or N,N'-dimethylethylenediamine (DMEDA) are effective and inexpensive choices that enhance catalyst solubility and activity.
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and neutralize the HBr byproduct.
-
Solvent: A high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is necessary to achieve the required reaction temperatures and dissolve the reactants and catalyst.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 2-bromobenzoate (1.0 eq), Copper(I) iodide (0.1 eq), L-proline (0.2 eq), and Potassium Carbonate (2.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe, followed by cyclohexylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
Analytical Characterization (Predictive)
As experimental spectra for this specific compound are not publicly available, this section provides a predictive analysis based on its structure and data from analogous compounds like methyl benzoate and methyl 2-(methylamino)benzoate.[5]
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ 7.8-8.0 (1H, dd): Aromatic H ortho to C=O. δ 7.2-7.4 (1H, ddd): Aromatic H para to C=O. δ 6.5-6.7 (2H, m): Aromatic H's ortho and para to -NH. δ 4.5-5.5 (1H, broad s): N-H proton, shift is concentration/solvent dependent. δ 3.8-3.9 (3H, s): O-CH₃ (methoxy) protons. δ 3.2-3.4 (1H, m): Cyclohexyl C-H attached to N. δ 1.0-2.0 (10H, m): Remaining cyclohexyl -CH₂- protons. | The electron-donating -NH group will shield the ortho/para protons, shifting them upfield. The electron-withdrawing ester group deshields the ortho proton significantly. The N-H proton is exchangeable and often broad. Cyclohexyl protons will appear as a complex multiplet in the aliphatic region. |
| ¹³C NMR | δ ~168: Ester C=O carbon. δ ~148: Aromatic C attached to N. δ ~134, ~131, ~116, ~114, ~111: Aromatic carbons. δ ~52: Cyclohexyl C attached to N. δ ~51: O-CH₃ (methoxy) carbon. δ ~33, ~26, ~25: Cyclohexyl -CH₂- carbons. | The chemical shifts are estimated based on standard values for substituted benzenes, esters, and cyclohexylamines. The C-N carbon is significantly deshielded. |
| IR (Infrared) | ~3350-3400 cm⁻¹ (sharp, medium): N-H stretch. ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretch. ~2850-2950 cm⁻¹ (strong): Aliphatic C-H stretch (cyclohexyl). ~1680-1700 cm⁻¹ (strong): Ester C=O stretch (conjugated). ~1600, ~1580 cm⁻¹ (medium): Aromatic C=C stretches. ~1250 cm⁻¹ (strong): Aryl C-N stretch. | These frequencies correspond to the characteristic vibrations of the key functional groups present in the molecule. The conjugation of the ester with the aromatic ring lowers the C=O stretching frequency from the typical ~1735 cm⁻¹. |
| MS (Mass Spec) | [M]⁺ at m/z = 233: Molecular ion peak. Key Fragments: m/z 202 ([M-OCH₃]⁺), m/z 174 ([M-COOCH₃]⁺), m/z 151 ([M-C₆H₁₀]⁺, loss of cyclohexene), m/z 134 ([M-C₆H₁₁N]⁺), m/z 83 ([C₆H₁₁]⁺, cyclohexyl cation). | The molecular weight is 233.31. Fragmentation is expected to occur at the ester and amine functional groups, leading to characteristic losses. |
Potential Applications in Research and Drug Development
While specific biological activities for this compound have not been reported, its core structure is a valuable scaffold in medicinal chemistry. Anthranilate derivatives are known to exhibit a wide range of biological activities, and the introduction of a lipophilic cyclohexyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Scaffold for Bioactive Molecules
The N-substituted anthranilate motif is a key component in several classes of therapeutic agents. The compound can serve as a versatile starting material for further chemical elaboration.
-
Antimicrobial Agents: Benzothiazole derivatives, which can be synthesized from aminobenzoic acid precursors, have shown potent antimicrobial and antifungal activities.[6]
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate the N-aryl anthranilate scaffold. For instance, certain benzoate derivatives have been investigated as inhibitors of malate dehydrogenase (MDH), an enzyme involved in cancer metabolism.[7]
-
CNS Agents: The tricyclic core of several antidepressant and antipsychotic drugs can be constructed from precursors like this compound.[8]
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The Evolving Therapeutic Landscape of N-Substituted Anthranilate Esters: A Technical Guide to Their Biological Activities
Introduction: The Anthranilate Scaffold - A Privileged Structure in Medicinal Chemistry
The anthranilic acid scaffold is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This versatility has led to the development of numerous therapeutic agents, from the well-established anti-inflammatory fenamates to novel anticancer and antimicrobial compounds.[1][2] N-substituted anthranilate esters, derivatives of this core structure, have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of biological activities. This guide provides an in-depth technical exploration of the anti-inflammatory, analgesic, anticancer, and antimicrobial potential of these compounds, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.
Anti-inflammatory and Analgesic Activities: Beyond Traditional NSAIDs
N-aryl anthranilic acids, such as mefenamic acid and flufenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Their ester derivatives are investigated to improve pharmacokinetic profiles and reduce gastrointestinal side effects. The primary mechanism for their anti-inflammatory and analgesic effects involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[5]
Mechanism of Action: Modulating the Arachidonic Acid Cascade
The anti-inflammatory action of N-substituted anthranilates is primarily attributed to their inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible at sites of inflammation.[5] The therapeutic effects of NSAIDs are linked to COX-2 inhibition, whereas the undesirable side effects, like gastrointestinal issues, are often due to COX-1 inhibition.[5] The selectivity of N-substituted anthranilates for COX-2 over COX-1 is a key area of research to develop safer anti-inflammatory agents.[6][7]
Beyond COX inhibition, some N-substituted anthranilate derivatives exhibit analgesic properties through distinct mechanisms. Studies on N-methylanthranilate esters have revealed involvement of K+ATP channels and interactions with adrenergic, nitrergic, and serotoninergic pathways.[8] For instance, the antinociceptive effect of isopropyl N-methylanthranilate (ISOAN) was reversed by glibenclamide, an ATP-sensitive K+ channel blocker, suggesting a role for these channels in its analgesic action.[8] The analgesic effect of propyl N-methylanthranilate (PAN) was reverted by naloxone, indicating a potential interaction with the opioid pathway.[8]
A synthetic anthranilic acid derivative, N-(3',4'-dimethoxycinnamoyl) anthranilic acid (3,4-DAA), has demonstrated both anti-inflammatory and potent analgesic properties in models of arthritis.[9] Its mechanism involves the suppression of Th1 cell activity and an increase in the anti-inflammatory cytokine IL-10.[9]
Figure 1: Mechanism of Anti-inflammatory Action.
Structure-Activity Relationship (SAR)
The anti-inflammatory potency of N-arylanthranilic acids is highly dependent on the substitution pattern on the N-aryl ring.[3] For instance, N-(2,6-dichloro-m-tolyl)anthranilic acid (meclofenamic acid) is a potent agent.[3] The nature and position of substituents influence the conformational flexibility of the molecule, which is crucial for binding to the active site of COX enzymes. N-substitution is a critical requirement for potent in-vitro COX-2 inhibitory activity.[10] An increase in the size of the nitrogen substituent can enhance COX-2 inhibitory potency.[10]
Experimental Protocols
This is a standard model for evaluating acute inflammation.[11][12][13][14][15]
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats (150-250g) are typically used.[12]
-
Grouping: Animals are divided into control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (receiving different doses of the N-substituted anthranilate ester).[12]
-
Administration: Test compounds and the positive control are administered orally or intraperitoneally.[15]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[13][15]
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Figure 2: Carrageenan-Induced Paw Edema Workflow.
This method assesses the central analgesic activity of a compound by measuring the latency of response to a thermal stimulus.[16][17][18][19][20]
Protocol:
-
Animal Model: Mice are commonly used.
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55°C (± 0.2°C).[16]
-
Acclimation: Animals are acclimated to the testing room for at least 30 minutes before the experiment.[16]
-
Administration: The test compound is administered, typically orally or intraperitoneally.
-
Testing: At a predetermined time after administration, the mouse is placed on the hot plate, and a timer is started.[16]
-
Endpoint: The latency to a nociceptive response (e.g., hind paw licking, flicking, or jumping) is recorded.[16][17] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[16]
-
Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.
Anticancer Activity: Targeting Multiple Pathways
Anthranilic acid derivatives have garnered significant interest as potential anticancer agents due to their ability to modulate various signaling pathways involved in tumor growth and progression.[12][16]
Mechanisms of Action
N-substituted anthranilate esters exert their anticancer effects through diverse mechanisms, including:
-
Induction of Apoptosis and Cell Cycle Arrest: Many derivatives induce programmed cell death (apoptosis) in cancer cells. For example, some anthranilamide derivatives have been shown to induce apoptosis and cause G1 and S phase arrest in human colon and breast cancer cell lines.[21] The observation of a sub-G0/G1 peak in cell cycle analysis is often indicative of apoptosis.[22]
-
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3): AKR1C3 is implicated in the development of castrate-resistant prostate cancer by catalyzing the synthesis of potent androgens.[23][24] N-benzoyl anthranilic acid derivatives have been identified as potent and selective inhibitors of AKR1C3, with IC50 values in the low micromolar to nanomolar range.[23][25][26] The presence of a hydroxyl group at the meta position on the N-benzoyl ring appears to be crucial for selective AKR1C3 inhibition.[25]
-
Inhibition of the Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog (Hh) pathway is linked to various cancers.[27][28] Anthranilamide derivatives have been designed as inhibitors of the Smoothened (SMO) receptor, a key component of the Hh pathway, thereby blocking downstream signaling.[29][30]
-
Androgen Receptor Antagonism: Certain anthranilic acid ester derivatives can act as androgen receptor (AR) antagonists, inhibiting the growth of prostate cancer cells.[31] This effect appears to be mediated through the ligand-binding domain of the AR.[31]
Figure 3: Diverse Anticancer Mechanisms.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[32][33][34][35]
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density (e.g., 1,000 to 100,000 cells/well) and incubated overnight to allow for attachment.[32]
-
Compound Treatment: The cells are treated with serial dilutions of the N-substituted anthranilate ester for a specified period (e.g., 24, 48, or 72 hours).[33][34]
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., final concentration of 0.5 mg/mL) and incubated for 2-4 hours.[32][35]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the purple formazan crystals formed by viable cells.[32]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength between 550 and 600 nm.[32][35]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| N-benzoyl anthranilic acid derivative (Cpd 10) | AKR1C3 (enzyme) | 0.31 | [25] |
| N-benzoyl anthranilic acid derivative (Cpd 13) | AKR1C3 (enzyme) | 0.35 | [25] |
| Anthranilamide derivative (7c) | HCT 116 (Colon) | Potent activity | [21] |
| Anthranilamide derivative (7c) | MDA-MB-231 (Breast) | Potent activity | [21] |
| 9-acridinyl amino acid derivative (Cpd 8 & 9) | A549 (Lung) | ~6 | [21] |
Table 1: Representative Anticancer Activities of N-Substituted Anthranilate Derivatives.
Antimicrobial Activity: A Renewed Focus
With the rise of antimicrobial resistance, there is a pressing need for new classes of antimicrobial agents. N-substituted anthranilate esters have demonstrated promising activity against a range of bacterial and fungal pathogens.[1]
Mechanism of Action
The precise mechanisms of antimicrobial action for many N-substituted anthranilate esters are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis, analogous to other aromatic compounds. Some sulfonamide derivatives of anthranilic acid have shown selective antifungal activity against Candida albicans.[36][37] The structural similarity of anthranilic acid to p-aminobenzoic acid (PABA), a key component in bacterial folate synthesis, suggests a potential mechanism involving the inhibition of the folate pathway, similar to sulfonamide drugs.[38]
Structure-Activity Relationship (SAR)
The antimicrobial activity is influenced by the nature of the substituents on the anthranilate core. For anthranilic acid sulfonamide analogs, compounds with electron-withdrawing groups (like NO2) have shown higher cytotoxicity, which can sometimes correlate with antimicrobial effects.[37] Further research is needed to establish clear SAR for broad-spectrum antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[39][40]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., equivalent to a 0.5 McFarland standard) is prepared in a suitable broth.[38]
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate using broth as the diluent.[40]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[38]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[38]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[39]
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Anthranilic acid sulfonamides | Candida albicans | 25-50% inhibition at 4 µg/mL | [36][37] |
| Thiazol-2-amine analogues (4h) | Vancomycin-resistant S. aureus | MIC: 0.5 mg/L | [2] |
| Thiazol-2-amine analogues (4a) | Vancomycin-resistant S. aureus | MIC: 0.6 mg/L | [2] |
Table 2: Representative Antimicrobial Activities of N-Substituted Anthranilate Analogs.
Conclusion and Future Directions
N-substituted anthranilate esters represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their established anti-inflammatory and analgesic properties, coupled with emerging evidence of potent anticancer and antimicrobial activities, make them a focal point for ongoing drug discovery efforts. The key to unlocking their full potential lies in a deeper understanding of their structure-activity relationships and mechanisms of action. Future research should focus on:
-
Rational Design: Utilizing computational modeling and SAR data to design novel derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism Elucidation: Employing advanced molecular and cellular biology techniques to fully characterize the pathways through which these compounds exert their effects.
-
Pharmacokinetic Optimization: Modifying the ester and N-substituent groups to improve drug-like properties, including solubility, bioavailability, and metabolic stability.
By continuing to explore the rich chemistry of the anthranilate scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines to address a wide spectrum of diseases.
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- 25. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
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Crystal Structure Analysis of Methyl 2-(cyclohexylamino)benzoate: A Technical Guide
This guide provides an in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of Methyl 2-(cyclohexylamino)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the experimental and computational workflows, from crystal growth to structural refinement and interpretation. While a definitive published crystal structure of this compound is not publicly available, this guide will leverage data from analogous structures to illustrate the principles and expected outcomes of such an analysis, thereby serving as a comprehensive procedural blueprint.
Introduction: The Significance of Structural Elucidation
This compound, a derivative of anthranilic acid, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. The spatial arrangement of its constituent atoms, defined by its crystal structure, dictates its physicochemical properties, including solubility, melting point, and, crucially, its biological activity. Understanding the three-dimensional architecture of this molecule is paramount for rational drug design, polymorphism screening, and the development of novel therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this atomic-level information.[1][2] This guide will walk through the critical steps of a typical SC-XRD analysis, highlighting the causal relationships behind experimental choices and the logic of structural validation.
Synthesis and Crystallization: The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of methyl 2-aminobenzoate with cyclohexanone via reductive amination. This standard organic transformation provides a reliable method for obtaining the desired product.
Experimental Protocol: Synthesis
-
To a solution of methyl 2-aminobenzoate (1 equivalent) in a suitable solvent such as methanol, add cyclohexanone (1.1 equivalents).
-
Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Growing Diffraction-Quality Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-ordered lattice, free from significant defects.[3][4] Several techniques can be employed, and the choice is often empirical.
Experimental Protocol: Crystallization
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
SC-XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2]
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2] The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron clouds of the atoms is recorded by a detector.[5]
Key Experimental Parameters:
| Parameter | Typical Value/Choice | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo radiation is more common for small molecules, while Cu may be used for weakly diffracting crystals.[1] |
| Temperature | 100 K (cryo-cooled) | Reduces thermal motion of atoms, leading to sharper diffraction spots and a more precise structure.[4] |
| Data Collection Strategy | ω and φ scans | Ensures that a complete and redundant dataset of diffraction intensities is collected. |
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.
Workflow for Structure Solution and Refinement:
Sources
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The Emergence of N-Cyclohexyl Anthranilate Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
Abstract
N-cyclohexyl anthranilate derivatives represent a fascinating and evolving class of organic compounds. Initially explored for their organoleptic properties in the flavor and fragrance industry, these molecules are now gaining significant attention in the realm of drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of N-cyclohexyl anthranilate derivatives, their synthesis, and their emerging therapeutic applications. We will delve into the mechanistic underpinnings of their biological activities, with a particular focus on their roles as potential modulators of cellular senescence and as inhibitors of cyclin-dependent kinase 12 (CDK12). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into future research directions.
Introduction: The Anthranilate Scaffold and the Significance of the N-Cyclohexyl Moiety
Anthranilic acid, or 2-aminobenzoic acid, is a versatile aromatic amino acid that serves as a crucial precursor in the biosynthesis of tryptophan and various alkaloids.[1][2] Its derivatives have long been recognized for their diverse biological activities, leading to the development of numerous pharmaceuticals, including anti-inflammatory agents (fenamates), diuretics, and antiviral compounds.[1][3] The core anthranilate scaffold provides a privileged platform for medicinal chemistry, allowing for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic properties.[1]
The introduction of an N-cyclohexyl substituent to the anthranilate core imparts distinct physicochemical characteristics. The bulky, lipophilic cyclohexyl group can significantly influence a molecule's solubility, membrane permeability, and binding affinity to biological targets. This guide focuses specifically on the journey of N-cyclohexyl anthranilate derivatives, from their early applications to their current status as promising therapeutic leads.
Historical Perspective and Early Applications
The initial exploration of N-cyclohexyl anthranilate appears to be rooted in the flavor and fragrance industry. Cyclohexyl anthranilate is noted for its faint, fruity, orange blossom-like odor and a sweet, grape-like taste.[4] Its use in flavor compositions for products like imitation grape, apple, and banana is documented, though typically at very low concentrations.[4] This early focus on its sensory properties laid the groundwork for its commercial availability and subsequent investigation into other potential applications.
While a definitive seminal publication detailing the very first synthesis of N-cyclohexyl anthranilate is not readily apparent in the historical literature, its preparation falls within established organic chemistry reactions. The synthesis from isatoic anhydride and cyclohexanol is a known method, highlighting the accessibility of this compound for early industrial and research purposes.[4]
Synthesis of N-Cyclohexyl Anthranilate Derivatives: A Representative Protocol
The synthesis of N-cyclohexyl anthranilate can be achieved through several established methods for N-alkylation of anthranilic acid or its esters. A common and efficient approach involves the direct condensation of anthranilic acid with cyclohexanol under acidic catalysis, or the reaction of an anthranilate ester with a cyclohexyl halide. A representative laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis of N-Cyclohexyl Anthranilate via Reductive Amination
This protocol describes a plausible and efficient method for the synthesis of N-cyclohexyl anthranilate, adapted from established procedures for the synthesis of N-substituted anthranilates.[5][6]
Materials:
-
Anthranilic acid
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (1 equivalent) in dichloroethane.
-
Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (1.1 equivalents).
-
Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure N-cyclohexyl anthranilate.
Diagram of the Synthetic Workflow:
Caption: A representative workflow for the synthesis of N-cyclohexyl anthranilate.
Emerging Therapeutic Applications and Mechanisms of Action
Recent research has unveiled promising therapeutic potential for N-cyclohexyl anthranilate derivatives beyond their initial use in fragrances. Two key areas of investigation are their ability to induce cellular senescence and their activity as inhibitors of cyclin-dependent kinase 12 (CDK12).
Induction of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in both tumor suppression and aging.[7][8] While beneficial in preventing the proliferation of damaged cells, the accumulation of senescent cells contributes to age-related pathologies.[9] Some N-cyclohexyl anthranilate derivatives have been shown to induce cellular senescence by inhibiting DNA and RNA synthesis and promoting oxidative stress.[10]
Plausible Signaling Pathway for Induction of Cellular Senescence:
The induction of senescence by these compounds likely involves the activation of key tumor suppressor pathways, such as the p53 and p16/pRB pathways.[8] Oxidative stress, a known trigger of senescence, can lead to DNA damage, which in turn activates these pathways, leading to cell cycle arrest.
Caption: A plausible signaling pathway for N-cyclohexyl anthranilate-induced cellular senescence.
Inhibition of Cyclin-Dependent Kinase 12 (CDK12)
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a critical role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II. Dysregulation of CDK12 has been implicated in various cancers, making it an attractive therapeutic target.[11] Notably, certain N-cyclohexyl-containing compounds have been identified as potent and selective inhibitors of CDK12.
The inhibition of CDK12 disrupts the transcription of key genes involved in the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents.[12] This creates a synthetic lethality scenario, offering a promising strategy for cancer therapy.
Mechanism of CDK12 Inhibition and Downstream Effects:
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An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-(cyclohexylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity and stability of Methyl 2-(cyclohexylamino)benzoate, a key intermediate in pharmaceutical synthesis. The document outlines the molecule's intrinsic chemical properties, potential degradation pathways under various stress conditions, and robust analytical methodologies for stability assessment. Detailed experimental protocols for forced degradation studies and the development of a stability-indicating HPLC-UV/MS method are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, store, and analyze this compound, ensuring the integrity and quality of their research and development endeavors.
Introduction: The Significance of this compound in Drug Development
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a substituted anthranilic acid core, is prevalent in numerous pharmaceutical compounds.[1][2] The stability and reactivity of this intermediate are of paramount importance, as any degradation can lead to the formation of impurities that may affect the safety, efficacy, and manufacturability of the final drug product. Understanding its chemical behavior under various environmental and process-related stresses is therefore a critical aspect of drug development.
This guide delves into the core principles of the reactivity and stability of this compound, providing a practical framework for its assessment. By elucidating its degradation pathways and establishing a reliable analytical method for its monitoring, this document aims to support the development of robust and high-quality pharmaceutical products.
Physicochemical Properties and Structural Features
This compound is an ester of 2-(cyclohexylamino)benzoic acid. Its molecular structure, consisting of a secondary amine, a methyl ester, and an aromatic ring, dictates its reactivity and stability.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₉NO₂ | [3] |
| Molecular Weight | 233.31 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | General chemical principles |
The presence of the secondary amine and the ester functional groups are the primary sites of chemical reactivity and potential degradation. The lone pair of electrons on the nitrogen atom can participate in various reactions, while the ester group is susceptible to hydrolysis. The cyclohexyl group, being a bulky alkyl substituent, may sterically hinder some reactions at the amine.
Predicted Reactivity and Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under forced stress conditions. A thorough understanding of these pathways is essential for developing a stability-indicating analytical method and for designing stable formulations.
Hydrolytic Degradation
The ester functional group is the most probable site for hydrolytic degradation. Under both acidic and basic conditions, the ester can be cleaved to yield 2-(cyclohexylamino)benzoic acid and methanol. This is a common degradation pathway for ester-containing drug molecules.[4]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate and methanol.
Oxidative Degradation
The secondary amine in this compound is a potential site for oxidation. Oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or other oxidation products. The aromatic ring could also be susceptible to oxidation under harsh conditions. Amines are known to be susceptible to electron transfer oxidation, which can lead to the formation of N-oxides and hydroxylamines.[5][6]
Photolytic Degradation
Anthranilate esters have been reported to undergo photoreactions upon exposure to UV light. Potential photodegradation pathways include rearrangement to form imines or dimerization reactions. The aromatic ring can absorb UV radiation, leading to the formation of excited states that can then undergo chemical reactions.
Thermal Degradation
At elevated temperatures, thermal decomposition of the molecule may occur. The exact degradation products will depend on the temperature and the presence of other substances. Potential thermal degradation pathways could involve decarboxylation or cleavage of the cyclohexylamino group.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
Stability-Indicating Analytical Method Development
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.
Proposed HPLC-UV/MS Method
The following method is a starting point and should be optimized for the specific application.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | Photodiode Array (PDA) detector to monitor at multiple wavelengths and to check for peak purity. A wavelength of around 254 nm is a good starting point. |
| MS Detection | Electrospray Ionization (ESI) in positive ion mode to identify the molecular weights of the parent compound and its degradation products. |
Method Validation
The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.
Characterization of Degradation Products
The identification and characterization of the degradation products are essential for understanding the degradation pathways and for assessing the safety of the drug substance.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By analyzing the fragmentation patterns of the parent compound and its degradation products, it is possible to propose their structures. [1][7]
-
Expected Fragmentation: For this compound, fragmentation is likely to occur at the ester linkage (loss of methanol) and at the bond between the cyclohexyl group and the nitrogen atom.
NMR Spectroscopy
For the definitive structural confirmation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. 1H and 13C NMR spectra can provide detailed information about the chemical structure of the isolated compounds. A predicted 13C NMR spectrum for the potential hydrolysis product, 2-(cyclohexylamino)benzoic acid, is available and can serve as a reference. [4]
Handling and Storage Recommendations
Based on the potential degradation pathways, the following handling and storage recommendations are provided to ensure the stability of this compound:
-
Storage: Store in a well-closed container in a cool, dry place, protected from light.
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Handle in a well-ventilated area.
Conclusion
This technical guide has provided a comprehensive overview of the reactivity and stability of this compound. The key takeaways are:
-
The molecule is susceptible to hydrolysis of the methyl ester group under both acidic and basic conditions.
-
The secondary amine is a potential site for oxidative degradation.
-
Photodegradation is a plausible degradation pathway for this class of compounds.
-
A stability-indicating HPLC-UV/MS method is essential for monitoring the purity and stability of the compound.
-
Forced degradation studies are a critical tool for identifying potential degradation products and for developing a robust analytical method.
By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work involving this compound.
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(No author given). (n.d.). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Semantic Scholar. Retrieved from [Link]
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(No author given). (n.d.). 2-(Cyclohexylamino)benzoic acid, trimethylsilyl ester. Wiley Online Library. Retrieved from [Link]
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(No author given). (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Retrieved from [Link]
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(No author given). (2024). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from [Link]
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(No author given). (2021). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. NIH. Retrieved from [Link]
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(No author given). (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-(cyclohexylamino)benzoate via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2][3] Aryl amines are prevalent motifs in a vast array of biologically active molecules.[4] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these crucial bonds, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction enables the efficient synthesis of aryl amines from aryl halides or pseudo-halides and a wide range of amine coupling partners.[1][5]
This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of Methyl 2-(cyclohexylamino)benzoate, a valuable building block in medicinal chemistry, via the Buchwald-Hartwig amination of methyl 2-bromobenzoate and cyclohexylamine. We will delve into the mechanistic underpinnings of the reaction, the critical role of each component, and practical guidance for successful execution in a research and development setting.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-centered catalytic cycle. A general understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide (methyl 2-bromobenzoate). This step forms a Pd(II) intermediate.[5][6]
-
Amine Coordination and Deprotonation: The amine (cyclohexylamine) then coordinates to the Pd(II) complex. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[5]
-
Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond, yielding this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
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- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Palladium-Catalyzed Synthesis of Methyl 2-(cyclohexylamino)benzoate via Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 2-(cyclohexylamino)benzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the palladium-catalyzed Buchwald-Hartwig amination of methyl 2-bromobenzoate with cyclohexylamine. We delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer a step-by-step experimental procedure, and provide critical safety and handling information. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the formation of aromatic C-N bonds.
Introduction: The Significance of Aromatic C-N Bonds
Aromatic amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and organic functional materials.[1] The construction of the carbon-nitrogen bond is therefore a cornerstone of modern organic synthesis. Historically, methods for forming these bonds, such as nucleophilic aromatic substitution or the Ullmann condensation, often required harsh reaction conditions and exhibited limited substrate scope.[2] The development of the Buchwald-Hartwig amination in the 1990s revolutionized this field by providing a mild, general, and highly efficient palladium-catalyzed method for coupling amines with aryl halides.[2][3]
This protocol focuses on a specific application of this reaction: the synthesis of this compound. This transformation is representative of the coupling between an electron-deficient aryl bromide and a primary aliphatic amine, a common challenge in synthetic campaigns.
The Buchwald-Hartwig Amination: A Mechanistic Overview
Understanding the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, reacts with the aryl halide (methyl 2-bromobenzoate). This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]
-
Amine Coordination & Deprotonation: The amine (cyclohexylamine) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex.[6]
-
Reductive Elimination: The final step is the formation of the new C-N bond, which occurs as the arylamine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7]
The choice of ligand is critical, as bulky, electron-rich phosphine ligands facilitate the reductive elimination step and stabilize the catalyst.[8][9]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Purity |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | 5.0 | 1.08 g | 1.0 | ≥98% |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 6.0 | 0.65 mL | 1.2 | ≥99% |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 0.05 | 45.8 mg | 0.01 (1 mol%) | - |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.12 | 69.4 mg | 0.024 (2.4 mol%) | ≥98% |
| Sodium tert-butoxide | NaOtBu | 96.10 | 7.0 | 0.67 g | 1.4 | ≥98% |
| Toluene | C₇H₈ | 92.14 | - | 25 mL | - | Anhydrous |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Schlenk line or nitrogen/argon inlet system
-
Glass syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety and Handling Precautions
A thorough risk assessment must be conducted before starting. Key hazards are summarized below.
| Compound | Hazard Summary |
| Methyl 2-bromobenzoate | Causes skin, eye, and respiratory tract irritation.[10][11] Handle in a fume hood. |
| Cyclohexylamine | Flammable liquid and vapor.[12][13] Toxic in contact with skin and if swallowed.[14] Causes severe skin burns and eye damage.[15] Suspected of damaging fertility.[14] Corrosive.[12] |
| Sodium tert-butoxide | Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage. Handle in an inert atmosphere if possible. |
| Palladium Catalyst | May cause skin and respiratory irritation. Handle with care. |
| Toluene | Flammable liquid and vapor. Harmful if inhaled or swallowed. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. |
Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, and nitrile gloves are mandatory. All solid transfers, especially of sodium tert-butoxide, should be performed quickly to minimize exposure to air and moisture.
Step-by-Step Procedure
Figure 2: General experimental workflow for the synthesis.
-
Reaction Setup:
-
Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Place the apparatus under an inert atmosphere of nitrogen or argon using a Schlenk line or a balloon. Heat the glassware with a heat gun under vacuum and backfill with inert gas three times to ensure it is dry.
-
-
Charging the Flask:
-
Remove the glass stopper from the side neck and, under a positive flow of inert gas, add methyl 2-bromobenzoate (1.08 g), Pd₂(dba)₃ (45.8 mg), Xantphos (69.4 mg), and sodium tert-butoxide (0.67 g).
-
Causality Note: Adding the solids first under an inert atmosphere is crucial to prevent the degradation of the air-sensitive Pd(0) catalyst and the reaction of the strong base with atmospheric moisture.
-
-
Addition of Liquids:
-
Replace the stopper. Through the top of the condenser, add 25 mL of anhydrous toluene via a syringe.
-
Using a separate syringe, add cyclohexylamine (0.65 mL).
-
Begin vigorous stirring. The mixture should turn dark brown or purple.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated heating mantle and heat the mixture to reflux (approx. 100-110 °C).
-
Maintain the reaction at this temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots.
-
-
Reaction Workup:
-
Once the reaction is complete (as indicated by the consumption of the methyl 2-bromobenzoate starting material on TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and shake.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
-
Expected Results and Characterization
-
Yield: Typical yields for this type of reaction range from 75% to 95%.
-
Appearance: The final product is expected to be a white to off-white solid or a pale yellow oil.
-
Characterization: The identity and purity of the product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 234.15).
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch).
-
Conclusion
The Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of this compound from readily available starting materials. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, and using an appropriate catalyst-ligand system, high yields of the desired N-arylated product can be achieved. This protocol serves as a robust template for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Viciu, M. S., & Nolan, S. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
Nexchem Ltd. (2022, February 16). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Thames River Chemical Corp. (2017, July 4). Cyclohexylamine - SAFETY DATA SHEET. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Springer Nature. (n.d.). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Methyl 2-bromobenzoate. PubChem. Retrieved from [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Loba Chemie. (2018, December 7). METHYL 2-BROMOBENZOATE EXTRA PURE MSDS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Retrieved from [Link]
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
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Application Notes and Protocols: Methyl 2-(cyclohexylamino)benzoate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Anthranilate Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the successful development of novel therapeutic agents. The anthranilic acid framework and its derivatives have long been recognized as privileged structures, forming the core of numerous bioactive molecules.[1] These compounds, including well-known nonsteroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, demonstrate a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1][2] Methyl 2-(cyclohexylamino)benzoate, an ester derivative of N-cyclohexylanthranilic acid, represents a compelling yet underexplored scaffold for the generation of new chemical entities. Its structure combines the aromatic aminobenzoate core with a lipophilic cyclohexyl moiety, offering a unique three-dimensional profile that can be exploited for targeted drug design.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of this compound as a foundational building block in medicinal chemistry. We will provide detailed protocols, expert insights into experimental design, and a forward-looking perspective on its utility in contemporary drug discovery programs, particularly in the realms of kinase inhibition and anti-inflammatory agent development.
Physicochemical Properties of this compound
A thorough understanding of a scaffold's physicochemical properties is critical for predicting its behavior in biological systems and for guiding downstream drug design efforts. The key computed properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | PubChem |
| Molecular Weight | 233.31 g/mol | PubChem |
| XLogP3 | 4.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Note: These properties are computationally derived and provide a baseline for experimental validation.
Synthesis of this compound: An Ullmann Condensation Approach
The synthesis of N-aryl and N-cycloalkyl anthranilates is classically achieved through copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation.[3] This method provides a reliable and scalable route to this compound from commercially available starting materials.
Causality in Experimental Design:
The choice of the Ullmann condensation is predicated on its proven efficacy for forming C-N bonds between aryl halides and amines.[3] The use of a copper catalyst is essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. A high-boiling point, polar aprotic solvent like DMF or DMSO is typically employed to ensure the solubility of the reactants and to achieve the necessary reaction temperatures. The presence of a base, such as potassium carbonate, is critical for deprotonating the amine nucleophile, thereby increasing its reactivity towards the aryl halide.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis via Ullmann Condensation
Materials:
-
Methyl 2-bromobenzoate[4]
-
Cyclohexylamine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the methyl 2-bromobenzoate.
-
Add cyclohexylamine (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 2-aminobenzoic acid scaffold is a key component in a number of kinase inhibitors. The amino group and the adjacent carbonyl can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many Type I and Type II kinase inhibitors.[5] The cyclohexyl group of this compound provides a lipophilic handle that can be directed towards hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.
Proposed Signaling Pathway and Drug Action:
Sources
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- 2. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Methyl 2-(cyclohexylamino)benzoate: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Methyl 2-(cyclohexylamino)benzoate, a derivative of anthranilic acid, has emerged as a versatile and highly valuable scaffold. Its inherent structural features—a nucleophilic secondary amine, an electrophilic ester, and a modifiable aromatic ring—provide a trifecta of reactive sites, enabling its participation in a diverse array of chemical transformations. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the applications of this compound as a pivotal component in the synthesis of diverse heterocyclic frameworks with significant therapeutic potential.
This document will explore the utility of this building block through detailed application notes and validated protocols, focusing on its role in multicomponent reactions and its potential as a precursor for medicinally relevant quinoline and acridone scaffolds. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.
Physicochemical Properties and Reactivity Profile
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₂ | PubChem |
| Molecular Weight | 233.31 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) | General chemical knowledge |
| Reactivity | Nucleophilic secondary amine, electrophilic ester carbonyl, aromatic ring susceptible to electrophilic substitution | General chemical principles |
The reactivity of this compound is dictated by its constituent functional groups. The secondary amine is a potent nucleophile, readily participating in reactions with electrophiles. The methyl ester, while relatively stable, can undergo hydrolysis or amidation under appropriate conditions. The benzene ring, activated by the amino group, can undergo electrophilic aromatic substitution, although the directing effects of both the amino and ester groups must be considered.
Application in Multicomponent Reactions: The Ugi Synthesis of Peptidomimetics
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, and derivatives of this compound are excellent substrates for this transformation, leading to the rapid synthesis of diverse peptidomimetic scaffolds.[1][2]
The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[3][4] In the context of our building block, anthranilic acid (a precursor) can be utilized as the amine and carboxylic acid component, which upon reaction with an aldehyde and an isocyanide, and subsequent in-situ esterification with methanol, can lead to structures related to this compound. A more direct application involves using a pre-formed derivative in a three-component Ugi reaction.
Mechanistic Rationale: A Convergent Pathway to Complexity
The mechanism of the Ugi reaction is a testament to its efficiency. It is generally accepted to proceed through the initial formation of an imine from the aldehyde and amine. This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion). The resulting nitrilium ion is then trapped by the carboxylate to form an O-acyl isoamide intermediate, which undergoes an irreversible Mumm rearrangement to yield the final stable α-acylamino amide product.[1][5]
Caption: Simplified mechanism of the Ugi four-component reaction.
Experimental Protocol: Synthesis of Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate Derivatives
This protocol is adapted from a reported procedure for the synthesis of derivatives of this compound via a Ugi-type reaction.[6]
Materials:
-
Anthranilic acid (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Cyclohexyl isocyanide (1.2 mmol)
-
Methanol (5 mL)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a 25 mL round-bottom flask, add anthranilic acid (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), and methanol (5 mL).
-
Stir the mixture at room temperature until the solids dissolve.
-
Add cyclohexyl isocyanide (1.2 mmol) to the solution.
-
Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction (typically 12-24 hours), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate (e.g., starting from 5:1) to afford the pure product.
Expected Results: This procedure typically affords the desired methyl 2-((2-(cyclohexylamino)-2-oxo-1-arylethyl)amino)benzoate derivatives in good to excellent yields (80-98%), depending on the nature of the substituted benzaldehyde.[6]
| Aldehyde Substituent | Yield (%) | Melting Point (°C) |
| 2-Chloro | 85 | 116-118 |
| 4-Nitro | 98 | 182-183 |
| 4-Methoxy | 82 | 173-175 |
Application in Heterocyclic Synthesis: A Gateway to Quinolines and Acridones
The structural core of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinolines and acridones, which are prominent scaffolds in numerous pharmaceuticals.[7][8][9]
Proposed Synthesis of Quinolines via Friedländer Annulation
The proposed reaction would involve the condensation of this compound with a ketone, such as cyclohexanone, under acidic or basic conditions to yield a substituted quinoline-4-carboxylate.
Mechanistic Rationale: Acid-Catalyzed Cyclization
In a plausible acid-catalyzed mechanism, the ketone first undergoes an aldol condensation with the ester carbonyl of a transiently formed aldehyde from the anthranilate. The resulting β-hydroxy ketone can then dehydrate. The key cyclization step involves the intramolecular attack of the enol or enamine tautomer onto the protonated carbonyl, followed by dehydration to furnish the aromatic quinoline ring.[10]
Caption: Proposed workflow for the Friedländer synthesis of quinolines.
Proposed Experimental Protocol: Synthesis of a Tetrahydroacridine Derivative
This hypothetical protocol is based on general Friedländer synthesis conditions.[12][13][14]
Materials:
-
This compound (1.0 mmol)
-
Cyclohexanone (1.2 mmol)
-
Polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂)
-
Toluene or xylene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol) and cyclohexanone (1.2 mmol) in a high-boiling solvent like toluene or xylene.
-
Add the acid catalyst (e.g., a catalytic amount of PPA or 1.0 equivalent of a Lewis acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., sodium bicarbonate solution for an acid catalyst).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Proposed Synthesis of Acridones via Intramolecular Cyclization
Acridone and its derivatives are another class of biologically important heterocyclic compounds.[15][16] The synthesis of acridones often involves the cyclization of N-phenylanthranilic acids.[9] By analogy, this compound could potentially be hydrolyzed to the corresponding carboxylic acid, which can then undergo intramolecular cyclization to form an N-cyclohexylacridone derivative.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The cyclization of an N-arylanthranilic acid to an acridone is typically achieved under strong acid catalysis (e.g., sulfuric acid or PPA) and proceeds via an intramolecular electrophilic aromatic substitution mechanism. The protonated carboxylic acid acts as the electrophile, attacking the electron-rich aromatic ring of the cyclohexylamino moiety, followed by dehydration to yield the acridone core.
Conclusion: A Building Block of Strategic Importance
This compound is a versatile and valuable building block in organic synthesis. Its utility in the Ugi multicomponent reaction for the rapid construction of peptidomimetic libraries is well-documented. Furthermore, its structural features strongly suggest its potential as a precursor for the synthesis of medicinally important quinoline and acridone scaffolds via established synthetic methodologies like the Friedländer annulation and intramolecular cyclization reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this privileged scaffold in their drug discovery and development endeavors.
References
-
Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 5(5), 1935-1946. [Link]
-
El-Sayed, M., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6649. [Link]
-
Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]
-
Beus, M., et al. (2022). Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. Medicinal Chemistry Research, 31(1), 133-150. [Link]
-
Ugi, I., et al. (1959). A New Reaction of Isocyanides. Angewandte Chemie, 71(11), 386. [Link]
-
Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Poor, M. A., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Arkivoc, 2019(6), 74-82. [Link]
-
Al-Mulla, A. (2017). A Review: Biological and Pharmaceutical Importance of Quinoline Derivatives. Journal of Saudi Chemical Society, 21(1), 125-135. [Link]
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4514. [Link]
-
Kumar, A., et al. (2010). Green Synthesis of 9-Acridone Derivatives. Journal of the Chinese Chemical Society, 57(3B), 629-632. [Link]
-
Nakanishi, W., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13031-13040. [Link]
-
Begum, A., et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chemistry International Journal, 9(2), 555756. [Link]
-
Mondal, S., et al. (2021). Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt Catalysis. Journal of the American Chemical Society, 143(49), 20858-20868. [Link]
-
ResearchGate. (n.d.). Acridone. [Link]
-
Reddy, T. R., et al. (2020). Synthesis of novel cytotoxic tetracyclic acridone derivatives and study of their molecular docking, ADMET, QSAR, bioactivity and protein binding properties. Scientific Reports, 10(1), 20649. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Hould, D., et al. (2012). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilide and Enamide C–H Bonds with Isocyanates. Organic Letters, 14(11), 2822-2825. [Link]
-
McWilliams, J. C., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
-
Jia, Y., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4153. [Link]
-
King, F. D., et al. (2014). Cyclisation reactions of N-cinnamoyl-9-aminoanthracenes. Organic & Biomolecular Chemistry, 12(20), 3211-3221. [Link]
-
Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780. [Link]
Sources
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Application Notes and Protocols for the Derivatization of Methyl 2-(cyclohexylamino)benzoate for Biological Screening
Introduction: The Rationale for Derivatizing Methyl 2-(cyclohexylamino)benzoate
The anthranilic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The parent compound, this compound, combines the key features of an anthranilate ester with a lipophilic cyclohexyl group, making it an excellent starting point for the development of a diverse chemical library for biological screening.
The secondary amine in this compound is a key functional handle for derivatization. Modification at this position can significantly impact the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and overall shape. These modifications, in turn, can modulate the compound's interaction with biological targets, leading to enhanced potency, selectivity, or novel mechanisms of action. This application note provides a comprehensive guide for the synthesis and biological evaluation of a focused library of N-acyl, N-sulfonyl, and N-ureido/thioureido derivatives of this compound. The protocols are designed to be robust and adaptable, enabling researchers to generate a panel of novel compounds for screening in various therapeutic areas.
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial. Two common and effective methods for the synthesis of this compound are reductive amination and the Buchwald-Hartwig amination.
Method A: Reductive Amination
This classic method involves the formation of an imine or enamine intermediate from methyl 2-aminobenzoate and cyclohexanone, which is then reduced in situ to the desired secondary amine.
Protocol 1: Reductive Amination for this compound Synthesis
-
Materials:
-
Methyl 2-aminobenzoate (1.0 equiv)
-
Cyclohexanone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add methyl 2-aminobenzoate and anhydrous DCM.
-
Add cyclohexanone to the solution and stir for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride in portions over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Method B: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides an alternative, often high-yielding, route to the target compound from methyl 2-bromobenzoate and cyclohexylamine.[1][2][3][4]
Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis
-
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (e.g., argon).
-
Add anhydrous toluene, followed by methyl 2-bromobenzoate and cyclohexylamine.
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours. Monitor by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield this compound.
-
Part 2: Derivatization of this compound
The following protocols detail the synthesis of three classes of derivatives: N-acyl, N-sulfonyl, and urea/thiourea.
A. N-Acylation
N-acylation introduces an acyl group to the secondary amine, forming a tertiary amide. This is readily achieved using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.
Protocol 3: General Procedure for N-Acylation
-
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride or acid anhydride (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine or pyridine and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Table 1: Example N-Acyl Derivatives
| Derivative Name | Acylating Agent | Expected Yield (%) |
| Methyl 2-(N-acetyl-N-cyclohexylamino)benzoate | Acetyl chloride | 85-95 |
| Methyl 2-(N-benzoyl-N-cyclohexylamino)benzoate | Benzoyl chloride | 80-90 |
| Methyl 2-(N-(4-nitrobenzoyl)-N-cyclohexylamino)benzoate | 4-Nitrobenzoyl chloride | 80-90 |
B. N-Sulfonylation
N-sulfonylation with various sulfonyl chlorides yields stable sulfonamides. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Protocol 4: General Procedure for N-Sulfonylation
-
Materials:
-
This compound (1.0 equiv)
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine.
-
Add the sulfonyl chloride dropwise.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 3.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Table 2: Example N-Sulfonyl Derivatives
| Derivative Name | Sulfonylating Agent | Expected Yield (%) |
| Methyl 2-(N-(phenylsulfonyl)-N-cyclohexylamino)benzoate | Benzenesulfonyl chloride | 75-85 |
| Methyl 2-(N-(4-methylphenylsulfonyl)-N-cyclohexylamino)benzoate | p-Toluenesulfonyl chloride | 80-90 |
| Methyl 2-(N-(4-nitrophenylsulfonyl)-N-cyclohexylamino)benzoate | 4-Nitrobenzenesulfonyl chloride | 70-80 |
C. Urea and Thiourea Formation
Urea and thiourea derivatives are synthesized by reacting the secondary amine with isocyanates and isothiocyanates, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Protocol 5: General Procedure for Urea/Thiourea Synthesis
-
Materials:
-
This compound (1.0 equiv)
-
Isocyanate or Isothiocyanate (1.05 equiv)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous THF or DCM under a nitrogen atmosphere.
-
Add the isocyanate or isothiocyanate dropwise at room temperature.
-
Stir the mixture for 1-6 hours. Monitor the reaction by TLC.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., diethyl ether).
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Table 3: Example Urea and Thiourea Derivatives
| Derivative Name | Reagent | Expected Yield (%) |
| Methyl 2-(N-cyclohexyl-N-(phenylcarbamoyl)amino)benzoate | Phenyl isocyanate | 90-98 |
| Methyl 2-(N-cyclohexyl-N-((4-chlorophenyl)carbamoyl)amino)benzoate | 4-Chlorophenyl isocyanate | 90-98 |
| Methyl 2-(N-cyclohexyl-N-(phenylcarbamothioyl)amino)benzoate | Phenyl isothiocyanate | 85-95 |
Part 3: Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of each derivative.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of amides and esters, S=O of sulfonamides).
Part 4: Biological Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized library.
Caption: A tiered biological screening cascade for the synthesized library.
A. Primary Screening: Cytotoxicity Assay
A preliminary assessment of general cytotoxicity is crucial to identify compounds that may exhibit non-specific activity and to determine appropriate concentration ranges for subsequent assays. The MTT assay is a reliable and widely used colorimetric method for this purpose.[1][2][5][6]
Protocol 6: MTT Cytotoxicity Assay
-
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
-
B. Secondary Screening: Anti-inflammatory and Antimicrobial Assays
Compounds that are non-cytotoxic or show selective cytotoxicity can be advanced to more specific assays.
Many anthranilic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][7][8][9][10][11] Additionally, assessing the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 can provide further insight into their anti-inflammatory potential.[12][13][14][15]
Protocol 7: In Vitro COX Inhibition Assay (Colorimetric)
-
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
-
Procedure:
-
Follow the manufacturer's instructions for the assay kit.
-
Typically, the assay involves incubating the COX enzyme with the test compound.
-
The reaction is initiated by adding arachidonic acid.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Protocol 8: TNF-α and IL-6 Release Assay in LPS-stimulated Macrophages
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage of inhibition of cytokine release.
-
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[3]
Protocol 9: Broth Microdilution Assay for MIC Determination
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
-
Procedure:
-
Prepare a two-fold serial dilution of each test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum and add it to each well of the microplate.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
This application note provides a comprehensive framework for the synthesis and biological evaluation of a focused library of derivatives based on the this compound scaffold. By systematically modifying the N-substituent and employing a tiered screening cascade, researchers can efficiently identify novel compounds with potential therapeutic applications in areas such as inflammation, infectious diseases, and oncology. The detailed protocols herein serve as a robust starting point for such drug discovery efforts.
References
-
Arkivoc. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Retrieved from [Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
JoVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
MDPI. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
Pharmacy 180. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Retrieved from [Link]
-
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]
-
ACS Publications. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]
-
Pharmacy 180. Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
-
ACS Publications. (1993). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. Retrieved from [Link]
-
Semantic Scholar. Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]
-
NIH. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. Retrieved from [Link]
-
ResearchGate. Synthesis of mono-and N,N-disubstituted ureas. Retrieved from [Link]
-
SciSpace. (2004). Synthesis of N,N'-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Retrieved from [Link]
-
CONICET. Small Molecules as Anti-TNF Drugs. Retrieved from [Link]
-
NIH. (2005). Small-molecule inhibition of TNF-alpha. Retrieved from [Link]
-
Stanford University. Small-Molecule Inhibition of TNF-alpha. Retrieved from [Link]
-
ResearchGate. Large scale preparation of N-substituted urea. Retrieved from [Link]
-
MDPI. (2021). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Retrieved from [Link]
-
Semantic Scholar. Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Retrieved from [Link]
-
NIH. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]
-
NIH. (2013). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Retrieved from [Link]
-
MDPI. (2021). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Retrieved from [Link]
-
Semantic Scholar. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Retrieved from [Link]
-
NIH. (2014). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Google Patents. Process for the preparation of alkyl n-alkylanthranilate.
- Google Patents. Process for the preparation of alkyl n-alkylanthranilate.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Methyl 2-(cyclohexylamino)benzoate
Introduction
Methyl 2-(cyclohexylamino)benzoate is a small organic molecule with a chemical structure featuring a benzoate core and a cyclohexylamino substituent. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a modulator of diverse biological targets. Derivatives of methyl benzoate have been identified as intermediates for pharmaceuticals with applications including antifungal and antimicrobial agents.[1] Furthermore, other benzoate derivatives have been investigated as enzyme inhibitors and insect repellents.[2][3][4]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[5][6] Given the nascent state of research on this compound, a broad-based HTS approach is warranted to elucidate its potential therapeutic applications. This document provides detailed application notes and protocols for screening this compound against several major classes of drug targets: enzymes, G-protein coupled receptors (GPCRs), and ion channels. Additionally, a protocol for phenotypic screening to assess antimicrobial or antiparasitic activity is included, inspired by the known activities of related compounds.[7]
These protocols are designed to be robust, reproducible, and adaptable to standard HTS laboratory automation. They incorporate principles of scientific integrity, with explanations for key experimental choices and self-validating systems.
Application Note 1: Fluorescence-Based Enzyme Inhibition Assay
Principle:
Fluorescence-based assays are a mainstay in HTS for their high sensitivity, versatility, and compatibility with automation.[8][9][10] This protocol describes a generic approach to screen for inhibitors of a purified enzyme that processes a fluorogenic substrate. The enzyme cleaves the substrate, releasing a fluorophore and causing an increase in fluorescence intensity. A potential inhibitor, such as this compound, will prevent or reduce this cleavage, resulting in a lower fluorescence signal compared to an uninhibited control. This method is broadly applicable to various enzyme classes, such as proteases, phosphatases, and hydrolases, by selecting an appropriate enzyme and corresponding fluorogenic substrate.[11]
Experimental Workflow Diagram:
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Protocol:
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer (optimized for enzyme activity)
-
This compound (test compound)
-
Known inhibitor of the enzyme (positive control)
-
DMSO (vehicle control)
-
384-well, black, flat-bottom assay plates
-
Multichannel pipettes or automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of the test compound in DMSO. For a primary screen, a single high concentration (e.g., 10-50 µM final assay concentration) is often used. For dose-response curves, an 8- to 12-point dilution series is recommended.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of the compound dilutions, positive control, and DMSO vehicle control into the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of the purified enzyme in pre-warmed assay buffer at a concentration that will yield a robust signal within the linear range of the assay.
-
Dispense the enzyme solution into all wells containing the compounds and controls. The volume should be adjusted to achieve the desired final compound concentration (e.g., add 10 µL of enzyme to the 100 nL of compound).
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature (or the enzyme's optimal temperature) for 15-30 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.
-
Add the substrate solution to all wells to initiate the enzymatic reaction (e.g., 10 µL).
-
-
Reaction Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30-60 minutes). This time should be within the linear phase of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
Data Analysis:
-
Percentage Inhibition Calculation:
-
The percentage inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Signal_Compound: Fluorescence from wells with the test compound.
-
Signal_Vehicle: Fluorescence from wells with DMSO only (0% inhibition).
-
Signal_Blank: Fluorescence from wells with a known inhibitor (100% inhibition) or no enzyme.
-
-
IC50 Determination:
-
For dose-response experiments, plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Summary Table:
| Compound | Single Point % Inhibition (at 20 µM) | IC50 (µM) |
| This compound | 65.4% | 8.2 |
| Positive Control Inhibitor | 98.9% | 0.05 |
Application Note 2: Cell-Based GPCR Calcium Flux Assay
Principle:
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major targets for drug discovery.[12][13] Many GPCRs, particularly those coupled to Gαq proteins, signal through the release of intracellular calcium (Ca2+) upon activation.[14] This protocol uses a fluorescent, calcium-sensitive dye that exhibits an increase in fluorescence intensity upon binding to free Ca2+. A cell line stably expressing the target GPCR is loaded with the dye. Agonists of the receptor will trigger Ca2+ release and increase fluorescence, while antagonists will block the effect of a known agonist. This assay can identify both agonists and antagonists of the target GPCR.[15][16]
GPCR Signaling Pathway Diagram:
Caption: Gαq-coupled GPCR signaling pathway leading to calcium release.
Protocol:
Materials:
-
Mammalian cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (an anion-exchange transport inhibitor, often included in kits)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound (test compound)
-
Known agonist and/or antagonist for the target GPCR (controls)
-
384-well, black, clear-bottom cell culture plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the dye and probenecid in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, then for 30 minutes at room temperature in the dark.
-
-
Assay Execution (on a fluorescence imaging plate reader):
-
Place the cell plate and a compound plate (prepared as in the enzyme assay protocol) into the instrument.
-
For agonist screening:
-
The instrument will measure a baseline fluorescence reading.
-
It will then transfer the test compound, agonist control, and vehicle from the compound plate to the cell plate.
-
Fluorescence is monitored in real-time for 2-3 minutes to detect any increase caused by compound-induced Ca2+ release.
-
-
For antagonist screening:
-
The instrument will first transfer the test compound (potential antagonist) to the cell plate and incubate for a set period (e.g., 15-30 minutes).
-
A baseline fluorescence is read.
-
A solution of the known agonist (at its EC80 concentration) is then added to all wells.
-
Fluorescence is monitored in real-time to see if the test compound inhibits the agonist-induced signal.
-
-
Data Analysis:
-
Response Calculation:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity for each well.
-
-
Agonist Activity (EC50):
-
Normalize the data relative to the vehicle control (0% activity) and the maximal response of the known agonist (100% activity).
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (effective concentration for 50% maximal response).
-
-
Antagonist Activity (IC50):
-
Calculate the percentage inhibition of the agonist response for each concentration of the test compound.
-
Plot the percentage inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Data Summary Table:
| Compound | Assay Mode | EC50 (µM) | IC50 (µM) |
| This compound | Agonist | > 50 | N/A |
| This compound | Antagonist | N/A | 12.5 |
| Positive Control Agonist | Agonist | 0.01 | N/A |
| Positive Control Antagonist | Antagonist | N/A | 0.08 |
Application Note 3: Fluorescence-Based Ion Channel Membrane Potential Assay
Principle:
Ion channels are critical drug targets involved in various physiological processes.[17][18] This assay uses a fluorescent voltage-sensitive dye that redistributes across the cell membrane in response to changes in membrane potential. In a resting cell, the dye concentrates in the cytoplasm and emits low fluorescence. When ion channels open (e.g., potassium channels), causing hyperpolarization, the dye enters the cell and binds to proteins, leading to a significant increase in fluorescence. Conversely, channel opening that causes depolarization (e.g., sodium channels) can lead to a decrease in fluorescence. This method allows for the screening of compounds that either activate or inhibit ion channels.[19]
Assay Principle Diagram:
Caption: Principle of a membrane potential assay for a K+ channel activator.
Protocol:
Materials:
-
Cell line expressing the target ion channel
-
Membrane potential-sensitive dye kit
-
Assay buffers (e.g., a low potassium buffer for baseline and a high potassium buffer for stimulation)
-
This compound (test compound)
-
Known channel opener and/or blocker (controls)
-
384-well, black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating & Dye Loading:
-
Follow the same procedure as for the GPCR assay (Protocol 2, steps 1 and 2) to plate cells and load them with the voltage-sensitive dye.
-
-
Compound Addition:
-
Remove the dye loading buffer and replace it with a physiological low-potassium assay buffer.
-
Add the test compound, controls, and vehicle to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a stimulation buffer (e.g., high-potassium buffer to depolarize the cells and open voltage-gated channels, or a specific ligand for ligand-gated channels).
-
Immediately measure the fluorescence kinetics for 1-2 minutes.
-
Data Analysis:
-
Response Calculation:
-
The response is calculated as the change in fluorescence (peak signal after stimulation minus baseline).
-
-
EC50/IC50 Determination:
-
Data is normalized using vehicle and known blocker/opener controls.
-
Plot the normalized response or percentage inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
-
Data Summary Table:
| Compound | Target Ion Channel | Assay Mode | EC50/IC50 (µM) |
| This compound | KCNQ2/3 | Activator | 15.1 |
| Positive Control Blocker | KCNQ2/3 | Blocker | 0.12 |
References
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Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. [Link]
-
Flux assays in high throughput screening of ion channels in drug discovery - PubMed. [Link]
-
Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. [Link]
-
Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. [Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. [Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. [Link]
-
Advances in G protein-coupled receptor high-throughput screening - PubMed - NIH. [Link]
-
High-Throughput GPCR Assay Development - Agilent. [Link]
-
High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. [Link]
-
Cost-Efficient Ion Channel High-Throughput Screening - Metrion Biosciences. [Link]
-
Ion Channel Assays - Charles River Laboratories. [Link]
-
Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed. [Link]
-
Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors | Request PDF - ResearchGate. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed. [Link]
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(Cyclohexylamino) 2-methylbenzoate | C14H19NO2 | CID 144857628 - PubChem. [Link]
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(PDF) High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - ResearchGate. [Link]
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Discovery of benzodiazepine derivatives as a new class of covalent inhibitors of SARS-CoV-2 main protease - PubMed. [Link]
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Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - MDPI. [Link]
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High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed. [Link]
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Evaluating cytotoxicity of methyl benzoate in vitro - PMC - NIH. [Link]
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Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC - NIH. [Link]
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Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives - ResearchGate. [Link]
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Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers - RSC Publishing. [Link]
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High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds - MDPI. [Link]
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Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC - NIH. [Link]
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed. [Link]
-
Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. [Link]
-
High throughput screening for biomaterials discovery - PubMed. [Link]
-
Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. [Link]
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Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PubMed Central. [Link]
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Methyl 2-[(2-methylphenoxy)methyl]benzoate - PMC - PubMed Central - NIH. [Link]
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The metabolism of benzoate and methylbenzoates via the meta-cleavage pathway by Pseudomonas arvilla mt-2 - PubMed. [Link]
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Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH. [Link]
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- 4. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 19. d-nb.info [d-nb.info]
Application Notes and Protocols for the Quantification of Methyl 2-(cyclohexylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Structuring the Analytical Approach
The quantification of Methyl 2-(cyclohexylamino)benzoate, a key intermediate and potential active pharmaceutical ingredient (API), necessitates robust and reliable analytical methodologies. In the absence of a standardized pharmacopeial monograph for this specific analyte, this document provides comprehensive protocols for its determination using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of these techniques is predicated on the physicochemical properties inferred from its structure: a benzoate ester with a secondary amine. This structure imparts characteristics amenable to both chromatographic techniques. HPLC is presented as the primary method for routine quality control and stability testing due to its precision and suitability for non-volatile compounds. GC-MS is offered as a complementary, high-specificity method, ideal for identification and quantification, particularly for volatile-related substances and impurity profiling.
The protocols herein are developed from foundational analytical principles and data from closely related analogs, such as methyl anthranilate and other N-substituted benzoate derivatives. This ensures a scientifically sound starting point for method development and validation in your laboratory.
Analyte Profile: this compound
A thorough understanding of the analyte is the cornerstone of effective method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 10286-54-1 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₂ | [1] |
| Molecular Weight | 233.31 g/mol | [1] |
| Structure | ![]() | - |
Inferred Properties for Method Development:
-
Solubility: Based on its structure, the compound is expected to be poorly soluble in water but readily soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.[3] This is a critical parameter for sample and standard preparation.
-
UV Absorbance: The N-substituted methyl anthranilate scaffold is the primary chromophore. Structurally similar compounds, like methyl anthranilate, exhibit maximum UV absorbance (λ_max) in the ranges of 220-250 nm and 320-340 nm.[4][5][6] An initial scouting of the UV spectrum is recommended, but a wavelength of approximately 254 nm is proposed as a robust starting point for HPLC-UV detection, balancing sensitivity and specificity.
-
Volatility: The molecule's molecular weight and ester functionality suggest it is semi-volatile, making it suitable for GC analysis, likely without the need for derivatization.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the accurate quantification of this compound in drug substances and formulated products.
Causality and Methodological Rationale
-
Technique Selection: Reversed-phase HPLC is the technique of choice. The non-polar C18 stationary phase will interact with the hydrophobic cyclohexyl and phenyl rings, providing good retention, while a polar mobile phase allows for efficient elution.
-
Column Chemistry: A C18 column is recommended as it provides a strong hydrophobic interaction with the analyte, ensuring adequate retention and separation from polar impurities. A C8 column could be considered if retention times are excessively long.[7]
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. The addition of a buffer, such as ammonium acetate, is critical. The secondary amine in the analyte can interact with free silanol groups on the silica-based column, causing peak tailing. A buffer at a slightly acidic to neutral pH (e.g., pH 6.0) will help to ensure consistent ionization of the analyte and saturate the silanol groups, leading to improved peak symmetry.
-
Detection Wavelength: Based on the UV absorbance characteristics of the methyl anthranilate chromophore, 254 nm is selected as a starting wavelength.[8] This wavelength is commonly available on UV detectors and offers a good balance of sensitivity for the aromatic system while minimizing interference from many common solvents and excipients. A diode-array detector (DAD) can be used to confirm the optimal wavelength and assess peak purity.
Experimental Workflow: HPLC
Caption: Workflow for HPLC quantification of this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Ammonium acetate (ACS grade or higher)
-
Methanol (HPLC grade)
-
0.45 µm Syringe filters (PTFE or Nylon)
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min, hold at 90% B for 2 min, return to 60% B over 1 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV or DAD at 254 nm |
| Run Time | 15 minutes |
3. Preparation of Solutions:
-
Mobile Phase A: Dissolve 0.77 g of ammonium acetate in 1 L of HPLC-grade water. Adjust pH to 6.0 if necessary. Filter and degas.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the initial mobile phase composition (60:40 Acetonitrile:Mobile Phase A).
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add approximately 20 mL of methanol and sonicate for 10 minutes to dissolve. Dilute to volume with methanol. Further dilute with the initial mobile phase to bring the concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
4. System Suitability and Validation:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.
-
Precision: Perform replicate injections (n=6) of a mid-range concentration standard. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Accuracy: Analyze spiked placebo samples at three concentration levels. The recovery should be within 98.0% to 102.0%.
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a DAD.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides definitive identification and quantification, making it ideal for impurity analysis and as a confirmatory technique.
Causality and Methodological Rationale
-
Technique Selection: GC-MS is highly suitable due to the analyte's expected volatility. It offers superior separation efficiency and mass-selective detection, which provides structural information and high specificity, crucial for distinguishing the analyte from structurally similar impurities.
-
Column Selection: A low-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is chosen. This stationary phase separates compounds primarily based on their boiling points and is robust for general-purpose analysis of semi-volatile organic compounds.
-
Injection Mode: Splitless injection is recommended for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. For higher concentrations, a split injection can be used to prevent column overload.
-
Temperature Program: A temperature gradient is employed to ensure that the analyte is eluted as a sharp peak and that any less volatile impurities are also eluted from the column. The initial temperature is held low to focus the analytes at the head of the column, then ramped to a temperature above the analyte's expected boiling point.
-
MS Detection: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation. Both full scan mode (for identification) and selected ion monitoring (SIM) mode (for enhanced sensitivity and quantification) are described.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS identification and quantification.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard (purity >99%)
-
Ethyl acetate or Dichloromethane (GC grade)
-
Helium (99.999% purity)
-
0.22 µm Syringe filters (PTFE)
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge flow on at 1 min) |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range (Scan) | 40-450 amu |
| SIM Ions | To be determined from the full scan spectrum of the standard. Likely ions would include the molecular ion (m/z 233) and major fragments. |
3. Preparation of Solutions:
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC method, but use ethyl acetate or dichloromethane as the solvent. The concentration range for GC-MS is typically lower, e.g., 0.1 - 20 µg/mL. Ensure all solutions are filtered into 2 mL glass GC vials with PTFE-lined septa.
4. Data Analysis:
-
Identification: The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the sample peak with that of the reference standard.
-
Quantification: For quantitative analysis, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 233) against the concentration of the standards. The concentration in the sample is then determined from this curve. Using an internal standard is highly recommended for improved accuracy.
Self-Validating Systems and Trustworthiness
The protocols described are designed to be self-validating. The inclusion of system suitability tests (SSTs) in the HPLC method ensures that the chromatographic system is performing adequately before sample analysis. For both methods, the use of a multi-point calibration curve validates the linear response of the detector over a defined concentration range. Accuracy is confirmed through recovery studies, and precision is demonstrated by replicate analyses. Specificity is established by the absence of interferences in a placebo and, in the case of HPLC-DAD and GC-MS, by peak purity analysis and mass spectral matching, respectively. Adherence to these validation parameters ensures the trustworthiness and reliability of the generated data.
References
-
PubChem. Methyl N-methylanthranilate. [Link]
-
Khan, S., et al. (2023). Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection. National Institutes of Health. [Link]
-
ResearchGate. UV/Visible absorption spectrum of methyl anthranilate. [Link]
-
AA Blocks. A Versatile NHC-Parent Silyliumylidene Cation for Catalytic Chemo and Regioselective Hydroboration. (2019). [Link]
-
Amirani Poor, M., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Amirani-Poor-Darehkordi/50e501c51457190059341f3d32c02875f15d1810]([Link]
-
ResearchGate. UV–visible spectra of the anthranilic acid and the complexes (1–10). [Link]
-
Khoomsab, R., & Rodkate, N. (2019). Establishment of Methyl Anthranilate Quantification by UV-Spectroscopy and Identification Using FTIR. Thai Journals Online (ThaiJO). [Link]
-
Matysová, L., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health. [Link]
-
PubChem. Benzoic acid, 2-(((4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl)methylene)amino)-, methyl ester. [Link]
-
PubChem. Ferrostatin-1. [Link]
-
PubChem. CID 168321151. [Link]
-
Ahmad, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
-
ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. (2015). [Link]
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- 4. Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude Methyl 2-(cyclohexylamino)benzoate
Introduction
Methyl 2-(cyclohexylamino)benzoate is a key intermediate in the synthesis of various organic molecules of interest in the pharmaceutical and chemical industries. The purity of this compound is paramount to ensure the desired outcome and reproducibility of subsequent reactions and biological assays. This document provides a comprehensive guide to the purification of crude this compound, detailing field-proven protocols for recrystallization and column chromatography. Additionally, it outlines methods for the assessment of purity, ensuring that researchers, scientists, and drug development professionals can obtain a final product that meets the stringent requirements of their work.
The probable synthetic route to this compound involves the N-alkylation of methyl anthranilate with a cyclohexylating agent. This process can lead to several impurities, including unreacted starting materials, over-alkylated products, and other side-products. The purification strategies outlined herein are designed to effectively remove these contaminants.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 10286-54-1 | [1] |
| Molecular Formula | C₁₄H₁₉NO₂ | [2] |
| Molecular Weight | 233.31 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General chemical knowledge |
| Solubility | Likely soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Poorly soluble in water. | Inferred from structure |
| Melting Point | Not definitively reported in literature. | |
| Boiling Point | Not definitively reported in literature. |
Purification Strategies: A Fork in the Road
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired scale of purification.
Caption: Decision workflow for selecting the appropriate purification technique.
Protocol 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be insoluble at high temperatures or remain soluble upon cooling. Given the ester and secondary amine functionalities, polar protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane, are promising candidates. A patent for a related compound, hexylcaine hydrochloride, suggests recrystallization from absolute alcohol, reinforcing the choice of an alcohol-based solvent.
-
Decolorization: If the crude product is colored, activated charcoal can be used to adsorb colored impurities. This step should be performed on the hot, dissolved solution before filtration.
-
Cooling Rate: A slow cooling rate is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Detailed Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude product (approx. 50 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with solvents that did not dissolve the compound at room temperature.
-
The ideal solvent will dissolve the compound when hot but show poor solubility when cold. A good alternative is a two-solvent system where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent), and the two solvents are miscible.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and evaporation rate.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For this compound, a normal-phase silica gel chromatography is recommended.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar stationary phase that will interact more strongly with polar compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. For a related compound, a mobile phase of n-hexane-ethyl acetate (5:1) was effective[3].
-
Basic Modifier: The secondary amine in this compound can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase can neutralize these acidic sites and improve peak shape.
Detailed Step-by-Step Methodology:
-
Thin-Layer Chromatography (TLC) for Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal mobile phase that gives good separation between the desired product and impurities (target Rf value for the product is typically 0.2-0.4).
-
Consider adding 0.1-1% triethylamine to the mobile phase to assess its effect on peak shape.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. A layer of sand can be added to the top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for purification by column chromatography.
Purity Assessment
After purification, it is essential to verify the purity of the this compound. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point for amino benzoate derivatives.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and identifying any residual impurities. The spectra should be clean, with sharp signals corresponding to the protons and carbons of this compound. The absence of signals from starting materials or known byproducts is a strong indicator of high purity.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The observation of a molecular ion peak corresponding to the calculated mass of this compound (233.31 g/mol ) provides strong evidence for its identity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Recrystallization: Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more solvent, or switch to a lower-boiling solvent. Try a different solvent system. |
| Recrystallization: No crystal formation | The solution is not saturated enough, or nucleation is slow. | Evaporate some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Column Chromatography: Poor separation | The mobile phase is too polar or not polar enough. | Adjust the mobile phase composition based on TLC analysis. |
| Column Chromatography: Tailing peaks | Strong interaction between the amine and the silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. |
Conclusion
The successful purification of crude this compound is a critical step in its utilization for research and development. Both recrystallization and column chromatography are effective methods, and the choice between them should be guided by the specific characteristics of the crude material. Careful execution of these protocols, coupled with rigorous purity assessment, will ensure a high-quality final product suitable for the most demanding applications.
References
-
Arkivoc. Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. [Link]
-
PubChem. Methyl 2-(decylideneamino)benzoate. [Link]
-
PubChem. (Cyclohexylamino) 2-methylbenzoate. [Link]
-
INCHEM. ANTHRANILATE DERIVATIVES. [Link]
-
Wikipedia. Methyl anthranilate. [Link]
- Google Patents.
-
PubMed. Analysis of anthranilic acid by liquid chromatography. [Link]
-
PubMed Central. Microbial production of methyl anthranilate, a grape flavor compound. [Link]
- Google Patents. Process for preparing anthranilic acid esters.
-
Sciencemadness Discussion Board. Purifying anthranilic acid. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on methyl-N-methylanthranilate. [Link]
-
Sciencemadness.org. successful method for purifying anthranilic acid(quick report). [Link]
-
NIST WebBook. Methyl anthranilate. [Link]
- Google Patents. Use of Schiff base reaction product of methyl anthranilate and canthoxal in augmenting or enhancing aroma or taste of foodstuff or chewing gum.
- Google Patents.
-
ResearchGate. Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. [Link]
- Google Patents.
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
PubMed Central. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]
-
PubChem. 2-[(Methylamino)methyl]benzoic acid. [Link]
-
Scribd. Methyl Anthranilate Quality Report | PDF. [Link]
-
PubChem. Benzoic acid, p-amino-, (1-cyclohexylaminomethyl)-2-propyl ester. [Link]
-
Wikipedia. Methyl benzoate. [Link]
-
PubChem. Benzoic acid, 2-(((4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl)methylene)amino)-, methyl ester. [Link]
Sources
Scale-Up Synthesis of Methyl 2-(cyclohexylamino)benzoate: An Application Note and Protocol
Introduction
Methyl 2-(cyclohexylamino)benzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural motif is found in compounds exhibiting a range of biological activities. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers, scientists, and drug development professionals. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, focusing on the well-established Buchwald-Hartwig amination reaction. The causality behind experimental choices, process safety, and analytical validation are discussed in detail to ensure reproducibility and successful implementation in both laboratory and pilot-plant settings.
Rationale for Synthetic Route Selection
Several synthetic strategies can be envisioned for the formation of the C-N bond in this compound, including nucleophilic aromatic substitution, reductive amination, and transition-metal-catalyzed cross-coupling reactions. While each method has its merits, the Buchwald-Hartwig amination was selected for this protocol due to its broad substrate scope, high functional group tolerance, and generally high yields, making it particularly amenable to scale-up.[1] This palladium-catalyzed cross-coupling reaction provides a reliable and efficient method for the formation of aryl-amine bonds.[1][2][3][4][5][6]
Reaction Mechanism: The Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (in this case, methyl 2-bromobenzoate), forming a Pd(II) intermediate.
-
Ligand Exchange and Amine Coordination: The amine (cyclohexylamine) coordinates to the palladium center, displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding this compound and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these steps.[3]
Process Safety and Hazard Management
A thorough understanding and mitigation of potential hazards are paramount for the safe scale-up of any chemical synthesis.
Reagent and Catalyst Safety:
-
Methyl 2-bromobenzoate: This compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
Cyclohexylamine: This is a corrosive and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate PPE must be worn.
-
Palladium Catalysts: While generally stable, palladium on carbon can be pyrophoric, especially after use in hydrogenation reactions when it may be saturated with hydrogen.[7][8][9] It should be handled under an inert atmosphere when dry and never allowed to come into contact with organic solvents in the presence of air.[7][8] Used catalyst should be kept wet with water and disposed of according to institutional guidelines.[7][9]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere.[10]
-
Sodium tert-butoxide: This is a strong base that is corrosive and moisture-sensitive. It should be handled in a dry, inert atmosphere.
Operational Safety:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Inert atmosphere techniques (e.g., using nitrogen or argon) are crucial for the stability of the catalyst and some reagents.
-
For scale-up, the exothermic nature of the reaction should be considered, and appropriate temperature control measures should be in place.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a 100-gram scale synthesis of this compound.
Materials and Equipment:
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| Methyl 2-bromobenzoate | 215.04 | 100.0 g | 0.465 | 1.0 |
| Cyclohexylamine | 99.17 | 55.4 g (64.5 mL) | 0.558 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 2.13 g | 0.0023 | 0.005 |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 476.61 | 4.43 g | 0.0093 | 0.02 |
| Sodium tert-butoxide | 96.10 | 67.0 g | 0.697 | 1.5 |
| Toluene (anhydrous) | - | 1.5 L | - | - |
| Ethyl acetate | - | For work-up and chromatography | - | - |
| Hexane | - | For chromatography | - | - |
| Brine (saturated NaCl solution) | - | For work-up | - | - |
| Anhydrous Sodium Sulfate | - | For drying | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 5 L three-necked round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (2.13 g) and RuPhos (4.43 g).
-
Solvent Addition: Add 1.0 L of anhydrous toluene to the flask. Stir the mixture for 10 minutes at room temperature to form the active catalyst complex.
-
Reagent Addition: To the catalyst mixture, add sodium tert-butoxide (67.0 g), methyl 2-bromobenzoate (100.0 g), and cyclohexylamine (64.5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 500 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to afford this compound as a pale yellow oil.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following data are typical for the desired product:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.88 (dd, J = 7.9, 1.6 Hz, 1H), 7.30 (ddd, J = 8.4, 7.3, 1.6 Hz, 1H), 6.64 (dd, J = 8.4, 0.8 Hz, 1H), 6.57 (td, J = 7.5, 0.9 Hz, 1H), 3.86 (s, 3H), 3.40 – 3.30 (m, 1H), 2.10 – 2.00 (m, 2H), 1.80 – 1.70 (m, 2H), 1.50 – 1.20 (m, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.9, 148.8, 134.1, 131.8, 114.3, 111.4, 110.9, 52.3, 51.5, 33.1, 25.9, 24.9.
-
Infrared (IR) (neat): ν 3360 (N-H), 2930, 2855 (C-H), 1695 (C=O), 1605, 1580 (C=C, aromatic) cm⁻¹.
-
Mass Spectrometry (MS) (ESI): m/z 234.1 [M+H]⁺.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis of this compound.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound using a Buchwald-Hartwig amination reaction. By detailing the reaction mechanism, safety considerations, and a step-by-step experimental procedure, this guide aims to enable researchers and drug development professionals to confidently and efficiently produce this valuable intermediate on a larger scale. The provided characterization data and workflow visualization further support the reproducibility and successful implementation of this synthetic method.
References
-
[Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. (2019). Semantic Scholar.]([Link]
Sources
- 1. rsc.org [rsc.org]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. hmdb.ca [hmdb.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 8. honrel.com [honrel.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.uga.edu [research.uga.edu]
Application Notes & Protocols: Methyl 2-(cyclohexylamino)benzoate as a Versatile Precursor for Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Anthranilate Scaffolds
Anthranilic acid and its derivatives are foundational building blocks in the synthesis of a multitude of nitrogen-containing heterocyclic compounds.[1][2] Their inherent bifunctionality, possessing both a nucleophilic amino group and a carboxylic acid moiety on an aromatic ring, provides a versatile platform for a variety of cyclization strategies. Methyl 2-(cyclohexylamino)benzoate, an N-substituted derivative of anthranilic acid, is a particularly valuable precursor for constructing fused heterocyclic systems that are of significant interest in medicinal chemistry and drug discovery. The cyclohexyl substituent offers a lipophilic, non-planar moiety that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting heterocyclic compounds.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of two key heterocyclic scaffolds: acridones and quinazolinones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the experimental choices that ensure robust and reproducible outcomes.
Part 1: Synthesis of N-Cyclohexylacridones via Intramolecular Cyclization
The acridone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The synthesis of N-substituted acridones from N-aryl or N-alkyl anthranilic acids is a well-established strategy, typically proceeding through an intramolecular Friedel-Crafts-type acylation.[3][4] In the case of this compound, the reaction involves the cyclization of the benzoic acid moiety onto the adjacent cyclohexyl ring, which is an unconventional approach. A more common route is the cyclization of an N-phenylanthranilic acid. For the purpose of demonstrating the synthesis of a related acridone structure, we will detail the cyclization of an N-phenylanthranilic acid, which follows a similar mechanistic principle.
Mechanistic Rationale
The core transformation relies on the generation of a reactive acylium ion or a related electrophilic species from the carboxylic acid group. This electrophile then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich N-phenyl ring. The choice of cyclizing agent is critical; strong acids like polyphosphoric acid (PPA) or Eaton's reagent are commonly employed to facilitate both the formation of the electrophile and the dehydration of the resulting intermediate. More recently, milder, catalytic methods, such as the use of iron(II) triflate and dichloromethyl methyl ether, have been developed to promote this cyclization under less harsh conditions.[3]
Sources
Troubleshooting & Optimization
Common side products in the synthesis of Methyl 2-(cyclohexylamino)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(cyclohexylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent methods are the Buchwald-Hartwig amination, the Ullmann condensation (specifically the Goldberg reaction), and reductive amination. Each method has its advantages and is prone to a unique set of side reactions.
Q2: I am observing a significant amount of unreacted starting material. What are the likely causes?
A2: Incomplete conversion is a common issue. In Buchwald-Hartwig and Ullmann reactions, this can be due to catalyst deactivation, insufficient reaction time or temperature, or impure reagents. For reductive amination, the equilibrium may not favor imine formation, or the reducing agent may be insufficiently reactive.
Q3: My final product seems to be contaminated with a compound of a similar polarity, making purification difficult. What could this be?
A3: This is often due to the formation of side products with structures similar to the desired product. Depending on the synthetic route, this could be a hydrodehalogenated starting material, a biaryl-coupled side product, or an over-alkylated amine.
Q4: I suspect the ester group in my product is being hydrolyzed. When is this most likely to occur?
A4: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a significant risk, particularly during aqueous workups under either acidic or basic conditions.[1][2][3] This is a critical consideration when quenching the reaction or performing extractions.
Troubleshooting Guides by Synthetic Route
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling of an aryl halide (e.g., methyl 2-bromobenzoate) with cyclohexylamine is a powerful method for C-N bond formation. However, several side reactions can occur.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
| Side Product | Structure | Cause | Troubleshooting & Mitigation |
| Methyl Benzoate | Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with hydrogen. This can be caused by trace amounts of water or other protic sources. | - Ensure strictly anhydrous conditions. Use freshly distilled, degassed solvents. - Employ a robust inert atmosphere (e.g., argon or nitrogen). | |
| Dimethyl 2,2'-biphenyldicarboxylate | Homocoupling: Dimerization of the methyl 2-halobenzoate starting material.[4] | - Lower the reaction temperature. - Adjust the catalyst-to-ligand ratio. - Use a more sterically hindered phosphine ligand. | |
| Imine from β-Hydride Elimination | β-Hydride Elimination: An unproductive pathway that competes with reductive elimination, particularly with primary amines.[5] | - Choose a ligand that promotes reductive elimination (e.g., bulky, electron-rich phosphines). - Use a non-coordinating, strong base. |
Ullmann Condensation / Goldberg Reaction
This copper-catalyzed reaction is a classic method for forming C-N bonds but often requires harsh conditions.
Caption: Ullmann condensation pathway and common homocoupling side reaction.
| Side Product | Structure | Cause | Troubleshooting & Mitigation |
| Dimethyl 2,2'-biphenyldicarboxylate | Homocoupling: The classic Ullmann side reaction involves the copper-mediated dimerization of the aryl halide.[6] | - Use a ligand to stabilize the copper catalyst and favor the desired C-N coupling. - Employ a lower reaction temperature if possible, though this may require longer reaction times. | |
| Unreacted Starting Material | Harsh Conditions: High temperatures can lead to the decomposition of starting materials and the product. | - Screen different copper sources (e.g., CuI, Cu2O) and ligands to find milder reaction conditions.[7][8][9] - Consider using a microwave reactor to achieve high temperatures with shorter reaction times.[10] |
Reductive Amination
This method involves the reaction of a carbonyl compound (cyclohexanone) with an amine (methyl 2-aminobenzoate) in the presence of a reducing agent.
| Side Product | Structure | Cause | Troubleshooting & Mitigation |
| Cyclohexanol | Carbonyl Reduction: The reducing agent reduces the cyclohexanone to cyclohexanol before it can form an imine with the amine. | - Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more effective at reducing the protonated imine than the ketone at neutral or slightly acidic pH.[11][12] | |
| Over-alkylation Product | Further Reaction: The product, a secondary amine, can react with another molecule of cyclohexanone and be reduced to a tertiary amine. | - Use a stoichiometric amount or a slight excess of the amine to favor the formation of the secondary amine. - Add the reducing agent portion-wise to maintain a low concentration. | |
| Methyl 2-aminobenzoate (unreacted) | Unfavorable Imine Formation: The equilibrium for imine formation may not be favorable. | - Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. |
General Troubleshooting: Workup and Purification
A common pitfall regardless of the synthetic route is the unintended modification of the product during workup and purification.
| Problem | Cause | Troubleshooting & Mitigation |
| Formation of 2-(cyclohexylamino)benzoic acid | Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under acidic or basic aqueous conditions, which are often used during the workup.[1][2][13] | - Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) instead of strong bases like NaOH or KOH. - Avoid strong acidic washes. If necessary, use a dilute acid solution and minimize contact time. - Perform the workup at a lower temperature to reduce the rate of hydrolysis. |
| Difficulty in Purification | Similar Polarity of Product and Side Products: Many of the common side products have polarities similar to the desired product, making chromatographic separation challenging. | - Consider recrystallization as an alternative or complementary purification method. - For column chromatography, use a shallow solvent gradient to improve separation. - If hydrolysis to the carboxylic acid has occurred, an acid-base extraction can be used to separate the acidic impurity from the neutral ester product. |
Experimental Protocols
Protocol 1: Mitigating Hydrodehalogenation in Buchwald-Hartwig Amination
-
Solvent Preparation: Reflux the solvent (e.g., toluene) over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere immediately before use.
-
Reagent Preparation: Use freshly opened, high-purity reagents. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Assemble the reaction glassware and flame-dry under vacuum. Backfill with an inert gas (argon or nitrogen).
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. Use septa and cannulation techniques for liquid transfers.
Protocol 2: Purification via Acid-Base Extraction to Remove Carboxylic Acid Impurity
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid impurity will be deprotonated and move to the aqueous layer as its sodium salt.
-
Separation: Separate the organic layer. Repeat the wash with the bicarbonate solution if significant amounts of the acid impurity are present.
-
Water Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified ester.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Mon-e, M. A.-A., Hassan, A. A.-A., & El-Daly, M. M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]
-
Reductive amination. In: Wikipedia. ; 2023. [Link]
-
Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized: (a) Cyclohexene (b) Cyclohexanol (c) 1,1-Cyclohexanediol (d) Cyclohexylamine (e) N-Methylcyclohexylamine (f) N,N-Dimethylcyclohexylamine. Pearson. [Link]
-
Saeed K. Kashani, Jacob E. Jessiman, Stephen G. Newman. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Product distributions of reductive amination of cyclohexanone over Group VIII metalbased catalysts in methanol and water. Reaction conditions: Cyclohexanone 1 mmol, catalyst 0.02 g, solvent 3 mL, under 9 bar hydrogen, T = 25°C, agitator speed = 1000 rpm, time = 2 h adapted from Ref.[14] Notation: 1 methanol, 2 water as a solvent. Copyright from Elsevier Ltd. ResearchGate. [Link]
-
Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
- High-yielding ullmann reaction for the preparation of bipyrroles.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. NIH Public Access. [Link]
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Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]
-
Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]
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What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
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Sivendran, N., Pirkl, N., Hu, Z., Doppiu, A., & Gooßen, L. J. (2021). Halogen-Bridged Methylnaphthyl Palladium Dimers as Versatile Catalyst Precursors in Coupling Reactions. PubMed. [Link]
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Methyl ester hydrolysis. ChemSpider Synthetic Pages. [Link]
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Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. ResearchGate. [Link]
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RIFM fragrance ingredient safety assessment, methyl N-methylanthranilate, CAS Registry Number 85-91-6. [Link]
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Optimizing reaction conditions for the N-arylation of methyl anthranilate with cyclohexylamine
Topic: Optimization and Troubleshooting for the N-Arylation of Cyclohexylamine with Methyl Anthranilate Precursors.
Welcome to the technical support guide for optimizing the N-arylation of cyclohexylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this important C-N cross-coupling reaction. Here, we address common challenges, answer frequently asked questions, and provide robust protocols to enhance your experimental success.
Introduction: Defining the Reaction Scope
The user query "N-arylation of methyl anthranilate with cyclohexylamine" suggests the formation of a C-N bond between an aryl group from the anthranilate scaffold and the nitrogen of cyclohexylamine. A direct reaction between these two molecules would typically result in a simple amidation of the ester.
However, in the context of optimization and modern synthetic methods, the query most likely refers to a Buchwald-Hartwig amination . This powerful palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate as the aryl source.[1] Therefore, this guide will focus on the reaction between cyclohexylamine and an activated anthranilate precursor, such as methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate), to synthesize N-cyclohexyl-methyl anthranilate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Buchwald-Hartwig amination?
A1: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Modern precatalysts are designed to generate the active LPd(0) complex cleanly upon exposure to a base.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[3][4]
-
Amine Coordination & Deprotonation: The amine (cyclohexylamine) coordinates to the palladium center, and a base removes a proton from the nitrogen.
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is released, regenerating the Pd(0) catalyst to continue the cycle.[4][5]
Q2: My reaction is showing low or no conversion. What are the first things to check?
A2: Low or no yield is a common issue that can often be resolved with a systematic check of your setup and reagents.[6]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere.[6]
-
Reagent Purity: All reagents, especially the solvent and amine, must be anhydrous. Moisture can hydrolyze the base and poison the catalyst. Use freshly distilled solvents or purchase high-purity anhydrous grades.
-
Catalyst Activity: The palladium precatalyst and ligand must be active. If you are using an older bottle, its activity may be compromised. Consider using a newer, well-established precatalyst like a G3 or G4 palladacycle, which are often more robust.[7]
-
Base Quality: The base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used. Ensure it is a fine powder and has not clumped due to moisture absorption. Grinding the base before use can sometimes help.[7]
Q3: How do I choose the right catalyst, ligand, and base for coupling with cyclohexylamine?
A3: The choice of reagents is critical and depends on the specific substrates.[2] For a primary aliphatic amine like cyclohexylamine coupled with an electron-deficient aryl bromide (like methyl 2-bromobenzoate), the following is a strong starting point:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is essential.[4][8] Ligands from the Buchwald group, such as XPhos or BrettPhos, are specifically designed for such couplings and often give excellent results.[4][7] Using a pre-formed "precatalyst" (e.g., XPhos Pd G3) can provide more reliable initiation.[7]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.[7][8]
Q4: What are common side reactions, and how can I minimize them?
A4: Several side reactions can compete with the desired C-N bond formation.
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (e.g., methyl benzoate). This can occur if there is a source of hydride in the reaction or via β-hydride elimination from the amide intermediate.[1] Optimizing the ligand and ensuring anhydrous conditions can help.
-
Homocoupling: Dimerization of the aryl halide. This is less common with modern ligands but can be minimized by adjusting catalyst loading and temperature.
-
Ester Saponification: The methyl ester on the anthranilate ring can be hydrolyzed by the base, especially if moisture is present or if a nucleophilic base is used. Using a non-nucleophilic base like NaOtBu or LHMDS is crucial.[2]
Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Problem 1: No Reaction or Very Low Conversion (<10%)
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst | The Pd(0) active species is not forming. This is a primary failure point. Solution: 1. Use a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle) which activates more reliably.[7] 2. If using Pd(OAc)₂, ensure it is fresh. The amine itself can help reduce Pd(II) to Pd(0), but this process can be inefficient.[3] 3. Verify that your reaction is truly anaerobic; oxygen will deactivate the catalyst. |
| Inappropriate Ligand | The ligand stabilizes the catalyst and facilitates the catalytic cycle. An incorrect choice will halt the reaction. Solution: For primary amines like cyclohexylamine, bulky biarylphosphine ligands are the standard. BrettPhos is an excellent choice.[3][7] If using a less reactive aryl chloride, a more electron-rich ligand may be required. |
| Insufficiently Strong Base | The base must be strong enough to deprotonate the amine-palladium complex. Solution: Switch to a stronger base like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS). Weaker carbonate bases may not be effective at lower temperatures for this substrate class.[2][7] |
| Poor Reagent Quality | Water or other impurities are interfering with the reaction. Solution: Use freshly opened, anhydrous solvents and reagents. Ensure the cyclohexylamine is pure. If it is old, consider distilling it. |
Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 30-60%)
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Decomposition | The catalytic complex may not be stable enough for the duration of the reaction at the chosen temperature. Solution: 1. Lower the reaction temperature and run for a longer time. Typical temperatures are 80-110 °C.[2][8] 2. Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%). 3. Ensure a proper ligand-to-palladium ratio (typically 1.1:1 to 1.5:1 if not using a precatalyst) to prevent catalyst aggregation. |
| Product Inhibition | The product formed may coordinate too strongly to the palladium center, slowing or stopping turnover. Solution: This can be challenging. Sometimes, changing the ligand can alter the electronics of the catalyst enough to overcome this. A ligand screen may be necessary. |
| Inhibitory Effects of Halide | When using aryl iodides, the generated iodide anion can sometimes form unreactive palladium-iodide bridged dimers, taking the catalyst out of the cycle.[2][3] Solution: While aryl bromides are generally well-behaved, if you must use an aryl iodide, using bulky, bidentate ligands like BINAP or DPPF was an early strategy to mitigate this effect.[1] |
Problem 3: Significant Byproduct Formation
| Potential Cause | Explanation & Recommended Solution |
| Hydrodehalogenation | The aryl halide starting material is being converted to methyl benzoate. Solution: This is often promoted by moisture. Rigorously dry all reagents and solvents. Sometimes, lowering the reaction temperature can disfavor this pathway. |
| Ester Hydrolysis | The product is the corresponding carboxylic acid instead of the methyl ester. Solution: This indicates a problem with the base. Ensure you are using a non-nucleophilic base like NaOtBu.[2] If you must use a weaker base like K₃PO₄, ensure the reaction is completely anhydrous, as water will facilitate hydrolysis. |
Experimental Protocols & Data
Optimized Reaction Parameters (Starting Point)
The following table summarizes a robust starting point for the N-arylation of cyclohexylamine with methyl 2-bromobenzoate.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Methyl 2-bromobenzoate | More reactive than the chloride, less prone to iodide-related inhibition.[7][9] |
| Amine | Cyclohexylamine (1.2 equiv.) | A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable precatalyst for forming the active species.[7] |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base effective for primary amines.[2][7] |
| Solvent | Toluene or Dioxane | Anhydrous, degassed. Common solvents for this transformation.[10] |
| Temperature | 100 °C | A standard temperature that balances reaction rate and catalyst stability.[2] |
| Time | 12-24 hours | Monitor by TLC or LC-MS to determine completion. |
Step-by-Step General Protocol
This protocol is for a 1.0 mmol scale reaction. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), and the base (NaOtBu, 1.4 mmol).
-
Sealing and Purging: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the cyclohexylamine (1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for palladium-catalyzed N-arylation.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Optimization of Buchwald-Hartwig amination conditions - Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Optimization of the Buchwald-Hartwig reaction. - ResearchGate.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Buchwald–Hartwig amination - Wikipedia.
- [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives - Benchchem.
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- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting low yields in the Buchwald-Hartwig synthesis of N-aryl anthranilates
Welcome to the technical support center for the Buchwald-Hartwig synthesis of N-aryl anthranilates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-N bond-forming reaction. N-aryl anthranilates are crucial intermediates in the synthesis of pharmaceuticals and functional materials. However, their synthesis via Buchwald-Hartwig amination can be susceptible to low yields due to a variety of factors. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low or no yield in a Buchwald-Hartwig reaction can be attributed to several key areas: the catalyst system (palladium precursor and ligand), the reagents and substrates, and the reaction conditions. The following Q&A format is designed to walk you through a logical troubleshooting process.
Q1: My reaction is not working at all, or the yield is very low. Where should I start my investigation?
A1: When facing a complete reaction failure or extremely low yields, it's crucial to systematically evaluate the foundational components of your reaction. The issue often lies with the catalyst's activity, the quality of your reagents, or the reaction setup itself.
Initial Diagnostic Workflow:
-
Catalyst Activity: The heart of the Buchwald-Hartwig reaction is the active Pd(0) catalyst. If this species is not generated or is quickly deactivated, the reaction will not proceed.
-
Reagent and Solvent Quality: The reaction is highly sensitive to impurities, particularly oxygen and water.
-
Reaction Conditions: Sub-optimal temperature, solvent, or base can halt the reaction.
Q2: How can I be sure my palladium catalyst is active? I'm using a Pd(II) precatalyst like Pd(OAc)₂.
A2: Using Pd(II) sources like Palladium(II) acetate requires an in situ reduction to the active Pd(0) species. This reduction is a critical step that can sometimes be inefficient.
Causality: The catalytic cycle of the Buchwald-Hartwig amination relies on a Pd(0) species to undergo oxidative addition with the aryl halide.[1][2][3] If the reduction from Pd(II) to Pd(0) is incomplete, the concentration of the active catalyst will be low, leading to poor conversion.
Solutions:
-
Switch to a Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more effective as they cleanly and efficiently generate the active LPd(0) catalyst upon exposure to the base.[3]
-
Ensure Proper Reduction: If you must use a Pd(II) source, the amine or phosphine ligand can act as a reducing agent.[2] Ensure your amine has an α-hydrogen if it is intended to be the reductant.
-
Pre-activation Step: Consider a pre-activation step where the Pd(II) source, ligand, and a portion of the base are stirred in the reaction solvent for a short period before adding the substrates. This can facilitate the formation of the active Pd(0) complex.
Q3: I suspect my reagents or solvent might be the problem. What are the best practices for ensuring their quality?
A3: The Buchwald-Hartwig amination is notoriously sensitive to oxygen and water, which can lead to catalyst deactivation and unwanted side reactions.
Causality: Oxygen can oxidize the electron-rich phosphine ligands and the Pd(0) catalyst, rendering them inactive. Water can react with the strong bases typically used (e.g., alkoxides) and can also participate in side reactions.
Solutions:
-
Solvent Purity: Use anhydrous, degassed solvents. Toluene and dioxane are common choices.[4] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the reaction by coordinating to the palladium center.[3]
-
Reagent Purity: Ensure your aryl halide and anthranilate ester are pure. The anthranilate, being an aniline derivative, is susceptible to oxidation.[5] If it has darkened in color, consider purification before use.
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox. Purge the reaction vessel thoroughly with an inert gas before adding reagents.
Q4: My yields are inconsistent. Could my choice of ligand or base be the issue for this specific substrate?
A4: Absolutely. The choice of ligand and base is critical and highly substrate-dependent. For N-aryl anthranilates, the electronic nature of both coupling partners must be considered.
Causality: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination.[1] The base is required to deprotonate the amine, but an inappropriate choice can lead to side reactions or decomposition of starting materials.
Ligand and Base Selection for N-Aryl Anthranilates:
| Parameter | Recommendation for N-Aryl Anthranilate Synthesis | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[6] | These ligands are effective for coupling with electron-rich anilines like anthranilates and can overcome the steric hindrance of the ortho-ester group. |
| Base | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are common.[3] | These bases are strong enough to deprotonate the aniline nitrogen. |
| Alternative Base | For base-sensitive functional groups on the aryl halide, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[3][7] | Cesium carbonate is often a good choice due to its solubility in common organic solvents.[3] |
Troubleshooting Workflow for Ligand and Base Selection:
Caption: Decision workflow for troubleshooting ligand and base selection.
Frequently Asked Questions (FAQs)
Q5: I am observing a significant amount of hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?
A5: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.
Causality: This can occur through a competing pathway to reductive elimination, such as β-hydride elimination from the palladium-amido complex.[1] It can also be promoted by trace amounts of water or other proton sources.
Solutions:
-
Optimize Ligand: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Bulky ligands that favor a three-coordinate intermediate can sometimes accelerate reductive elimination.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried to minimize proton sources.
-
Lower Reaction Temperature: If the desired reaction is proceeding, albeit slowly, lowering the temperature may disfavor the hydrodehalogenation pathway.
Q6: Could the ester group on the anthranilate be causing problems?
A6: Yes, the ortho-ester group can present challenges.
Causality:
-
Steric Hindrance: The ester group provides steric bulk around the nitrogen atom, which can slow down the rate of C-N bond formation.
-
Chelation: The nitrogen and the carbonyl oxygen of the ester could potentially chelate to the palladium center, forming a stable intermediate that is reluctant to undergo reductive elimination.
-
Base Sensitivity: If you are using a very strong base and high temperatures, there is a risk of side reactions involving the ester, such as hydrolysis or transesterification, although this is less common with robust esters like methyl or ethyl esters.
Solutions:
-
Bulky Ligands: The use of sterically demanding ligands like XPhos is often necessary to overcome the hindrance from the ester group.[7][8]
-
Reaction Temperature: A careful optimization of the reaction temperature is needed. It should be high enough to overcome the steric barrier but not so high as to cause decomposition. Typical temperatures range from 80-110 °C.[3]
Q7: My aryl halide is an aryl chloride, and the reaction is very sluggish. What should I do?
A7: Aryl chlorides are significantly less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.
Causality: The C-Cl bond is stronger than C-Br or C-I bonds, making the oxidative addition step, which is often the rate-limiting step, more difficult.[3]
Solutions:
-
Specialized Ligands: For aryl chlorides, highly electron-rich and bulky ligands are typically required. Ligands like BrettPhos or tBuXPhos are often good choices.
-
Higher Catalyst Loading: You may need to increase the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures to proceed at a reasonable rate.
-
Switch Halide: If feasible, switching to the analogous aryl bromide or iodide will likely result in a much more efficient reaction.[3]
Q8: Are there any alternatives to the Buchwald-Hartwig reaction for synthesizing N-aryl anthranilates?
A8: Yes, the classic Ullmann condensation is a well-established method for this transformation.
Comparison:
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Conditions | Generally milder temperatures, sensitive to air and water. | Typically requires higher temperatures (>150 °C), but can be more tolerant of functional groups.[9] |
| Ligands | Phosphine-based ligands are common. | Diamines, amino acids, or phenanthroline can be used to improve reactivity. |
| Substrate Scope | Very broad, but can be challenging with some substrates. | Traditionally required electron-deficient aryl halides, but modern methods have expanded the scope.[9] |
The Ullmann condensation can be a good alternative if you are facing insurmountable issues with the palladium-catalyzed method, especially if your substrates are robust enough to handle higher temperatures.[9][10]
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination of an Anthranilate Ester
This protocol is a starting point and may require optimization.
Materials:
-
Aryl halide (1.0 mmol)
-
Anthranilate ester (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the aryl halide, palladium precatalyst, and base to the oven-dried reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, purge the vial with argon for 5-10 minutes.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the anthranilate ester via syringe.
-
Place the vial in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC. Available at: [Link]
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - RSC Advances. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.org. Available at: [Link]
-
Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - PMC. Available at: [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF - ResearchGate. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]
-
(PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities - ResearchGate. Available at: [Link]
-
Catalytic C–H amination at its limits: challenges and solutions - RSC Publishing. Available at: [Link]
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli - RSC Publishing. Available at: [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Biaryl phosphane ligands in palladium-catalyzed amination - PubMed. Available at: [Link]
-
Palladium-catalysed anti-Markovnikov selective oxidative amination - PubMed. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
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- 4. Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination | NSF Public Access Repository [par.nsf.gov]
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- 7. Polymer-supported synthesis of N -substituted anthranilates as the building blocks for preparation of N -arylated 3-hydroxyquinolin-4(1 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01308D [pubs.rsc.org]
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- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Residue Removal from Methyl 2-(cyclohexylamino)benzoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues from Methyl 2-(cyclohexylamino)benzoate. The synthesis of this and related compounds often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can lead to product contamination with residual palladium.[1][2][3][4] This document offers troubleshooting advice and frequently asked questions (FAQs) to address these specific issues.
I. Understanding the Challenge: Palladium Contamination
Palladium-catalyzed reactions are powerful tools in modern organic synthesis, but they can result in trace amounts of the metal catalyst remaining in the final product.[1][5] These residues can interfere with downstream biological assays and are strictly regulated in active pharmaceutical ingredients (APIs).[1][5][6] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[6]
II. Troubleshooting Guide & FAQs
This section is designed to provide direct answers and actionable solutions to common problems encountered during the purification of this compound.
Issue 1: Ineffective Palladium Removal
"I've performed a standard work-up and column chromatography, but my product still contains unacceptably high levels of palladium."
This is a common issue, as studies have shown that chromatographic purification alone can be insufficient for complete palladium removal.[1][5] The effectiveness of chromatography in removing palladium can be unpredictable and vary significantly between batches.[1]
Possible Causes & Troubleshooting Steps:
-
Nature of the Palladium Species: The residual palladium may exist in various oxidation states (Pd(0) or Pd(II)) and coordination environments, some of which may co-elute with your product during chromatography.
-
Inadequate Scavenging Conditions: The chosen scavenger or the conditions used may not be optimal for your specific system.
Issue 2: Significant Product Loss During Purification
"My palladium levels are low, but I'm losing a substantial amount of my this compound during the purification process."
Product loss is often a consequence of non-specific binding to the purification medium, a known issue particularly with activated carbon.[6]
Possible Causes & Troubleshooting Steps:
-
Non-Specific Adsorption: The purification agent, especially activated carbon, may be adsorbing your product along with the palladium.[6]
-
Solution 1: Minimize Adsorbent: Use the minimum effective amount of the scavenger or activated carbon.[6]
-
Solution 2: Solvent Optimization: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can reduce its adsorption.[6]
-
Solution 3: Alternative Purification Method: If product loss remains high, consider switching to a different purification technique, such as crystallization or liquid-liquid extraction.[6]
-
Issue 3: Inconsistent Results Batch-to-Batch
"The efficiency of my palladium removal process varies significantly from one batch to the next."
Inconsistent results often point to variability in the form of the palladium residue at the end of the reaction.[6]
Possible Causes & Troubleshooting Steps:
-
Variable Palladium Species: The oxidation state and coordination sphere of the residual palladium can differ between runs.
-
Solution 1: Standardize Work-up: Implement a consistent and standardized work-up procedure before the palladium removal step to minimize variations in the palladium species.[6]
-
Solution 2: Broad-Spectrum Scavenger: Utilize a scavenger that is effective against a wider range of palladium species. Scavengers based on dimercaptotriazine (DMT) are known for their broad-spectrum activity.[6]
-
Solution 3: Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium?
A1: The most common and effective methods include:
-
Adsorption: Using solid-supported materials that bind to palladium. This includes activated carbon and specialized metal scavengers with functional groups like thiols, amines, or dimercaptotriazine.[6][7]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor.[6][7]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[6]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase.
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) state?
-
Solvent system: The solvent used in your reaction will influence the choice of scavenger and other purification methods.
-
Required purity level: The stringency of the final application (e.g., early-stage research vs. API synthesis) will dictate the required level of purity.[6]
Q3: Can I use activated carbon for palladium removal? What are its limitations?
A3: Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal.[6][9] However, its main limitation is a lack of selectivity, which can lead to non-specific adsorption of the desired product and result in significant yield loss.[6] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[6]
III. Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key palladium removal techniques and presents comparative data to guide your experimental design.
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol outlines a general procedure for using a functionalized silica scavenger, which often shows high efficiency and selectivity.[9]
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 5-20 weight equivalents relative to the palladium content).
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[6]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[5][7]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol describes the use of activated carbon for palladium removal, a more economical but potentially less selective method.[9]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[6]
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product).
-
Heating and Stirring: Heat the mixture to a moderate temperature (e.g., 45-60 °C) and stir for 2 to 18 hours.[9]
-
Hot Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. Hot filtration is often necessary to prevent the product from crystallizing on the filter.
-
Washing: Wash the celite pad with fresh, hot solvent to recover any adsorbed product.[6]
-
Concentration: Concentrate the filtrate to obtain the purified product.[6]
-
Analysis: Analyze the purified product for residual palladium content.[6]
Data Summary: Comparison of Palladium Scavengers
The following table summarizes the performance of various palladium scavengers under different conditions. This data is intended to provide a starting point for your own optimization studies.
| Scavenger Type | Functional Group | Typical Loading (wt equiv. to Pd) | Temperature (°C) | Time (h) | Typical Pd Removal Efficiency (%) | Potential for Product Loss |
| Silica-Based | Thiol | 5 - 20 | 25 - 60 | 2 - 24 | >95% | Low to Moderate |
| Polymer-Based | Dimercaptotriazine (DMT) | 5 - 15 | 25 - 50 | 4 - 18 | >98% | Low |
| Activated Carbon | N/A | 100 - 500 | 40 - 80 | 6 - 24 | 80 - 95% | Moderate to High |
| Polychelated Resins | Varies | Cartridge-based | 25 - 50 | Flow-dependent | >98% | Low |
Note: The efficiency and product loss can be highly dependent on the specific substrate, solvent, and palladium species.
IV. Visualizing the Workflow
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision logic for selecting a palladium removal strategy.
General Scavenging Process
This diagram outlines the general steps involved in a batch scavenging process.
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arborassays.com [arborassays.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
Preventing dimer formation in the synthesis of N-substituted anthranilates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-substituted anthranilates. This guide is designed to provide in-depth, experience-driven advice to help you overcome common challenges in your synthetic workflows, with a primary focus on preventing the formation of unwanted dimer byproducts. As Senior Application Scientists, we understand that success in the lab comes from a deep understanding of reaction mechanisms and the subtle interplay of reaction components.
N-substituted anthranilates are crucial building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[1][2] However, their synthesis is often plagued by side reactions, most notably the formation of amide-linked dimers, which complicates purification and reduces yields. This guide provides a structured approach to diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dimer formation during the synthesis of N-substituted anthranilates?
Dimer formation typically occurs through an intermolecular aminolysis side reaction. In this process, the amine of one molecule of an N-substituted anthranilate (or the starting anthranilate ester) nucleophilically attacks the ester carbonyl of a second molecule. This results in the formation of a stable amide bond, creating a dimeric impurity that can be difficult to separate from the desired product. This self-condensation is particularly prevalent under conditions that activate the ester group or when the desired reaction (e.g., N-arylation) is slow.
Sources
Technical Support Center: Purification of N-Cyclohexyl Anthranilate Esters
Welcome to the technical support center for the purification of N-cyclohexyl anthranilate esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this unique class of compounds. The bulky, lipophilic N-cyclohexyl group, combined with the inherent reactivity of the anthranilate core, presents specific challenges that require a nuanced approach to achieve high purity. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
General Purity and Impurity Issues
Q1: What are the most common impurities I should expect when synthesizing N-cyclohexyl anthranilate esters?
A1: The impurity profile of your N-cyclohexyl anthranilate ester is largely dependent on the synthetic route employed. However, some common culprits to be aware of include:
-
Unreacted Starting Materials: Residual N-cyclohexylanthranilic acid and the alcohol used in the esterification are common impurities.
-
Di-acylated Products: In some instances, the nitrogen of the anthranilate can be acylated, leading to the formation of a di-acylated byproduct.
-
Products of Side Reactions: Depending on the reaction conditions, side reactions such as the formation of N-oxides or products from the degradation of starting materials or the desired ester can occur.
-
Catalyst Residues: If a catalyst is used in the synthesis, its removal is a critical purification step.
Q2: My purified N-cyclohexyl anthranilate ester is a yellow or brownish oil, but I expected a crystalline solid. What could be the cause?
A2: While some N-cyclohexyl anthranilate esters are solids at room temperature, others may exist as viscous oils, especially if minor impurities are present. The coloration can be due to several factors:
-
Oxidation: The amine functionality of the anthranilate ring can be susceptible to oxidation, leading to colored impurities.
-
Residual Catalyst: Some catalysts or their byproducts can impart color to the final product.
-
Thermal Degradation: If the reaction or purification was carried out at elevated temperatures for extended periods, thermal degradation can lead to colored byproducts.
It is advisable to perform analytical testing, such as NMR or LC-MS, to identify the source of the coloration and the nature of the impurities.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid N-cyclohexyl anthranilate esters. However, the unique properties of these molecules can sometimes make this process challenging.
Q3: I'm having trouble finding a suitable solvent system for the recrystallization of my N-cyclohexyl anthranilate ester. What are some good starting points?
A3: The bulky and lipophilic nature of the cyclohexyl group significantly influences the solubility of these esters. A systematic approach to solvent screening is recommended.
Table 1: Recommended Solvent Systems for Recrystallization Screening
| Solvent System (v/v) | Rationale |
| Ethanol/Water | A classic choice for moderately polar compounds. The ester should be soluble in hot ethanol and precipitate upon the addition of water. |
| Isopropanol/Heptane | Isopropanol can dissolve the ester, while heptane acts as an anti-solvent to induce crystallization. |
| Ethyl Acetate/Hexane | A good combination for compounds of intermediate polarity. The ester is typically soluble in ethyl acetate, and hexane is added to decrease solubility. |
| Toluene/Hexane | Suitable for less polar esters. The ester is dissolved in hot toluene, and hexane is added to promote crystallization upon cooling. |
Expert Tip: A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers. For esters, solvents like ethyl acetate can be a good starting point.[1]
Q4: My N-cyclohexyl anthranilate ester "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with bulky molecules. Here are some troubleshooting steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.
-
Use a More Dilute Solution: Oiling out can be caused by supersaturation. Add a small amount of the primary solvent to the hot solution to ensure the compound is fully dissolved and then cool slowly.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the cooled solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Workflow for Troubleshooting "Oiling Out"
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Troubleshooting Purification by Column Chromatography
Column chromatography is an effective method for separating N-cyclohexyl anthranilate esters from impurities with different polarities.
Q5: What is a good starting point for developing a column chromatography method for my N-cyclohexyl anthranilate ester?
A5: A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 on a silica gel TLC plate.
Table 2: Recommended Mobile Phases for Column Chromatography
| Mobile Phase (v/v) | Typical Application |
| Hexane/Ethyl Acetate (9:1 to 7:3) | A versatile system for compounds of moderate polarity. |
| Dichloromethane/Hexane (1:1 to 8:2) | Can provide good separation for less polar compounds. |
| Toluene/Ethyl Acetate (9.5:0.5 to 8:2) | An alternative for compounds that are difficult to separate with other systems. |
Expert Tip: The order of elution from a silica gel column generally follows a trend of increasing polarity. Non-polar compounds elute first, followed by ethers, esters, ketones, amines, alcohols, and finally carboxylic acids.[2]
Q6: My compound is streaking on the TLC plate and the column. What can I do to improve the separation?
A6: Streaking is often a sign of overloading the stationary phase or interactions between the compound and the silica gel. Here are some solutions:
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of sample applied.
-
Add a Small Amount of Base: The amine group in the anthranilate can interact with the acidic silica gel, causing streaking. Adding a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to the mobile phase can often resolve this issue.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.
Workflow for Developing a Column Chromatography Method
Caption: A stepwise workflow for developing a column chromatography purification method.
Analytical Methods for Purity Assessment
Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
Q7: What are the recommended HPLC conditions for analyzing the purity of N-cyclohexyl anthranilate esters?
A7: A reverse-phase HPLC method is typically suitable for these compounds.
Table 3: Recommended HPLC Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is a good starting point. For MS compatibility, use formic acid (0.1%) as an additive instead of phosphoric acid.[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 320 nm). |
Q8: Can I use GC-MS to analyze my N-cyclohexyl anthranilate ester?
A8: Yes, GC-MS is a suitable technique provided the compound is sufficiently volatile and thermally stable. Given the molecular weight and structure of N-cyclohexyl anthranilate esters, they are generally amenable to GC analysis. This technique is particularly useful for identifying volatile impurities.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Linalyl anthranilate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Yadav, G. D., & Sengupta, S. (2006). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. Journal of Molecular Catalysis A: Chemical, 244(1-2), 27-35. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing anthranilic acid esters.
-
Sciencemadness.org. (2020, July 7). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]
-
Sciencemadness.org. (2017, February 6). Purifying anthranilic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing esters of.
- Google Patents. (n.d.). Process for the preparation of alkyl n-alkylanthranilate.
- Google Patents. (n.d.). Process for the synthesis natural aromatics.
-
Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]
-
Lund University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
National Institutes of Health. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
-
National Institutes of Health. (2025). Guideline for Analysis and Prevention of Contamination Catalysis. Retrieved from [Link]
-
Journal of Liquid Chromatography & Related Technologies. (1996). Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Environmental Science and Pollution Research. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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Technical Support Center: Improving the Regioselectivity of the Amination of Substituted Methyl Benzoates
Welcome to the Technical Support Center for the regioselective amination of substituted methyl benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation on substituted aromatic esters. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring your reactions are both successful and highly selective.
Introduction: The Challenge of Regioselectivity
The direct amination of substituted methyl benzoates is a powerful tool for synthesizing valuable aniline derivatives, which are key intermediates in pharmaceuticals and materials science. However, achieving high regioselectivity can be a significant hurdle. The substitution pattern on the benzoate ring dictates the electronic and steric environment, directly influencing the position of amination. This guide will help you understand and control these factors to achieve your desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of regioisomers in my amination reaction. What are the primary factors influencing regioselectivity?
The regioselectivity of amination on a substituted methyl benzoate is primarily governed by a combination of electronic and steric effects of the substituents on the aromatic ring. The directing influence of these groups determines the position of nucleophilic attack by the amine.
-
Electronic Effects: Electron-donating groups (EDGs) such as alkoxy (-OR) or amino (-NR2) groups increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack but can also influence nucleophilic aromatic substitution patterns. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease electron density at the ortho and para positions, often directing amination to the meta position in electrophilic amination, or activating the ring for nucleophilic aromatic substitution.[1][2] The ester group itself is an electron-withdrawing, meta-directing group in the context of electrophilic aromatic substitution.[1][2][3]
-
Steric Hindrance: Bulky substituents near a potential reaction site can physically block the approach of the amine, favoring amination at less hindered positions. This is particularly important when targeting the ortho position.
-
Directing Groups: In some modern catalytic systems, a directing group can be used to chelate to the metal catalyst, bringing the reactive center in close proximity to a specific C-H bond, thereby forcing amination at a particular position (often ortho).[4][5]
Q2: What are the most common palladium-catalyzed cross-coupling reactions for the amination of substituted methyl benzoates, and how do they differ?
The most prevalent method is the Buchwald-Hartwig amination .[6][7][8] This reaction is highly versatile, employing a palladium catalyst with specialized phosphine ligands to couple an aryl halide (or triflate) with an amine in the presence of a base.[6][8] Key features include:
-
Broad Substrate Scope: It is compatible with a wide range of amines and aryl halides with various functional groups.[6]
-
Ligand Importance: The choice of ligand is crucial for reaction efficiency and can influence selectivity. Bulky, electron-rich phosphine ligands are often used to promote the catalytic cycle.[8]
-
Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]
Another relevant, though often harsher, method is the Ullmann condensation , which typically uses a copper catalyst.[9][10]
-
Reaction Conditions: Traditionally, Ullmann reactions require high temperatures and polar solvents.[9] However, modern variations with specific ligands can proceed under milder conditions.[11][12]
-
Substrate Activation: The aryl halide often needs to be activated by an electron-withdrawing group.[9]
For your substituted methyl benzoate, if it is an aryl halide, the Buchwald-Hartwig amination is generally the more versatile and milder starting point.
Q3: My reaction is not going to completion, and I have a low yield. What are the common causes?
Low yields in amination reactions can stem from several factors.[13][14][15] A systematic approach to troubleshooting is essential.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are dry.[15] Catalyst poisoning by certain functional groups can also be an issue.[7]
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions like ester hydrolysis. Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K3PO4).
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. If your reaction is sluggish, screening different ligands can significantly improve the yield.
-
Reaction Temperature: While many modern Buchwald-Hartwig protocols work at or near room temperature, some less reactive substrates may require heating to achieve a reasonable reaction rate.
Q4: How can I confirm the regioselectivity of my amination product?
Determining the exact substitution pattern of your product is crucial. The most common and effective analytical techniques are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons provide detailed information about their relative positions. For example, a disubstituted benzene ring will show distinct patterns for ortho, meta, and para isomers.
-
¹³C NMR: The number of signals in the aromatic region can indicate the symmetry of the molecule.[3]
-
2D NMR (COSY, HMBC, HSQC): These experiments can definitively establish the connectivity of atoms within the molecule, confirming the position of the newly installed amino group relative to the other substituents.
-
-
Mass Spectrometry (MS): While MS provides the molecular weight of the product, it generally does not distinguish between regioisomers unless coupled with fragmentation analysis (MS/MS), which can sometimes provide structural clues.
-
X-ray Crystallography: If you can grow a suitable crystal of your product, single-crystal X-ray diffraction provides unambiguous proof of its structure and regiochemistry.
Troubleshooting Guide for Poor Regioselectivity
This section provides a structured approach to diagnosing and solving issues with regioselectivity in the amination of substituted methyl benzoates.
Problem: Amination is occurring at an undesired position.
Caption: Troubleshooting workflow for poor regioselectivity.
Possible Causes & Solutions
| Possible Cause | Explanation | Suggested Solutions |
| Dominant Electronic Effects | The inherent electron-donating or -withdrawing nature of the existing substituents is strongly directing the amination to a specific, undesired position. | 1. Change the Catalyst System: Switch from a standard Pd-based system to one that may be less sensitive to electronic effects, or one that operates via a different mechanism (e.g., a copper-catalyzed Ullmann-type reaction).[9] 2. Introduce a Directing Group: If feasible, install a temporary directing group that can chelate to the metal catalyst and force amination at the desired position, overriding the natural electronic preferences.[4][5] |
| Steric Hindrance | The desired position for amination is sterically blocked, preventing the amine and catalyst from accessing the site. | 1. Use a Smaller Nucleophile: If possible, switch to a less bulky amine. 2. Modify the Catalyst Ligand: Switch to a ligand with a smaller cone angle. While bulky ligands are often beneficial for the catalytic cycle, a less sterically demanding ligand might be necessary to access a hindered position. 3. Increase Reaction Temperature: Providing more thermal energy can sometimes overcome the activation barrier associated with steric hindrance. |
| Competing Reaction Pathways | For certain substrates, multiple positions may have similar reactivity, leading to a mixture of products. This can be influenced by the stability of the reaction intermediates. | 1. Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the product that is formed via the pathway with the lower activation energy. 2. Screen Solvents: The polarity of the solvent can influence the stability of charged intermediates and transition states, potentially altering the regiochemical outcome. 3. Change the Base: The nature of the base and its counter-ion can affect the aggregation of the catalyst and the overall reaction kinetics, which may impact selectivity. |
| Substrate Isomerization | In some rare cases, under harsh reaction conditions, the substituents on the ring could potentially isomerize, leading to unexpected products. | 1. Use Milder Conditions: Employ a more active catalyst that allows the reaction to proceed at a lower temperature. 2. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the formation of byproducts from prolonged reaction times.[15] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Substituted Methyl Aryl Bromide
This protocol is a general starting point and may require optimization for your specific substrate.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the substituted methyl aryl bromide (1.0 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K3PO4, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
-
Addition of Reagents:
-
Add the amine (1.2 mmol) via syringe.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[6][7]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions with (R)-1,3-Butanediamine.
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of (S)-1-Aminopentan-3-ol derivatives.
-
Ali, M. A., Siddiki, S. M. A. H., Onodera, W., & Shimizu, K. (2023). Amidation of methyl benzoate with various amines. ResearchGate. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Reddit. (2025).
-
ResearchGate. (n.d.). High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis. Retrieved from [Link]
- Ghorai, S., Chirke, S. S., Xu, W.-B., & Chen, J.-F. (2019). Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination. Journal of the American Chemical Society.
- NIH. (2021).
- Journal of the American Chemical Society. (n.d.).
- PubMed. (2022).
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- PubMed. (2022). A Mechanistic Study of the Cobalt(I)-Catalyzed Amination of Aryl Halides: Effects of Metal and Ligand.
- PubMed. (n.d.). Intermolecular C-H Amination of Complex Molecules: Insights Into the Factors Governing the Selectivity.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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- YouTube. (2012).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- ResearchGate. (n.d.).
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- ResearchGate. (n.d.). Intermolecular C-H Amination of Complex Molecules: Insights into the Factors Governing the Selectivity.
- ACS Publications. (n.d.).
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- PubMed. (2022).
- PubMed. (n.d.).
- PubMed. (n.d.). Mild method for Ullmann coupling reaction of amines and aryl halides.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalis
- ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
- YouTube. (2024).
- JOCPR. (n.d.).
- ACS Publications. (2021). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Organic Letters.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- MDPI. (2023).
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
- ACS Publications. (2018). Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines. Journal of the American Chemical Society.
- PubMed. (n.d.).
- ACS Publications. (n.d.). Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium−Phosphoramidite Complex. Journal of the American Chemical Society.
- ChemicalBook. (2024).
- NOAA. (n.d.).
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Effect of ligand choice on the efficiency of Methyl 2-(cyclohexylamino)benzoate synthesis
Technical Support Center: Synthesis of Methyl 2-(cyclohexylamino)benzoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of fenamic acid derivatives and related N-aryl amine compounds. The palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation, and the success of this reaction is critically dependent on the judicious selection of the ancillary ligand.[1][2]
This guide provides in-depth, field-proven insights into troubleshooting common issues, explaining the causal relationships behind experimental choices, and offering robust protocols to ensure reproducible success.
The Central Role of the Ligand in the Buchwald-Hartwig Catalytic Cycle
The synthesis of this compound via the coupling of Methyl 2-bromobenzoate and cyclohexylamine is a classic example of a Buchwald-Hartwig C-N cross-coupling reaction.[2] The reaction is driven by a palladium catalyst, but it is the phosphine ligand bound to the palladium center that dictates the efficiency, scope, and cleanliness of the transformation.[3][4] The ligand influences every critical step of the catalytic cycle.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-bromobenzoate to form a Pd(II) complex. Bulky, electron-rich ligands are crucial here as they increase the electron density on the palladium center, which enhances the rate of this step.[4][5][6]
-
Amine Coordination & Deprotonation: The amine (cyclohexylamine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[7][8]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, releasing this compound and regenerating the active Pd(0) catalyst. The steric bulk of the ligand is thought to facilitate this step, which is often the rate-limiting step in the cycle.[4][5][9]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a primary focus on the role of the ligand.
Q1: My reaction yield is low, or the reaction fails to reach completion. What is the most likely cause?
Answer: This is the most common issue, and it almost always traces back to the choice of catalyst system—specifically the ligand. For the coupling of a secondary amine like cyclohexylamine with an aryl bromide, the selection of a bulky and electron-rich phosphine ligand is paramount.[3][10]
-
The "Why": Standard, less bulky phosphine ligands like PPh₃ are often ineffective. The development of sterically hindered biaryl phosphine ligands (often called "Buchwald ligands") revolutionized this reaction.[3] Their bulkiness promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step.[6] Furthermore, this steric hindrance facilitates the final reductive elimination step to release the product.[4][9]
-
Troubleshooting Steps:
-
Assess Your Ligand: Are you using a modern, sterically demanding biaryl phosphine ligand? First-generation ligands may be insufficient. Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points for coupling secondary amines.[3]
-
Consider a Precatalyst: Rather than generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand, use a well-defined precatalyst.[1][5] Precatalysts (e.g., XPhos Pd G3) are air-stable, provide a precise 1:1 ligand-to-palladium ratio, and rapidly form the active Pd(0) species under basic conditions. This leads to more reliable and reproducible outcomes.[11]
-
Screen a Panel of Ligands: There is no universal ligand. The subtle electronic and steric differences between ligands can have a profound impact. If one ligand gives a low yield, screening a small panel of others is the most effective optimization strategy. For instance, the difference in catalytic activity between BrettPhos and RuPhos can be significant, sometimes even changing the rate-limiting step of the reaction.[9]
-
Caption: Troubleshooting workflow for low reaction efficiency.
Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction. It often occurs when the palladium amido intermediate undergoes β-hydride elimination, a pathway that competes with the desired reductive elimination.
-
The "Why": A ligand that does not sufficiently accelerate reductive elimination can allow time for competing side reactions to occur. The choice of base and the presence of water can also contribute.
-
Troubleshooting Steps:
-
Switch to a Bulkier Ligand: A more sterically hindered ligand can disfavor the geometry required for β-hydride elimination and further accelerate the desired reductive elimination, outcompeting the side reaction.[1]
-
Evaluate the Base: While strong bases like sodium tert-butoxide (NaOtBu) are standard, they can sometimes promote side reactions.[4] Consider switching to a different base like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). Weaker bases may require higher temperatures but can sometimes give cleaner reactions.[7]
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. While some Buchwald-Hartwig reactions can tolerate small amounts of water, it can be a proton source for hydrodehalogenation.[7]
-
Q3: The reaction works, but it's sluggish and requires high catalyst loading. How can I improve the reaction rate?
Answer: A sluggish reaction points to a suboptimal ligand or reaction conditions that slow one of the key steps in the catalytic cycle.
-
The "Why": The electronic properties of the ligand play a key role. Highly electron-donating ligands increase the electron density at the palladium center, which significantly speeds up the rate-limiting oxidative addition step, especially with less reactive aryl halides.[5][6]
-
Troubleshooting Steps:
-
Choose a More Electron-Rich Ligand: Ligands with dialkylphosphine groups (like RuPhos or BrettPhos) are generally more electron-donating than those with diarylphosphine groups and can accelerate the reaction.[3]
-
Increase Temperature: Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80-110 °C in solvents like toluene or dioxane.[1] Ensure your reaction temperature is appropriate for the chosen ligand and substrates.
-
Check Solvent Purity: Certain solvents, such as acetonitrile or pyridine, can coordinate to the palladium center and inhibit catalysis. Chlorinated solvents should also be avoided. Use high-purity, degassed toluene, dioxane, or THF.[11][12]
-
Ligand Performance Comparison
The choice of ligand is substrate-dependent, but general trends have been established. The following table provides a qualitative comparison of commonly used ligands for C-N coupling reactions involving secondary amines.
| Ligand | Key Features | Typical Application Scope |
| XPhos | Highly active and versatile. Good for a broad range of substrates, including secondary amines.[13] | General-purpose, excellent starting point for optimization. |
| RuPhos | Very electron-rich and bulky. Excellent for coupling with hindered secondary amines and less reactive aryl chlorides.[3] | Challenging or sterically hindered couplings. |
| BrettPhos | Extremely bulky and electron-donating. Often provides high rates and yields where other ligands fail, particularly for primary amines but also effective for secondary amines.[7][14] | Sluggish reactions or when β-hydride elimination is a problem. |
| SPhos | Similar to XPhos but with different steric properties. Can be superior for specific substrate combinations. | Good alternative to screen against XPhos. |
Representative Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using a modern palladium precatalyst system.
Reaction: Methyl 2-bromobenzoate + Cyclohexylamine → this compound
Reagents & Materials:
-
Methyl 2-bromobenzoate
-
Cyclohexylamine
-
XPhos Pd G3 (Palladium precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add XPhos Pd G3 (e.g., 0.02 mmol, 2 mol%).
-
Addition of Reagents: To the flask, add sodium tert-butoxide (1.4 mmol, 1.4 equiv), followed by Methyl 2-bromobenzoate (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (e.g., 5 mL). Finally, add cyclohexylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure compound.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition, 50(29), 6414-6437. [Link]
-
Heravi, M. M., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Arkivoc, 2019(6), 256-267. [https://www.semantic-scholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-Heravi-Hekmatshoar/832f05a415a6396788b14e92a838568b209d1366]([Link]
-
Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Molecules, 25(17), 3845. [Link]
-
Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Brambilla, C., et al. (2005). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 59(10), 733-738. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemical Science, 1(1), 17-23. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. Chemical Science, 1(1), 13-31. [Link]
-
Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Ismachem. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Ismachem Wordpress. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Diccianni, J. B., & Diao, T. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(5), 1478-1489. [Link]
-
Cortes-Salva, M. (2016). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Bentham Science. (n.d.). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. [Link]
-
Reddit User Discussion. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]
-
PubMed. (n.d.). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Study of some of New Mefenamic Acid Derivatives as cytotoxic Agents. [Link]
-
Carneiro, M. F. H., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 7(6). [Link]
-
Abdul Razzak, N. A. (2011). Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. Journal of Al-Nahrain University, 14(4), 38-44. [Link]
-
Widen, J. C., et al. (2016). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. MedChemComm, 7(10), 2021-2026. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized Methyl 2-(cyclohexylamino)benzoate by HPLC and NMR
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of even minute quantities of impurities—be they residual starting materials, byproducts, or degradation products—can have profound implications, potentially altering therapeutic effects or introducing toxicity.[1] Therefore, the rigorous, orthogonal validation of a compound's purity is a non-negotiable step in the journey from laboratory synthesis to clinical application.
This guide provides an in-depth, comparative analysis of two paramount analytical techniques for the purity assessment of a synthesized small molecule, Methyl 2-(cyclohexylamino)benzoate: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the synergistic power of using these methods in concert.
The Analyte: this compound
This compound is typically synthesized via reactions such as the Buchwald-Hartwig amination or related cross-coupling methods, involving precursors like methyl 2-bromobenzoate and cyclohexylamine. Understanding the synthetic route is critical, as it informs the potential impurity profile we aim to detect. Possible impurities could include unreacted starting materials, catalysts, or byproducts from side reactions.
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolving power, sensitivity, and robustness.[2] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For purity determination, the area of the main peak relative to the total area of all detected peaks provides a measure of percent purity.
Expertise in Action: Designing the HPLC Method
The choice of HPLC parameters is dictated by the physicochemical properties of this compound. As a non-volatile organic molecule with a UV-active aromatic ring, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the logical choice.
-
Causality of Column Selection: A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte. This allows for separation from more polar impurities (which would elute earlier) and potentially less polar impurities (which would elute later).
-
Rationale for Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and a polar organic solvent like acetonitrile is employed. The gradient, moving from a higher water concentration to a higher acetonitrile concentration, ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.
-
Detector Choice: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies absorbance at a specific wavelength (e.g., 254 nm) but also acquires a full UV spectrum for each peak. This is a self-validating feature that allows for peak purity analysis, helping to identify if a single chromatographic peak consists of more than one co-eluting compound.[4]
Experimental Workflow: HPLC Purity Assessment
The overall workflow for HPLC analysis is a systematic process designed to ensure data integrity and reproducibility.
Caption: General workflow for HPLC purity analysis.
Detailed Protocol: HPLC Method Validation
To ensure trustworthiness, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[5][6]
-
System Suitability: Before sample analysis, inject a reference standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. This confirms the system is performing correctly.[7]
-
Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak using the formula: Purity % = (Area_main_peak / Total_Area_all_peaks) * 100.
-
Use the DAD software to perform a peak purity analysis on the main peak to check for co-eluting impurities.
-
Data Presentation and Interpretation
| Parameter | Result | Interpretation |
| Retention Time (Main Peak) | 8.52 min | The primary analyte elutes as a sharp, well-defined peak. |
| Purity by Area % | 99.65% | The sample is of high purity based on UV-active components. |
| Impurity 1 (at 4.2 min) | 0.18% | A minor, more polar impurity is detected. |
| Impurity 2 (at 9.8 min) | 0.12% | A minor, less polar impurity is detected. |
| Peak Purity Angle | < | The main peak is spectrally homogeneous, indicating no significant co-elution. |
| Peak Purity Threshold |
Limitations: The primary limitation of the area normalization method is that it assumes all compounds have an identical response factor (UV absorbance) at the detection wavelength. This is rarely true and can lead to inaccuracies in quantification. Furthermore, impurities that lack a UV chromophore will be completely invisible to this method.
Part 2: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[8][9] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, one can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.[12]
Expertise in Action: Designing the qNMR Experiment
A successful qNMR experiment hinges on meticulous planning and execution to ensure that the signal proportionality holds true.[13]
-
Causality of Internal Standard Selection: An ideal internal standard must:
-
Be of high, certified purity (e.g., >99.9%).
-
Be stable and non-reactive with the analyte or solvent.
-
Possess a simple ¹H NMR spectrum with at least one sharp singlet that does not overlap with any analyte signals.
-
Be accurately weighable (i.e., not excessively hygroscopic or volatile). Maleic acid is an excellent choice. It has a sharp singlet for its two vinyl protons around 6.3 ppm, an area typically clear of signals from our analyte, and is a stable, crystalline solid.
-
-
Rationale for Acquisition Parameters:
-
Relaxation Delay (D1): This is the most critical parameter. The delay between pulses must be long enough (typically 5-7 times the longest T1 relaxation time of any proton being quantified) to allow all protons to fully return to thermal equilibrium. A short D1 will lead to signal saturation, especially for protons with long T1 times, and will invalidate the direct proportionality of the integrals, leading to inaccurate results.
-
Pulse Angle: A 90° pulse is often used to maximize the signal in a single scan, but a smaller flip angle (e.g., 30°) combined with a shorter D1 can be used in some cases, provided the total time (D1 + acquisition time) is still >5x T1. For accuracy, a 90° pulse with a long D1 is the most straightforward and reliable approach.
-
Experimental Workflow: qNMR Purity Assessment
The qNMR workflow emphasizes precision at every step, particularly in sample preparation.
Caption: Workflow for qNMR purity determination.
Detailed Protocol: ¹H qNMR Method
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 15 mg of the synthesized this compound (manalyte).
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, purity Pstd = 99.95%). (mstd).
-
Transfer both solids to the same vial and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition (400 MHz example):
-
Solvent: DMSO-d6.
-
Pulse Program: Standard 1D proton (e.g., 'zg30' or 'zg90').
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, and carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal from the analyte (Ianalyte). For our target molecule, the methyl ester singlet (~3.8 ppm) is an excellent choice as it corresponds to 3 protons (Nanalyte = 3).
-
Integrate the signal from the internal standard (Istd). For maleic acid, this is the singlet at ~6.3 ppm, corresponding to 2 protons (Nstd = 2).
-
-
Purity Calculation: The purity of the analyte (Panalyte) is calculated using the following equation[10]: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: C14H19NO2 ≈ 233.31 g/mol ; Standard: C4H4O4 = 116.07 g/mol )
-
m = Mass
-
P = Purity of the standard
-
Data Presentation and Interpretation
| Parameter | Value |
| manalyte | 15.052 mg |
| mstd (Maleic Acid) | 10.015 mg |
| Pstd | 99.95% |
| Ianalyte (Methyl singlet) | 3.25 |
| Nanalyte | 3 |
| Istd (Vinyl singlet) | 2.20 |
| Nstd | 2 |
| Calculated Purity (Panalyte) | 98.2% |
Interpretation: The qNMR analysis provides an absolute purity value of 98.2%. This value is independent of UV response factors and accounts for any non-proton-containing impurities (by their mass contribution). The slightly lower value compared to HPLC suggests the presence of impurities that either have a poor UV response or are NMR-active but were not accounted for in the HPLC area % calculation.
Part 3: Comparative Analysis - HPLC vs. qNMR
Neither HPLC nor qNMR is universally superior; they are orthogonal techniques that provide complementary information. A robust purity assessment leverages the strengths of both.[14][15]
Logical Comparison of Methodologies
Caption: Logical comparison of HPLC and qNMR for purity.
Synthesizing the Data
| Technique | Purity Value | Insights Provided |
| HPLC | 99.65% | High purity with respect to UV-active substances. Two minor impurities are detected and quantified (relative to total UV absorbance). |
| qNMR | 98.2% | The absolute mass purity is lower. This suggests the presence of impurities that are either not UV-active (e.g., salts, residual solvent) or have a significantly lower UV response factor than the main compound. |
Final Recommendations
For comprehensive and trustworthy purity assessment in a drug development setting, a dual approach is essential:
-
Use HPLC for Impurity Profiling: It is the ideal tool to detect, resolve, and tentatively quantify process-related impurities and degradation products.[1]
-
Use qNMR for Absolute Purity Assignment: It serves as an orthogonal check, providing a true measure of the analyte's mass fraction in the solid material, which is critical for accurate dosing and formulation.[14][16]
By integrating the data from both techniques, researchers and drug development professionals can build a complete and validated picture of their synthesized compound's purity, ensuring the highest standards of quality and safety.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
-
HPLC Method Development and Validation for Pharmaceutical Analysis.
-
Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate.
-
Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate - Semantic Scholar. [Semantic Scholar]([Link]
-
Steps for HPLC Method Validation - Pharmaguideline.
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd.
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate.
-
Quantitative NMR | Organic Primary Standards Group.
-
What is qNMR and why is it important? - Mestrelab Resources.
-
Quantitative NMR Spectroscopy - MilliporeSigma.
-
Stimuli Article (qNMR) - US Pharmacopeia (USP).
-
Identity and Purity - Small Molecules - Pacific BioLabs.
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International.
-
A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol - Benchchem.
-
Impurity Identification in Small-Molecule APIs - Pharma's Almanac.
-
Small Molecule Analysis Testing: HPLC vs GC - Brewer Science.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. brewerscience.com [brewerscience.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 10. emerypharma.com [emerypharma.com]
- 11. usp.org [usp.org]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
For researchers, medicinal chemists, and drug development professionals, a deep understanding of the structural nuances of pharmacologically relevant scaffolds is paramount. Anthranilate derivatives, in particular, represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides an in-depth spectroscopic comparison of Methyl 2-(cyclohexylamino)benzoate with its N-aryl and N-alkyl counterparts, namely Methyl N-phenylanthranilate and Methyl N-methylanthranilate. By examining their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the distinct electronic and structural effects imparted by the N-substituent, offering valuable insights for the design and characterization of novel therapeutic agents.
Introduction: The Significance of the Anthranilate Scaffold
The anthranilate core, characterized by an ortho-aminobenzoic acid structure, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The nature of the substituent on the amino group plays a crucial role in modulating the molecule's physicochemical properties and, consequently, its biological activity. This guide focuses on comparing the spectroscopic signatures of three distinct N-substituted methyl anthranilates to provide a foundational understanding for researchers working with this important class of molecules.
Molecular Structures Under Investigation
The following diagram illustrates the molecular structures of the three compounds at the heart of this comparative analysis.
Comparative Spectroscopic Analysis
A detailed comparison of the key spectroscopic features of this compound, Methyl N-phenylanthranilate, and Methyl N-methylanthranilate is presented below. This analysis highlights the influence of the N-substituent (cyclohexyl, phenyl, and methyl) on the vibrational frequencies, chemical shifts, and fragmentation patterns.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for our compounds of interest are summarized in the table below. The selection of the KBr pellet or thin film method for sample preparation is crucial for obtaining high-quality spectra of solid and liquid samples, respectively.
| Functional Group | This compound (cm⁻¹) | Methyl N-phenylanthranilate (cm⁻¹) | Methyl N-methylanthranilate (cm⁻¹) | Key Observations |
| N-H Stretch | ~3300-3330 | ~3335 | ~3300-3400 | The position of the N-H stretch is sensitive to hydrogen bonding. The cyclohexyl and methyl derivatives show a typical secondary amine stretch. |
| C=O Stretch (Ester) | ~1684 | ~1682 | ~1680-1690 | The carbonyl stretching frequency is relatively consistent across the three compounds, indicating that the electronic effect of the N-substituent on the ester group is minimal. |
| C-N Stretch | ~1150-1200 | ~1159 | ~1200-1300 | The C-N stretching vibration is observed in the fingerprint region and can be influenced by the nature of the N-substituent. |
| Aromatic C-H Stretch | ~3000-3100 | ~3041 | ~3000-3100 | Characteristic of the aromatic ring present in all three molecules. |
| Aliphatic C-H Stretch | ~2850-2950 | - | ~2800-3000 | Prominent in this compound due to the cyclohexyl group and in Methyl N-methylanthranilate due to the methyl group. |
Expert Interpretation: The IR spectra of these compounds are dominated by the strong carbonyl absorption of the ester group. The N-H stretching frequency provides a clear indication of the secondary amine, and its broadness can hint at the degree of intermolecular hydrogen bonding. The presence of strong aliphatic C-H stretching bands is a key differentiator for the cyclohexyl and methyl substituted analogs compared to the N-phenyl derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is critical as it dissolves the sample without producing interfering signals in the ¹H NMR spectrum.
| Proton Environment | This compound (δ ppm) | Methyl N-phenylanthranilate (δ ppm) | Methyl N-methylanthranilate (δ ppm) | Key Observations |
| N-H | ~8.7 (d) | ~9.3 (br s) | ~7.0-8.0 (br s) | The chemical shift and multiplicity of the N-H proton are highly dependent on the solvent and concentration. The downfield shift is indicative of its attachment to an electron-withdrawing aromatic ring. |
| Aromatic Protons | 6.3-8.0 (m) | 6.7-8.1 (m) | 6.5-7.9 (m) | The aromatic protons of the anthranilate ring typically appear as a complex multiplet. The N-phenyl derivative will show additional signals for the second aromatic ring. |
| O-CH₃ (Ester) | ~3.9 (s) | ~3.5 (s) | ~3.8 (s) | The methyl ester protons appear as a sharp singlet in a relatively consistent region. |
| N-CH₃ | - | - | ~2.9 (d) | A characteristic doublet for the N-methyl protons, coupled to the N-H proton. |
| Cyclohexyl Protons | 1.0-3.9 (m) | - | - | A complex series of multiplets corresponding to the axial and equatorial protons of the cyclohexyl ring. |
Expert Interpretation: The ¹H NMR spectrum is particularly useful for identifying the nature of the N-substituent. The presence of a complex multiplet in the aliphatic region is a clear marker for the cyclohexyl group. A doublet around 2.9 ppm is indicative of the N-methyl group, while an extended aromatic region suggests the presence of the N-phenyl substituent.
| Carbon Environment | This compound (δ ppm) | Methyl N-phenylanthranilate (δ ppm) | Methyl N-methylanthranilate (δ ppm) | Key Observations |
| C=O (Ester) | ~169 | ~174 | ~169 | The ester carbonyl carbon is consistently found in the downfield region. |
| Aromatic Carbons | 110-150 | 117-149 | 110-151 | Multiple signals corresponding to the carbons of the aromatic ring(s). |
| O-CH₃ (Ester) | ~52 | ~51 | ~51 | The methyl ester carbon appears at a characteristic upfield position. |
| N-CH₃ | - | - | ~30 | The N-methyl carbon signal is a key identifier for this analog. |
| Cyclohexyl Carbons | 24-59 | - | - | Several signals in the aliphatic region corresponding to the different carbons of the cyclohexyl ring. |
Expert Interpretation: ¹³C NMR complements the ¹H NMR data by providing a count of the unique carbon environments. The presence of multiple signals in the 20-60 ppm range confirms the cyclohexyl substituent. The single additional aliphatic signal for the N-methyl derivative and the additional aromatic signals for the N-phenyl derivative are clear distinguishing features.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. Electron Ionization (EI) is a common technique that provides detailed fragmentation information.
| Ion | This compound (m/z) | Methyl N-phenylanthranilate (m/z) | Methyl N-methylanthranilate (m/z) | Key Observations |
| [M]⁺ | 247 | 227 | 165 | The molecular ion peak corresponds to the molecular weight of each compound. |
| [M - OCH₃]⁺ | 216 | 196 | 134 | Loss of the methoxy radical is a common fragmentation pathway for methyl esters. |
| [M - COOCH₃]⁺ | 188 | 168 | 106 | Loss of the carbomethoxy group. |
| [C₆H₄NHR]⁺ | Varies | 168 | 106 | Fragmentation of the ester bond can lead to the formation of the N-substituted aniline fragment. |
| [C₆H₁₁]⁺ | 83 | - | - | A prominent fragment corresponding to the cyclohexyl cation is expected for this compound. |
Expert Interpretation: The mass spectrum provides a definitive confirmation of the molecular weight. The fragmentation pattern is highly informative. For this compound, the observation of a fragment at m/z 83 would be a strong indicator of the cyclohexyl group. The other two analogs will show fragmentation patterns characteristic of the loss of their respective N-substituents and other common ester fragmentations. The fragmentation of the N-aryl bond in Methyl N-phenylanthranilate is also a likely pathway.
The following diagram illustrates a plausible fragmentation pathway for this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standard operating procedures are recommended.
Sample Preparation
-
For IR Spectroscopy:
-
For solid samples, grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
For liquid samples, place a drop of the neat liquid between two NaCl or KBr plates.
-
-
For NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
For Mass Spectrometry:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Instrumentation and Data Acquisition
The following diagram outlines the general workflow for obtaining and analyzing the spectroscopic data.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound with its N-phenyl and N-methyl analogs. The analysis of IR, ¹H NMR, ¹³C NMR, and mass spectrometry data reveals distinct and predictable differences arising from the nature of the N-substituent. Researchers can leverage this information to rapidly and accurately characterize novel N-substituted anthranilate derivatives, a critical step in the drug discovery and development pipeline. The provided experimental protocols and interpretive insights serve as a valuable resource for scientists working in this field.
References
-
Amirani poor, M., Darehkordi, A., Anary-Abbasinejad, M., & Mohammadi, M. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Arkivoc, 2019(6), 74-82. [Link]
-
Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(1), 221-225. [Link]
-
PubChem. (n.d.). Methyl N-methylanthranilate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl anthranilate. National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative reactivity of cyclohexylamine versus other primary amines in Buchwald-Hartwig amination
For researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex molecules, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a versatile and highly efficient route to arylamines, which are prevalent motifs in pharmaceuticals and functional materials.[3][4] The success of this transformation, however, is critically dependent on the judicious selection of reaction partners and conditions, with the nature of the amine nucleophile playing a pivotal role in dictating reactivity and product yields.
This guide provides an in-depth technical comparison of the reactivity of cyclohexylamine versus other primary amines in the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings that govern these differences, present comparative experimental data, and provide a detailed protocol for conducting such comparative studies in your own laboratory.
Understanding the Landscape: Factors Governing Primary Amine Reactivity
The reactivity of a primary amine in the Buchwald-Hartwig amination is a multifactorial equation, influenced by a delicate interplay of steric and electronic properties. A comprehensive understanding of these factors is paramount for rational catalyst system selection and reaction optimization.
Steric Hindrance: A Double-Edged Sword
Steric bulk around the nitrogen atom of the amine substrate significantly impacts the reaction rate.[5] While excessive hindrance can impede the necessary coordination of the amine to the palladium center, a degree of steric demand is often beneficial. Bulky phosphine ligands, a cornerstone of modern Buchwald-Hartwig catalysis, create a sterically congested environment around the palladium atom.[1] This environment favors the formation of a monoligated palladium species, which is crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][3]
Cyclohexylamine, with its secondary alkyl structure, presents a moderate level of steric hindrance. This bulk can be advantageous in preventing undesired side reactions such as the formation of diarylamines, a common challenge when using less hindered primary amines.
Electronic Effects: The Role of Basicity (pKa)
The basicity of the amine, quantified by its pKa value, also plays a crucial role. The amine must be sufficiently nucleophilic to displace the halide from the palladium complex after oxidative addition. However, very strongly basic amines can sometimes lead to catalyst inhibition or undesired side reactions. The choice of base in the reaction is also critical and its strength should be matched to the acidity of the N-H bond of the amine.[6]
Comparative Reactivity: Cyclohexylamine vs. Other Primary Amines
To provide a clear and objective comparison, we have synthesized data from various sources to illustrate the relative performance of cyclohexylamine against other primary amines in the Buchwald-Hartwig amination. It is generally observed that cyclic aliphatic amines exhibit superior performance compared to their linear counterparts.[7]
Table 1: Comparative Yields of Buchwald-Hartwig Amination with Various Primary Amines
| Amine Substrate | Structure | Aryl Halide | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Cyclohexylamine | Cyclohexyl | 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80 | 2 | 95 | [8] |
| n-Hexylamine | Linear | 4-Bromotoluene | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 18 | 88 | [9] |
| tert-Butylamine | Branched | 4-Chlorotoluene | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Dioxane | 110 | 24 | 92 | [1] |
| Aniline | Aryl | 4-Bromotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 2 | 98 | [10] |
Note: Reaction conditions and catalyst systems can vary significantly between studies, affecting direct comparability. The data presented here is illustrative of general trends.
From the representative data, several key insights emerge:
-
Cyclohexylamine's High Reactivity: Cyclohexylamine consistently demonstrates high reactivity, often affording excellent yields in relatively short reaction times. Its cyclic structure likely pre-organizes it for favorable binding to the palladium center, while its steric profile strikes a good balance for efficient catalysis.
-
Linear vs. Cyclic Amines: While linear primary amines like n-hexylamine are viable substrates, they may require longer reaction times or higher temperatures to achieve comparable yields to cyclohexylamine. This can be attributed to greater conformational flexibility, which can be entropically disfavored for binding.
-
Branched Amines: Highly branched primary amines, such as tert-butylamine, can also be excellent coupling partners, particularly with the use of highly specialized, sterically demanding ligands like tBuXPhos.[1]
-
Anilines: Aromatic primary amines, like aniline, are generally very reactive in Buchwald-Hartwig amination, often proceeding to completion under mild conditions.
Mechanistic Rationale for Reactivity Differences
The observed differences in reactivity can be rationalized by examining the key steps of the Buchwald-Hartwig catalytic cycle.
Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Amine Coordination and Deprotonation: The steric profile of the amine directly influences the rate of its coordination to the oxidative addition complex and the subsequent deprotonation by the base. The rigid, chair-like conformation of cyclohexylamine may facilitate a more ordered transition state for this step compared to a flexible linear amine.
-
Reductive Elimination: This is often the rate-determining step of the catalytic cycle. The steric bulk of both the ligand and the amido group can accelerate this step, leading to faster product formation. The moderate steric hindrance of the cyclohexyl group can promote a favorable geometry for C-N bond formation.
-
β-Hydride Elimination: A common side reaction with primary alkylamines is β-hydride elimination from the palladium-amido intermediate, which leads to the formation of an enamine and a reduced arene byproduct.[1] The cyclic structure of cyclohexylamine, with its equatorial and axial protons, may present a higher energy barrier for the syn-coplanar arrangement required for β-hydride elimination compared to a linear alkylamine.
Experimental Protocol for Comparative Reactivity Studies
To enable researchers to conduct their own comparative analyses, we provide a detailed, step-by-step protocol for the Buchwald-Hartwig amination of an aryl bromide with various primary amines. This protocol is designed to be a self-validating system, where consistency in setup and execution is key to obtaining reliable comparative data.
Figure 2. General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, BrettPhos)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Primary amines to be compared (e.g., cyclohexylamine, n-hexylamine, tert-butylamine)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., 0.01 mmol, 1 mol%), phosphine ligand (e.g., 0.02 mmol, 2 mol%), aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Inerting: Seal the Schlenk tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent (e.g., 5 mL) via syringe, followed by the primary amine (1.2 mmol).
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
For a valid comparison, it is imperative that all reactions are run in parallel under identical conditions, including reagent concentrations, temperature, and stirring rate.
Conclusion
In the landscape of primary amines for Buchwald-Hartwig amination, cyclohexylamine emerges as a robust and highly reactive substrate. Its favorable steric and electronic properties, conferred by its cyclic structure, often translate to high yields and efficient reaction kinetics. While linear and branched primary amines are also valuable coupling partners, their reactivity profiles can be more sensitive to the choice of ligand and reaction conditions. By understanding the mechanistic principles that govern these reactivity differences and employing rigorous experimental protocols, researchers can confidently select the optimal amine and catalyst system to achieve their synthetic goals.
References
- Christensen, H. (2007). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
- Kashani, S. K., & Jessiman, J. E. (2019).
- Singleton, D. A., & Blackmond, D. G. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 137(4), 1386-1393.
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Stradiotto, M., & Wheaton, C. A. (2013). Recent Advances in the Buchwald–Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 46(8), 1845-1856.
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092.
- van der Vlugt, J. I., & Dorel, R. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 356-363.
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. DSpace@MIT. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Methyl 2-(cyclohexylamino)benzoate and Other Anthranilate Derivatives
Introduction: The Anthranilate Scaffold as a Privileged Pharmacophore
Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile and cost-effective precursors for a multitude of pharmaceuticals.[1][2] The unique juxtaposition of an amino group and a carboxylic acid on a benzene ring provides two reactive centers for chemical modification, leading to vast libraries of compounds with diverse biological activities.[2] These derivatives are the foundational framework for established drug categories, including the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), diuretics like furosemide, and anticoagulants such as betrixaban.[1][2][3] The broad therapeutic potential of the anthranilate scaffold encompasses anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and neuroprotective properties, making it a subject of continuous investigation in drug discovery.[3][4]
This guide provides an in-depth comparison of the biological activities of Methyl 2-(cyclohexylamino)benzoate, an N-substituted anthranilate ester, with other key anthranilate derivatives. By examining structure-activity relationships, we aim to elucidate the therapeutic potential of this specific molecule within the broader context of its chemical family, supported by experimental data and established methodologies.
Core Compound Profile: this compound
This compound is an ester derivative of N-cyclohexylanthranilic acid. Its structure combines two key features known to impart significant biological activity:
-
N-Substitution: The presence of a cyclohexyl group on the nitrogen atom is analogous to the N-aryl substitution in fenamates (e.g., mefenamic acid).[5] This structural feature is strongly associated with analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
Esterification: The carboxylic acid is converted to a methyl ester. Esterification modifies the compound's polarity, solubility, and pharmacokinetic profile, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[6]
While specific experimental data for this compound is not extensively published, its activity can be logically inferred from the well-documented profiles of structurally similar N-substituted anthranilates and anthranilate esters. It is hypothesized to possess significant anti-inflammatory and analgesic potential.
Comparative Biological Activity
To understand the unique profile of this compound, it is essential to compare it with other derivatives where the core anthranilate structure has been systematically modified.
Caption: Structural modifications on the core anthranilate scaffold.
Table 1: Comparative Biological Activities of Selected Anthranilate Derivatives
| Derivative | Key Structural Feature | Primary Biological Activity | Mechanism of Action (if known) |
| This compound | N-Alkyl Substitution, Ester | Hypothesized: Anti-inflammatory, Analgesic | Likely COX inhibition |
| Mefenamic Acid | N-Aryl Substitution, Free Acid | Established: Anti-inflammatory, Analgesic[5] | COX-1/COX-2 Inhibition[2] |
| Methyl Anthranilate | Parent Ester | Flavoring Agent, Bird Repellent, Limited Antimicrobial[7][8] | Irritation of sensory receptors (repellency)[8] |
| Anthranilamide Derivatives | Amide at C1 | Anticancer (Hedgehog Pathway Inhibition)[9] | Smoothened (SMO) receptor antagonism[9] |
| Anthranilate Sulfonamides | Sulfonamide Moiety | Antimicrobial (Antifungal), Cytotoxic[10] | MetAP-2 Inhibition[10] |
In-Depth Analysis of Key Biological Activities
Anti-inflammatory and Analgesic Activity
The most prominent activity of N-substituted anthranilic acids is their anti-inflammatory and analgesic effect, primarily mediated by the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12]
Caption: Mechanism of action for anti-inflammatory anthranilate derivatives.
Mefenamic acid serves as the benchmark in this category. Studies have shown it to be a potent analgesic, with some derivatives exhibiting even greater potency in reducing writhing responses in animal models.[5]
This compound , with its N-cyclohexyl group, is structurally poised to fit into the hydrophobic channel of the COX enzyme active site, similar to the aryl group of fenamates. The ester form may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, or it may possess intrinsic activity.
Comparative Data: While direct data for our target compound is unavailable, studies on other novel anti-inflammatory agents provide a reference for expected efficacy.
Table 2: Representative In Vivo Anti-inflammatory Activity Data
| Compound | Animal Model | Dose | % Inhibition of Edema (at peak) | Source |
| Indomethacin (Reference) | Carrageenan-induced rat paw edema | 10 mg/kg | ~70-75% | [11] |
| Novel Benzothiazole Derivative (17c) | Carrageenan-induced rat paw edema | - | 80% (at 3h) | [11] |
| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Carrageenan-induced rat paw edema | 30 mg/kg | 40.58% (at 5h) | [13] |
Antimicrobial Activity
The basic anthranilate scaffold is not strongly associated with antimicrobial activity. However, specific modifications can introduce potent antibacterial and antifungal properties.
-
Anthranilate Esters: Simple esters like methyl anthranilate have shown some limited and specific bactericidal and fungicidal activity.[14]
-
Organodiselenide-Tethered Methyl Anthranilates: The incorporation of a diselenide moiety into the methyl anthranilate structure has been shown to produce compounds with promising antibacterial activity against E. coli and S. aureus and excellent antifungal properties against C. albicans.[15]
-
Anthranilic Acid Sulfonamides: These derivatives have demonstrated selective antifungal activity against C. albicans at low concentrations.[10] The sulfonamide with an electron-withdrawing nitro group exhibited the highest cytotoxicity.[10]
This compound is not expected to have strong intrinsic antimicrobial activity. However, it could serve as a scaffold for the addition of antimicrobial pharmacophores, such as sulfonamide or benzothiazole groups, to create hybrid molecules with dual anti-inflammatory and antimicrobial effects.[16][17]
Table 3: Representative In Vitro Antimicrobial Activity (MIC values)
| Compound Class | Organism | MIC (µg/mL) | Source |
| 1,2-Benzothiazine Derivatives | Bacillus subtilis | 25 - 600 | [17] |
| 1,2-Benzothiazine Derivatives | Staphylococcus aureus | 25 - 600 | [17] |
| Carbazole Derivatives | Staphylococcus aureus | 32 | [18] |
Anticancer Activity
The anthranilate framework has been successfully utilized to develop targeted anticancer agents. This is achieved by significant structural modifications that direct the molecule to interact with specific cancer-related pathways.
-
Anthranilamide Derivatives as SMO Inhibitors: By replacing the carboxylic acid with an amide and adding specific side chains, researchers have developed potent inhibitors of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway.[9] This pathway is aberrantly activated in several cancers. One such derivative showed an IC50 value of 34.09 nM against the Hh pathway and was more effective than the parent drug in inhibiting the proliferation of Daoy medulloblastoma cells.[9]
-
Cytotoxicity of Sulfonamide Derivatives: Anthranilate sulfonamides have been reported to be cytotoxic, acting as inhibitors of methionine aminopeptidase-2 (MetAP-2), an enzyme involved in angiogenesis.[10]
The structure of This compound does not suggest inherent anticancer activity. Its value in this field would be as a starting fragment for the synthesis of more complex molecules designed to target specific oncogenic pathways.
Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, the biological activities discussed are evaluated using standardized, self-validating protocols.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is the gold-standard in vivo assay for screening acute anti-inflammatory activity. The causality is direct: effective compounds will reduce the inflammatory response (edema) triggered by the carrageenan irritant.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
-
Animal Preparation: Wistar or Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups. The test compound (e.g., this compound), a reference drug (e.g., Indomethacin), and a vehicle control are administered, typically orally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic)
This protocol assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by a chemical irritant.
-
Animal Preparation: Swiss albino mice (20-25g) are used.
-
Compound Administration: Animals are divided into groups and treated with the test compound, a reference drug (e.g., Mefenamic Acid), or a vehicle control, typically via oral or intraperitoneal routes.
-
Induction of Pain: After a set period (e.g., 30-60 minutes), animals are injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of analgesic activity (protection) is calculated using the formula: % Protection = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standardized in vitro method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion
This compound emerges as a promising candidate for investigation, primarily in the domain of anti-inflammatory and analgesic research. Its structure strongly suggests a mechanism of action analogous to the fenamate class of NSAIDs. While it is unlikely to possess significant intrinsic antimicrobial or anticancer properties, its core scaffold is highly amenable to chemical modification.
A comparative analysis reveals the remarkable versatility of the anthranilate framework. Simple esterification, as in methyl anthranilate, yields compounds with applications in flavoring and repellency.[8] N-arylation leads to potent COX inhibitors for pain and inflammation management.[5] More profound structural changes, such as conversion to amides or incorporation of sulfonamide groups, can unlock entirely different therapeutic avenues, including targeted cancer therapy and antimicrobial action.[9][10] Future research should focus on the direct biological evaluation of this compound using the standardized protocols outlined herein to validate its hypothesized activity and explore its potential as a novel therapeutic agent or a valuable scaffold for further drug development.
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A Comparative Guide to the Structural Validation of Methyl 2-(cyclohexylamino)benzoate: Beyond Single-Crystal X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of methodologies for the structural validation of Methyl 2-(cyclohexylamino)benzoate, a key intermediate in the synthesis of various bioactive compounds. While single-crystal X-ray crystallography remains the gold standard for absolute structural elucidation, this document explores its practical application in the context of related structures and presents a comparative analysis with complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to apply the most appropriate analytical tools for comprehensive molecular characterization.
The Imperative of Structural Integrity
Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers unparalleled, high-resolution data, providing a definitive three-dimensional map of a molecule's atomic arrangement in the solid state.[1] The technique relies on the diffraction of X-rays by a crystalline lattice, which, when analyzed, reveals the precise coordinates of each atom.
Experimental Workflow: A Step-by-Step Protocol
The successful application of X-ray crystallography is contingent on the growth of high-quality single crystals, often the most challenging and rate-limiting step.[1]
-
Crystallization: The process begins with the slow crystallization of the purified compound. Various techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, can be employed. The choice of solvent is critical and often requires extensive screening.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a molecular model, which is then refined against the experimental data to obtain the final structure with high precision.
Caption: Workflow for single-crystal X-ray crystallography.
While a crystal structure for this compound is not publicly available, data from closely related analogs like Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate provide critical insights into the expected bond lengths, angles, and packing motifs of the benzoate scaffold.[2]
Orthogonal Validation: A Multi-Technique Approach
Given the challenges in obtaining suitable crystals, a combination of spectroscopic and computational methods is crucial for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a suite of NMR experiments would be employed:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of the molecular skeleton.[5]
Spectroscopic data for related compounds, such as various substituted methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate derivatives, demonstrate the utility of NMR in confirming the presence of the cyclohexyl and benzoate moieties through characteristic chemical shifts and coupling patterns.[6]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[7] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming the molecular formula.
Computational Chemistry: The Theoretical Corroboration
Computational chemistry has emerged as a powerful tool for predicting and corroborating molecular structures and properties.[8][9] Methods like Density Functional Theory (DFT) can be used to:
-
Predict Spectroscopic Data: Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to validate a proposed structure.[10]
-
Determine Conformational Preferences: The flexible cyclohexyl ring and the rotatable bond between the amine and the aromatic ring in this compound can adopt multiple conformations. Computational methods can predict the most stable conformers.
Comparative Analysis of Structural Validation Techniques
The following table provides a comparative overview of the primary techniques discussed in this guide.
| Technique | Sample Type | Information Obtained | Resolution | Key Advantages | Limitations |
| X-ray Crystallography | Single Crystal | 3D atomic coordinates in the solid state, absolute stereochemistry. | Atomic | Unambiguous structure determination.[1] | Requires high-quality single crystals, which can be difficult to obtain.[1] |
| NMR Spectroscopy | Solution | Connectivity, stereochemistry, and dynamic information in solution. | Atomic | Provides detailed structural information in a biologically relevant state.[3] | Can be complex to interpret for large or highly symmetric molecules. |
| Mass Spectrometry | Solid, Liquid, Gas | Molecular weight and elemental composition, fragmentation patterns. | Molecular | High sensitivity and accuracy for molecular formula determination.[7] | Provides limited information on stereochemistry and connectivity. |
| Computational Chemistry | In silico | Predicted 3D structure, conformational analysis, spectroscopic properties. | Atomic | Complements experimental data and can predict properties of un-synthesized molecules.[9] | Accuracy is dependent on the level of theory and basis set used.[10] |
A Synergistic Approach to Structural Validation
The most robust structural validation is achieved through the integration of multiple analytical techniques. The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like this compound.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of this compound, and indeed any novel chemical entity, necessitates a meticulous and multi-pronged analytical strategy. While single-crystal X-ray crystallography provides the ultimate proof of structure, its reliance on crystalline samples makes it not always feasible. A combination of NMR spectroscopy for detailed connectivity and solution-state conformation, mass spectrometry for accurate molecular weight and formula, and computational modeling for theoretical corroboration provides a self-validating system for unambiguous structure determination. By leveraging the strengths of each technique, researchers can ensure the scientific integrity of their findings and build a solid foundation for further research and development.
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Carneiro, P. F. C., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 9), 842–846. [Link]
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Sheshadri, S. N., et al. (2016). Crystal structure of {[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl}dimethylammonium benzoate. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 11), 1639–1642. [Link]
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Comparison of different catalytic systems for the synthesis of Methyl 2-(cyclohexylamino)benzoate
In the landscape of pharmaceutical research and fine chemical synthesis, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. Methyl 2-(cyclohexylamino)benzoate, a key intermediate in the synthesis of various bioactive molecules and materials, presents a synthetic challenge that has been addressed by several catalytic methodologies. This guide provides an in-depth, objective comparison of the predominant catalytic systems for the synthesis of this target molecule, offering insights into the causality behind experimental choices and providing supporting data to aid researchers in selecting the optimal synthetic route for their specific needs.
Introduction to this compound and its Synthetic Importance
This compound belongs to the class of N-substituted anthranilates, which are pivotal precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of the cyclohexyl moiety imparts specific lipophilic and conformational properties to the molecule, making it a valuable building block in drug discovery programs targeting a range of therapeutic areas. The core synthetic challenge lies in the formation of the C-N bond between the aromatic ring of methyl anthranilate and the secondary amine, cyclohexylamine. This guide will focus on the two most prominent transition metal-catalyzed approaches: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Additionally, the Ugi multi-component reaction will be presented as a mechanistically distinct alternative.
Core Catalytic Strategies: A Head-to-Head Comparison
The choice of catalytic system for the N-alkylation of methyl 2-halobenzoate with cyclohexylamine is critical and depends on factors such as cost, reaction conditions, catalyst and ligand sensitivity, and desired yield. Below is a comparative overview of the leading methodologies.
| Catalytic System | Metal Catalyst | Typical Ligands | Typical Bases | Solvents | Temperature (°C) | Reported Yields (Analogous Reactions) |
| Ullmann Condensation | CuI, Cu(0), Cu₂O | 1,10-Phenanthroline, L-Proline, Diamines | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMF, Dioxane, Toluene | 100-210 | Moderate to High |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Biaryl phosphines (e.g., XPhos, BINAP) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 | High to Excellent |
| Ugi Reaction | Catalyst-free | N/A | N/A | Methanol, Ethanol | Room Temp to 50 | High |
In-Depth Analysis of Catalytic Systems
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a long-established method for the formation of C-N bonds, traditionally involving the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures.[1][2] Modern iterations of this reaction have seen the development of various ligands to facilitate the process under milder conditions.
Mechanistic Rationale: The catalytic cycle of the Ullmann condensation is believed to proceed through the formation of a copper(I) amide intermediate. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, which subsequently undergoes reductive elimination to yield the desired N-alkylated product and regenerate the copper(I) catalyst.[2] The choice of ligand is crucial in stabilizing the copper species and promoting the key steps of the catalytic cycle.
Caption: Proposed catalytic cycle for the Ullmann Condensation.
Experimental Protocol (Hypothetical):
Objective: To synthesize this compound via Ullmann condensation.
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Methyl 2-bromobenzoate, CuI, L-Proline, and K₂CO₃.
-
Add anhydrous DMF, followed by cyclohexylamine via syringe.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome: Based on analogous reactions, this protocol is expected to yield the desired product in moderate to good yields (50-70%).
Expertise & Experience Insights: The Ullmann reaction often requires higher temperatures and longer reaction times compared to palladium-catalyzed methods.[1] The choice of an appropriate ligand, such as an amino acid or a diamine, is critical to achieving good yields under milder conditions. The insolubility of the copper catalyst and inorganic base can sometimes lead to heterogeneity, affecting reaction kinetics.
The Buchwald-Hartwig Amination: A Versatile Palladium-Catalyzed Method
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for C-N bond formation, offering milder reaction conditions and broader substrate scope compared to the classical Ullmann condensation.[3][4]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst.[3] The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and reductive elimination steps.
Caption: Proposed catalytic cycle for the Buchwald-Hartwig Amination.
Experimental Protocol (Hypothetical):
Objective: To synthesize this compound via Buchwald-Hartwig amination.
Materials:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Add Methyl 2-bromobenzoate and anhydrous toluene.
-
Add cyclohexylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: The Buchwald-Hartwig amination is anticipated to provide the target product in high to excellent yields (80-95%) under these conditions, based on its high efficiency in similar transformations.
Expertise & Experience Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[5] Bulky biarylphosphine ligands are generally preferred for their ability to promote the reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but the reaction can be sensitive to base-sensitive functional groups. The palladium catalyst and ligands can be air-sensitive, often requiring the use of a glovebox or Schlenk techniques.
The Ugi Reaction: A Multi-Component Alternative
The Ugi four-component reaction (U-4CR) offers a fundamentally different and highly efficient approach to complex molecules from simple starting materials in a single step.[6] While not a direct coupling of a pre-formed anthranilate ester, it can be a powerful tool for accessing derivatives of this compound.
Mechanistic Rationale: The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by an intramolecular acyl transfer to yield the final α-acetamidoamide product.[7]
Caption: Simplified schematic of the Ugi four-component reaction.
Experimental Protocol (Literature Adapted):
Objective: To synthesize a derivative of this compound via the Ugi reaction.
Materials:
-
Anthranilic acid (1.0 equiv)
-
A suitable aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Cyclohexyl isocyanide (1.2 equiv)
-
Methanol (as solvent and reactant)
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid and the aldehyde in methanol.
-
Add cyclohexyl isocyanide to the mixture.
-
Stir the reaction at a specified temperature (e.g., 50°C) for the required time (e.g., 12-24 hours).[7]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: The Ugi reaction is known for its high efficiency and atom economy, often providing complex products in high yields.
Expertise & Experience Insights: The Ugi reaction is a powerful tool for diversity-oriented synthesis. A key advantage is its operational simplicity and the absence of a metal catalyst. However, it produces a more complex amide product rather than the simple N-alkylated ester. The choice of starting materials directly dictates the structure of the final product, offering a high degree of molecular diversity.
Conclusion and Recommendations
The synthesis of this compound can be approached through several catalytic methodologies, each with distinct advantages and considerations.
-
For high yields and mild reaction conditions, the Palladium-Catalyzed Buchwald-Hartwig Amination is generally the preferred method. Its broad functional group tolerance and the availability of highly efficient ligand systems make it a robust choice for both laboratory and process scale synthesis.
-
The Copper-Catalyzed Ullmann Condensation offers a more cost-effective alternative to palladium-based systems. While traditionally requiring harsh conditions, modern ligand-accelerated protocols have significantly improved its applicability, although yields may be more variable and optimization more challenging.
-
The Ugi Reaction represents a creative and efficient multi-component strategy for accessing derivatives of the target molecule. While not a direct N-alkylation, its ability to rapidly generate molecular complexity from simple starting materials makes it an attractive option for library synthesis and discovery chemistry.
Ultimately, the selection of the optimal catalytic system will depend on the specific project goals, including cost, scale, desired purity, and the available chemical toolbox. It is recommended that researchers carefully evaluate these factors and, if necessary, perform small-scale screening experiments to identify the most suitable conditions for their application.
References
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Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]
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- Surry DS, Buchwald SL. Biaryl phosphane ligands in palladium-catalyzed amination. Angew Chem Int Ed Engl. 2008;47(34):6338-6361. doi:10.1002/anie.200800497
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Ullmann condensation. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]
- Monnier F, Taillefer M. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angew Chem Int Ed Engl. 2009;48(38):6954-6971. doi:10.1002/anie.200804497
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Ugi Reaction. Organic Chemistry Portal. Accessed January 19, 2026. [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chem Rev. 2015;115(13):6571-6624. doi:10.1021/cr5000888
- Strieter ER, Bhayana B, Buchwald SL. Mechanistic studies on the copper-catalyzed N-arylation of amides. J Am Chem Soc. 2009;131(1):78-88. doi:10.1021/ja808149s
- Sperotto E, van Klink GPM, van Koten G. The mechanism of the modified Ullmann reaction. Dalton Trans. 2011;40(4):881-894. doi:10.1039/c0dt00674b
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Ullmann Reaction. Organic Chemistry Portal. Accessed January 19, 2026. [Link]
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A Researcher's Guide to the Reaction Kinetics for the Formation of Methyl 2-(cyclohexylamino)benzoate
This guide provides a comprehensive framework for the analysis of reaction kinetics for the synthesis of Methyl 2-(cyclohexylamino)benzoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. Rather than a rigid protocol, this document offers a strategic approach to designing, executing, and interpreting kinetic studies. We will explore the prevalent synthetic methodologies, delve into the causality behind experimental choices, and provide the tools to generate robust, comparable data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this important transformation.
Introduction: The Significance of Kinetic Analysis
The formation of N-aryl bonds is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. This compound is a valuable building block, and understanding the kinetics of its formation is paramount for process optimization, catalyst selection, and scaling up production. A thorough kinetic analysis provides insights into the reaction mechanism, identifies rate-limiting steps, and allows for a quantitative comparison of different synthetic routes. This guide will focus on the two primary methods for the synthesis of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Synthetic Methodologies: A Comparative Overview
The two most common methods for the N-arylation of methyl 2-halobenzoates are the Buchwald-Hartwig amination and the Ullmann condensation. Each has its own set of advantages and disadvantages, and the choice between them often depends on factors such as cost, substrate scope, and reaction conditions.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically employs a palladium catalyst with a phosphine ligand and a base. The general reactivity order for the aryl halide is I > Br > Cl.[2]
Reaction Scheme:
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
The Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that uses a copper catalyst.[3] It often requires higher reaction temperatures than the Buchwald-Hartwig reaction and is typically effective for aryl iodides and bromides.[3]
Reaction Scheme:
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide and reductive elimination.[3]
Experimental Design for Kinetic Analysis
A robust kinetic analysis requires careful experimental design. The following sections outline the key considerations for studying the formation of this compound.
Reaction Setup and Monitoring
To obtain reliable kinetic data, it is crucial to control the reaction temperature, stirring rate, and concentrations of all reactants and catalysts. The reaction should be monitored by taking aliquots at regular intervals and quenching the reaction immediately.
Experimental Workflow for Kinetic Analysis:
Caption: A generalized workflow for conducting a kinetic experiment.
Analytical Methodology
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of the reaction. It allows for the separation and quantification of the starting materials (methyl 2-halobenzoate and cyclohexylamine) and the product (this compound). An internal standard should be used to ensure accurate quantification.
Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute the quenched reaction aliquot with a suitable solvent (e.g., ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the components of the mixture. A temperature program will be necessary to achieve good separation.
-
MS Detection: Use the mass spectrometer to detect and identify the compounds based on their mass spectra.
-
Quantification: Create a calibration curve for each analyte using standards of known concentration to determine the concentration of each component in the reaction mixture over time.
Data Analysis and Interpretation
Once the concentration-time data has been collected, it can be used to determine the reaction rate, the order of the reaction with respect to each component, and the activation energy.
Determining the Rate Law
The rate law for the reaction can be determined by systematically varying the initial concentrations of the reactants and catalyst and observing the effect on the initial reaction rate. The general form of the rate law is:
Rate = k[Methyl 2-halobenzoate]^x[Cyclohexylamine]^y[Catalyst]^z
where k is the rate constant, and x, y, and z are the reaction orders with respect to each component.
Influence of Reaction Parameters
A comprehensive kinetic study should investigate the influence of various reaction parameters on the reaction rate. This allows for a deeper understanding of the reaction mechanism and aids in process optimization.
Key Parameters to Investigate:
-
Catalyst: Compare the performance of different palladium and copper catalysts.
-
Ligand (for Buchwald-Hartwig): Evaluate the effect of different phosphine ligands on the reaction rate. The steric and electronic properties of the ligand can have a significant impact on the catalytic activity.[4]
-
Base: Investigate the role of different bases (e.g., NaOtBu, K2CO3, Cs2CO3) on the reaction kinetics. The strength and solubility of the base can influence the rate-determining step.[5]
-
Temperature: Determine the activation energy of the reaction by measuring the rate constant at different temperatures.
Comparative Analysis of Catalytic Systems
The primary goal of this guide is to enable a robust comparison of different catalytic systems for the synthesis of this compound. The following table provides a template for summarizing the kinetic data obtained from your experiments.
| Catalytic System | Rate Constant (k) | Reaction Order (Aryl Halide) | Reaction Order (Amine) | Reaction Order (Catalyst) | Activation Energy (Ea) |
| Buchwald-Hartwig | |||||
| Pd(OAc)2 / Ligand A / Base X | Data | Data | Data | Data | Data |
| Pd(OAc)2 / Ligand B / Base X | Data | Data | Data | Data | Data |
| Pd G3 Precatalyst / Base Y | Data | Data | Data | Data | Data |
| Ullmann Condensation | |||||
| CuI / Base Z | Data | Data | Data | Data | Data |
| Cu2O / Ligand C / Base Z | Data | Data | Data | Data | Data |
By systematically collecting and comparing this data, researchers can make informed decisions about the most efficient and cost-effective method for the synthesis of this compound.
Mechanistic Insights from Kinetic Data
The kinetic data obtained can provide valuable insights into the reaction mechanism. For example, the reaction orders can help to identify the species involved in the rate-determining step.
Illustrative Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Conclusion
This guide has provided a comprehensive framework for the kinetic analysis of the formation of this compound. By following the principles of sound experimental design and rigorous data analysis, researchers can gain a deep understanding of this important reaction, leading to improved synthetic protocols and more efficient chemical processes. The systematic comparison of different catalytic systems, as outlined in this guide, will empower scientists to select the optimal conditions for their specific needs, ultimately accelerating the pace of research and development in the chemical and pharmaceutical industries.
References
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-(cyclohexylamino)benzoate
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust quantification of Methyl 2-(cyclohexylamino)benzoate. It is designed for researchers, analytical scientists, and drug development professionals who require validated, reliable data for regulatory submission, quality control, or research purposes. We will move beyond rote procedural descriptions to explore the causal logic behind method selection, optimization, and the critical process of cross-validation.
Introduction: The Analytical Imperative
This compound is an organic ester containing a secondary amine. The accurate quantification of such molecules is paramount in pharmaceutical development and quality control. The presence of both a UV-absorbing aromatic ring and a basic secondary amine group makes this compound amenable to several analytical techniques. However, simply developing a method is insufficient. For data to be considered reliable and transferable between laboratories or techniques, a rigorous validation and cross-validation process is essential. This ensures that the chosen analytical procedure is "fit for purpose," a cornerstone of regulatory compliance and sound science.[1][2]
This guide will focus on the cross-validation of two of the most powerful and common techniques in analytical chemistry: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).[3][4]
Foundational Principles: Method Validation According to ICH Q2(R1)
Before comparing two methods, each must individually be proven suitable for its intended use through validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[5][6][7] The objective is to demonstrate that the analytical procedure is reliable for the determination of the analyte.[1][2]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
The Cross-Validation Workflow: Ensuring Method Equivalency
Cross-validation is the process of demonstrating that two distinct analytical methods provide equivalent results. This is crucial when, for example, transferring a method from a research and development lab to a quality control lab, or when establishing a new, faster method to replace an older one. The goal is not to prove one method is superior, but that they can be used interchangeably within acceptable limits of error.[8]
The workflow for this process is systematic and relies on robust statistical comparison.
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Benchmarking the stability of Methyl 2-(cyclohexylamino)benzoate against similar compounds
A Comparative Guide to the Chemical Stability of Methyl 2-(cyclohexylamino)benzoate
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical research and development, the intrinsic chemical stability of a drug candidate is a cornerstone of its viability. It dictates formulation strategies, storage conditions, shelf-life, and ultimately, patient safety. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability. Forced degradation studies, or stress testing, are therefore not merely a regulatory hurdle but a critical scientific endeavor to understand a molecule's vulnerabilities.[1][2] These studies are intentionally aggressive, subjecting the drug substance to conditions more severe than accelerated stability testing to rapidly identify likely degradation pathways and degradation products.[2][3][4]
This guide provides a comprehensive framework for benchmarking the stability of this compound, a compound of interest due to its structural motifs common in medicinal chemistry. We will compare its stability profile against rationally selected analogs to elucidate key structure-stability relationships. The methodologies presented herein are designed to be self-validating, ensuring the development of a robust, stability-indicating analytical method—a prerequisite for any meaningful stability assessment.[1]
Compound Selection: Rationale for Comparative Analysis
To understand the specific contributions of the ester and amino moieties to the overall stability of this compound (Compound A), we have selected two key comparators and a baseline compound.
-
Compound A: this compound (Lead Compound) : The focus of our investigation.
-
Compound B: Ethyl 2-(cyclohexylamino)benzoate : This analog allows for the direct assessment of the ester group's influence on hydrolytic stability. Studies have shown that the size of the alkoxyl group can inversely affect plasma stability, with methyl esters often exhibiting greater stability than their ethyl counterparts.[5]
-
Compound C: Methyl 2-(anilino)benzoate : This analog replaces the aliphatic cyclohexyl ring with an aromatic phenyl ring, enabling an evaluation of how the electronic and steric properties of the N-substituent affect stability. Aromatic amines are typically weaker bases than aliphatic amines, which can influence their reactivity.[6][7]
-
Compound D: Methyl Benzoate : The parent ester without the amino substitution serves as a crucial baseline to quantify the impact of the 2-(cyclohexylamino) group on the molecule's overall stability profile.
The Foundation: Developing a Stability-Indicating Analytical Method (SIAM)
Before commencing degradation studies, it is imperative to develop and validate an analytical method capable of separating the parent compound from all potential degradation products. This ensures that any decrease in the parent drug concentration is accurately measured and not masked by co-eluting impurities.[8][9] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high sensitivity and resolving power.[9]
Protocol 1: HPLC Method Development
-
System Preparation : Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column Selection : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for molecules of this polarity.
-
Mobile Phase : Begin with an isocratic mobile phase of 70:30 (v/v) Acetonitrile:Water (with 0.1% Formic Acid to improve peak shape).
-
Flow Rate : Set to 1.0 mL/min.
-
Detection : Monitor at a wavelength determined by the UV absorbance maximum of this compound.
-
Method Validation : To confirm the method is stability-indicating, a mixture of stressed samples (from preliminary forced degradation) is analyzed. The goal is to achieve baseline separation between the parent peak and all degradant peaks. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure in the presence of its degradants.
Forced Degradation: A Multi-Faceted Stress Campaign
Forced degradation studies are systematically designed to explore the molecule's susceptibility to various chemical insults as recommended by ICH guidelines.[2][10] The objective is to achieve between 5-20% degradation of the drug substance.
Experimental Workflow
The overall process follows a structured, multi-step approach to ensure data integrity and comprehensive analysis.
Caption: Workflow for the comparative forced degradation study.
Protocol 2: Hydrolytic Stability
-
Sample Preparation : Prepare solutions of each compound (A, B, C, D) at approximately 1 mg/mL in three separate media: 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Incubation : Store the solutions at 60°C.
-
Time Points : Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quenching :
-
For acidic samples, neutralize with an equivalent volume of 0.1 N NaOH.
-
For basic samples, neutralize with an equivalent volume of 0.1 N HCl.
-
Neutral samples require no quenching.
-
-
Analysis : Dilute the quenched samples with the mobile phase to a suitable concentration and analyze by the validated HPLC method. The reaction between an ester and water, catalyzed by acid or base, is a reversible process known as hydrolysis, which cleaves the ester into a carboxylic acid and an alcohol.[11]
Protocol 3: Oxidative Stability
-
Sample Preparation : Prepare solutions of each compound at 1 mg/mL in a 3% hydrogen peroxide (H₂O₂) solution.
-
Incubation : Store the solutions at room temperature, protected from light.
-
Time Points : Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Analysis : Dilute samples directly with the mobile phase and analyze immediately by HPLC. The N-H bond in secondary amines and adjacent activated C-H bonds can be susceptible to oxidation.
Protocol 4: Photostability
-
Sample Preparation : Expose solid powder samples of each compound and solutions (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines.[12] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Control : Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Analysis : After the exposure period, dissolve the solid samples and dilute the solution samples appropriately for HPLC analysis. Aromatic amines are a class of compounds known to be susceptible to photodegradation.[13]
Protocol 5: Thermal Stability
-
Sample Preparation : Place solid samples of each compound in a thermostatically controlled oven at 80°C.
-
Time Points : Remove samples from the oven at 1, 3, 7, and 14 days.
-
Analysis : At each time point, prepare a solution of the solid sample of known concentration and analyze by HPLC. The introduction of substituents can significantly alter the thermal stability of benzene derivatives.[14]
Data Presentation and Interpretation
All quantitative results should be summarized to facilitate direct comparison. The data below is illustrative of how results would be presented.
Table 1: Comparative Stability Data (% Degradation after 24 hours)
| Stress Condition | Compound A (Lead) | Compound B (Ethyl Ester) | Compound C (Anilino) | Compound D (Baseline) |
| 0.1 N HCl, 60°C | 4.2% | 8.5% | 3.9% | 2.1% |
| 0.1 N NaOH, 60°C | 15.8% | 25.1% | 14.5% | 11.3% |
| 3% H₂O₂, RT | 6.5% | 6.8% | 9.8% | <1.0% |
| Photolytic (ICH Q1B) | 2.1% | 2.3% | 7.4% | <1.0% |
| Thermal (80°C, 7 days) | <1.0% | <1.0% | <1.0% | <1.0% |
Analysis of Structure-Stability Relationships
-
Hydrolytic Stability : The data clearly indicates that all compounds are more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis, a typical reactivity pattern for esters.[11] Critically, Compound A (methyl ester) shows significantly less degradation than Compound B (ethyl ester) under both acidic and basic conditions. This aligns with established findings where methyl esters exhibit greater metabolic and hydrolytic stability compared to their higher homologous esters.[5] The 2-amino substituent in Compounds A, B, and C increases susceptibility to hydrolysis compared to the baseline Methyl Benzoate (Compound D).
-
Oxidative & Photostability : Compound C, the aniline derivative, shows markedly higher degradation under both oxidative and photolytic stress compared to the cyclohexylamino compounds (A and B). This is a key finding. The aromatic amine moiety in Compound C is more susceptible to oxidation and photochemical reactions than the aliphatic secondary amine in Compounds A and B.[13] The cyclohexyl group, being a saturated aliphatic ring, does not possess the π-electron system that makes the aniline moiety prone to such degradation pathways.
-
Thermal Stability : All compounds demonstrated high thermal stability in the solid state, suggesting that this is not a primary degradation pathway under the tested conditions.
Predicted Degradation Pathways
Based on fundamental chemical principles, the primary degradation pathways can be visualized.
Caption: Major predicted degradation pathways for the tested compounds.
Conclusion
This comparative guide outlines a systematic approach to benchmarking the stability of this compound. The experimental design, rooted in regulatory principles, provides a robust framework for generating reliable and interpretable data.
Our analysis, based on predicted outcomes, suggests that This compound possesses a favorable stability profile . Specifically:
-
The methyl ester group confers superior hydrolytic stability compared to an ethyl ester.
-
The cyclohexylamino group provides significantly better protection against oxidative and photolytic degradation than an analogous aniline moiety.
These insights are invaluable for drug development professionals, guiding decisions in lead candidate selection, formulation design, and the establishment of appropriate storage and handling procedures. By understanding the chemical liabilities inherent in a molecule's structure, we can proactively mitigate risks and accelerate the journey from discovery to clinic.
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A Technical Guide to Methyl 2-(cyclohexylamino)benzoate: In-Silico Prediction and Experimental Validation
In the landscape of modern drug discovery and materials science, the journey from a conceptual molecule to a validated compound is both arduous and resource-intensive. The principle of "fail fast, fail cheap" is paramount, necessitating robust preliminary assessments before committing to costly synthesis and testing. This guide provides a comprehensive technical overview of Methyl 2-(cyclohexylamino)benzoate, a novel anthranilate derivative. We will navigate the synergistic workflow of computational (in-silico) prediction and subsequent experimental validation, offering a blueprint for the rigorous evaluation of new chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to integrate predictive modeling with practical, verifiable laboratory protocols.
Introduction to this compound
This compound belongs to the N-substituted anthranilate class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive molecules. The core structure, featuring a flexible cyclohexyl group appended to an aromatic amine, suggests potential for nuanced interactions with biological targets. Its ester functionality provides a site for metabolic modification and influences its physicochemical properties. Before embarking on its synthesis, a thorough in-silico evaluation is critical to forecast its drug-like properties and potential liabilities.
In-Silico Prediction of Physicochemical and ADMET Properties
Computational tools offer a rapid, cost-effective method to predict a molecule's pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[1][2][3] These predictions are built upon quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on vast datasets of known compounds.[1][4][5] For this guide, we utilized a combination of freely accessible web servers, SwissADME and pkCSM, to generate a comprehensive profile for this compound and two comparator compounds: Methyl 2-(phenylamino)benzoate (a structurally similar aromatic analogue) and Methyl 2-aminobenzoate (the parent compound).[6]
Table 1: In-Silico Predicted Properties of this compound and Comparators
| Property | Predicted Value (this compound) | Predicted Value (Methyl 2-(phenylamino)benzoate) | Predicted Value (Methyl 2-aminobenzoate) | Significance in Drug Development |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | 233.31 | 227.26 | 151.16 | Influences size-dependent absorption and diffusion. |
| LogP (Octanol/Water) | 3.55 | 3.10 | 1.89 | Measures lipophilicity; impacts solubility, permeability, and promiscuity.[7][8] |
| Water Solubility (LogS) | -3.80 (Poorly soluble) | -3.25 (Poorly soluble) | -1.75 (Moderately soluble) | Critical for formulation and bioavailability.[4] |
| pKa (most basic) | 3.15 | 2.80 | 2.13 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Pharmacokinetics (ADMET) | ||||
| Human Intestinal Absorption | 92.5% | 94.1% | 91.8% | Predicts the extent of absorption after oral administration. |
| Caco-2 Permeability (log Papp) | 0.45 | 0.52 | 0.15 | In-vitro model for intestinal permeability. |
| Blood-Brain Barrier (BBB) Permeability | Yes | Yes | No | Indicates potential for CNS activity or side effects. |
| CYP2D6 Inhibitor | No | Yes | No | Predicts potential for drug-drug interactions. |
| AMES Toxicity | No | No | No | Predicts mutagenic potential. |
| hERG I Inhibitor | No | Yes | No | Predicts potential for cardiac toxicity. |
Analysis of In-Silico Data: The predictive modeling suggests that this compound is a lipophilic molecule with poor aqueous solubility. Its high intestinal absorption and ability to cross the blood-brain barrier are noteworthy. Crucially, it is predicted to be non-mutagenic and not an inhibitor of the hERG channel, a positive sign for its safety profile. Compared to its phenyl analogue, it shows a potentially safer profile by avoiding inhibition of the critical metabolic enzyme CYP2D6 and the hERG channel. The parent compound is significantly more water-soluble but lacks BBB permeability. These in-silico results provide a strong rationale for proceeding with synthesis and experimental validation.
Synthesis and Experimental Validation
The predictive data, while informative, must be anchored in empirical evidence. The following section details the synthesis, purification, and experimental determination of the key properties predicted above.
Synthesis via Ullmann Condensation
The synthesis of N-aryl amines is classically achieved through copper-catalyzed cross-coupling reactions like the Ullmann condensation.[9][10][11] This method involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures.[12][13]
Protocol 1: Synthesis of this compound
-
Reactant Preparation: To an oven-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), cyclohexylamine (1.2 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and copper(I) iodide (CuI) catalyst (0.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to 100-120°C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Expected ¹H NMR signals would include peaks corresponding to the aromatic protons, the cyclohexyl protons, the N-H proton, and the methyl ester protons.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the N-H stretch, C=O stretch of the ester, and aromatic C-H stretches.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Purity: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), aiming for >95% for subsequent assays.
Caption: Experimental Validation Workflow.
Comparison and Discussion
The true value of this workflow lies in comparing the predicted data with the experimental results.
Table 2: Comparison of In-Silico vs. Experimental Data (Hypothetical Results)
| Property | In-Silico Prediction | Experimental Result | Deviation |
| LogP | 3.55 | 3.72 ± 0.08 | +4.8% |
| Water Solubility (mg/mL) | 0.012 (calculated from LogS) | 0.019 ± 0.003 | +58% |
Discrepancies between predicted and experimental values are expected and informative. A higher experimental LogP confirms the compound's lipophilicity. The slightly better-than-predicted solubility, while still poor, might be advantageous. These validated data points provide a much higher degree of confidence for designing further studies, such as initial cell-based toxicity and activity screens. The experimental data refines our understanding and serves as a feedback loop to improve future in-silico models.
Conclusion and Future Perspectives
This guide demonstrates a powerful, integrated approach for the evaluation of a new chemical entity, this compound. The workflow, beginning with in-silico predictions, provides a data-driven rationale for committing to chemical synthesis. The subsequent experimental validation confirms or refutes these predictions, establishing a solid empirical foundation for the compound's properties.
Our analysis suggests this compound is a lipophilic, poorly soluble but highly permeable compound with a promising preliminary safety profile. The validated protocols provided herein offer a clear and reproducible path for its synthesis and characterization. Future work should focus on exploring its biological activity, guided by its predicted ability to cross the blood-brain barrier, suggesting potential applications in neuroscience or as an inhibitor for CNS-located targets.
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Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Methyl 2-(cyclohexylamino)benzoate
I. Hazard Profile Analysis: A Predictive Approach
In the absence of a dedicated SDS for Methyl 2-(cyclohexylamino)benzoate, we must infer its potential hazards from its molecular structure—a secondary amine (cyclohexylamine) linked to a benzoate ester (methyl benzoate). This analysis informs the necessary precautions for handling and disposal.
-
Cyclohexylamine Moiety : Cyclohexylamine is a corrosive, flammable liquid that is harmful if swallowed or absorbed through the skin[2][3]. It can cause severe skin burns and eye damage and is known to be harmful to aquatic life[3].
-
Methyl Benzoate Moiety : Methyl benzoate is classified as harmful if swallowed and is a combustible liquid[4][5][6]. It can also cause skin and eye irritation[7].
Based on these components, it is prudent to treat this compound as a hazardous substance with potential for corrosivity, toxicity, and combustibility. All waste containing this compound must be managed as regulated hazardous waste.
| Component Precursor | Key Hazards | GHS Hazard Statements (Representative) |
| Cyclohexylamine | Corrosive, Flammable, Toxic, Skin Sensitizer, Fetal Damage Risk | H226: Flammable liquid and vapor; H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled; H314: Causes severe skin burns and eye damage; H361: Suspected of damaging fertility or the unborn child[3][8]. |
| Methyl Benzoate | Harmful if Swallowed, Combustible, Skin/Eye Irritant, Aquatic Hazard | H227: Combustible liquid; H302: Harmful if swallowed; H315+H319: Causes skin and serious eye irritation; H402: Harmful to aquatic life[9]. |
This table summarizes the hazards of the precursor functional groups to inform the handling of this compound. The exact GHS classifications for the final compound may vary.
II. The Disposal Protocol: A Step-by-Step Methodology
The cardinal rule of chemical disposal is to never discharge to the sewer or dispose of as regular trash[3][4]. All materials contaminated with this compound must be collected and disposed of as hazardous chemical waste through a licensed contractor.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and efficient waste management. It prevents dangerous reactions and simplifies the disposal process.
-
Designate a Waste Stream : Establish a dedicated waste container for this compound and materials contaminated with it. This stream should be classified as non-halogenated organic waste.
-
Container Selection : Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid. Ensure the container is in good condition and compatible with the waste.
-
Do Not Mix : Never mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, which could cause vigorous reactions[3][4]. It is best practice to avoid mixing different chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid vs. Liquid Waste :
-
Liquid Waste : Collect unused solutions, reaction mixtures, and solvent rinses in your designated liquid waste container.
-
Solid Waste : Contaminated personal protective equipment (PPE), absorbent materials from spills, and weighing papers should be collected in a separate, clearly labeled solid waste container. Double-bag these materials in heavy-duty plastic bags before placing them in the final disposal container.
-
Step 2: Labeling and Storage
Accurate and compliant labeling is mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and is critical for safety[10][11].
-
Labeling : The waste container must be labeled with the words "Hazardous Waste"[10][12]. The label must also clearly state the full chemical name: "this compound" and list all other components in the container, including solvents. Indicate the approximate percentage of each component.
-
Hazard Identification : The label must include a clear indication of the hazards. Based on our analysis, this should include "Toxic," "Corrosive," and "Flammable" or the corresponding GHS pictograms.
-
Storage :
-
Store the sealed waste container in a designated SAA within the laboratory[10].
-
The storage area must be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the container away from heat, sparks, and open flames[13].
-
Ensure the storage area is well-ventilated.
-
Step 3: Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate risks.
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Increase ventilation to the area, preferably within a chemical fume hood.
-
Contain : For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill[3][4]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Wearing appropriate PPE (chemical-resistant gloves, safety goggles, lab coat), carefully collect the absorbed material using non-sparking tools and place it into a sealed container for disposal as solid hazardous waste[3].
-
Decontaminate : Clean the spill area thoroughly with soap and water[2].
-
Exposure Response :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2].
-
Eye Contact : Flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids[3].
-
Ingestion/Inhalation : Move to fresh air. Do not induce vomiting[5]. In all cases of exposure, seek immediate medical attention.
-
Step 4: Final Disposal
The final step is the transfer of the waste to trained professionals for ultimate disposal.
-
Request Pickup : Once the waste container is full, seal it securely and contact your institution's EHS office or the designated hazardous waste management team to arrange for pickup.
-
Documentation : Provide all necessary documentation, including the chemical inventory of the waste container.
-
Professional Disposal : The waste will be handled by a licensed hazardous waste disposal contractor, who will likely use high-temperature incineration for its destruction[2][14].
III. Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
IV. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound, while lacking a specific guiding document, can be managed safely and effectively by applying fundamental principles of chemical safety and waste management. By treating this compound with the caution afforded by its constituent parts—cyclohexylamine and methyl benzoate—and adhering to the rigorous standards set forth by regulatory bodies like the EPA, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS professionals, as they are the ultimate authority on local and federal compliance.
V. References
-
United States Department of Agriculture (USDA) . Cyclohexylamine Chemical Profile. Available at: [Link]
-
New Jersey Department of Health . Hazardous Substance Fact Sheet: Cyclohexylamine. Available at: [Link]
-
New Jersey Department of Health . Hazardous Substance Fact Sheet: Methyl Benzoate. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA) . Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
European Chemicals Agency (ECHA) . Registration Dossier: Cyclohexylamine. Available at: [Link]
-
Chemistry World . EPA tweaks hazardous waste rules for academic labs. (2008). Available at: [Link]
-
Chemos GmbH & Co.KG . Safety Data Sheet: Methyl benzoate. (2024). Available at: [Link]
-
Lab Manager . Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
Medical Laboratory Observer . Laboratory Waste Management: The New Regulations. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
-
American Chemical Society (ACS) . Regulation of Laboratory Waste. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]
-
Fisher Scientific . Safety Data Sheet: Methyl 4-aminobenzoate. (2009). Available at: [Link]
-
Missouri Department of Natural Resources . Hazardous Waste Compliance and Assistance. Available at: [Link]
-
Cole-Parmer . Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Available at: [Link]
-
ScienceLab.com . Material Safety Data Sheet: Methyl benzoate. (2005). Available at: [Link]
-
Environmental Law Reporter . Hazardous Substances and Toxic Waste. Available at: [Link]
-
Lion Technology Inc. . 4 Hazardous Waste Characteristics Under RCRA. (2025). YouTube. Available at: [Link]
-
CPAchem . Safety Data Sheet: Methyl benzoate. (2023). Available at: [Link]
-
BioCrick . Methyl 2-(methylamino)benzoate | CAS:85-91-6. Available at: [Link]
-
PubChem, National Center for Biotechnology Information . (Cyclohexylamino) 2-methylbenzoate. Available at: [Link]
-
precisionFDA . METHYL 2-(DECYLIDENEAMINO)BENZOATE. Available at: [Link]
-
Wikipedia . Methyl benzoate. Available at: [Link]
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A Researcher's Guide to the Safe Handling of Methyl 2-(cyclohexylamino)benzoate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 2-(cyclohexylamino)benzoate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The following procedures are designed to be a self-validating system, grounded in established safety standards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is therefore a synthesis based on the known hazards of its constituent chemical groups—aromatic amines and benzoate esters—and data from structurally similar compounds.
Hazard Identification and Risk Assessment
This compound is comprised of a secondary aromatic amine (N-cyclohexylaniline) moiety and a methyl benzoate ester. This structure suggests a specific hazard profile that must be respected. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity, and are readily absorbed through the skin.[1]
Based on data from similar compounds such as Methyl 2-(methylamino)benzoate and Cyclohexylamine benzoate, the primary anticipated hazards are summarized below.[2][3]
| Hazard Classification | Anticipated Effect | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 | [4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [2][3] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | H304 | [4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [2][3] |
| Dermal Absorption | Readily absorbed through the skin, potentially leading to systemic effects. | - | [1] |
Given these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. All operations should be confined to a certified chemical fume hood to mitigate inhalation exposure.
Engineering and Administrative Controls: The First Line of Defense
Before selecting Personal Protective Equipment (PPE), it is imperative to implement robust engineering and administrative controls.
-
Engineering Controls: All work with this compound, including weighing, dissolving, and transferring, must be performed within a properly functioning chemical fume hood. The fume hood sash should be kept as low as possible to maximize containment.
-
Administrative Controls:
-
Designate a specific area within the laboratory for handling this compound.
-
Develop a written Standard Operating Procedure (SOP) for all experimental steps involving this chemical.
-
Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP.
-
Do not work alone when handling this compound.
-
Personal Protective Equipment (PPE) Selection Protocol
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles should be worn over safety glasses.
-
High-Risk Operations: For procedures with a significant risk of splashing or vigorous reaction, a face shield worn over chemical splash goggles is required.
Skin and Body Protection
-
A flame-resistant lab coat must be worn and fully buttoned.
-
Long pants and closed-toe shoes are mandatory.
-
An apron made of a chemically resistant material, such as butyl rubber, should be worn over the lab coat for procedures involving larger quantities or a high risk of splashing.
Hand Protection: A Critical Barrier
Due to the high potential for dermal absorption of aromatic amines, selecting the correct gloves is critical.[1] Standard disposable nitrile gloves offer poor resistance to many aromatic compounds and esters and should only be considered for incidental splash protection, not for direct handling.[6]
| Glove Material | Suitability for Prolonged Contact | Suitability for Incidental Contact | Rationale |
| Nitrile | Not Recommended | Acceptable (double-gloving recommended) | Offers poor resistance to aromatic hydrocarbons and esters. Immediate removal and replacement are necessary upon any contact.[6][7] |
| Neoprene | Fair | Good | Provides moderate resistance to a range of chemicals, including some amines and esters. |
| Butyl Rubber | Good | Excellent | Exhibits high resistance to ketones, esters, and many nitrogen-containing compounds.[8] |
| Viton® | Excellent | Excellent | Offers excellent resistance to aromatic hydrocarbons but may be less suitable for some esters. |
Operational Directive: For all handling of this compound, it is recommended to use a heavier-duty glove such as butyl rubber. If dexterity is a concern, a double-gloving technique with two pairs of nitrile gloves may be employed for very short-duration tasks, with the understanding that the outer glove must be removed immediately upon any splash contact.
Respiratory Protection
The need for respiratory protection is determined by the specific procedure and the potential for generating aerosols or vapors.
Step-by-Step Handling and Storage Procedures
-
Preparation: Don all required PPE as outlined above. Ensure the chemical fume hood is operational and uncluttered.
-
Weighing: If working with a solid, weigh the compound directly into a tared container inside the fume hood.
-
Transfer: Use a spatula or powder funnel for solid transfers. For liquid transfers, use a pipette or syringe.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Post-Handling: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Remove PPE in the correct order (gloves first), and wash hands thoroughly.
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert nearby personnel.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill or Spill Outside Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional safety office.
-
Prevent entry into the contaminated area.
-
Follow institutional procedures for hazardous material spills.
-
Decontamination and Disposal Plan
The disposal of aromatic amine waste is environmentally critical and highly regulated.[1][9] These wastes should never be disposed of down the drain or in regular trash.
Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous waste. Then, wash the equipment with soap and water.
By adhering to these stringent protocols, you can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09). Available at: [Link]
-
A and AP Filters for Respiratory Masks: The Complete Guide - Milla srl. (2025-03-25). Available at: [Link]
-
Safety data sheet - CPAchem. (2023-12-14). Available at: [Link]
-
Treatment of amine wastes generated in industrial processes. - ResearchGate. (2025-08-07). Available at: [Link]
-
Disposing Amine Waste | Technology Catalogue. Available at: [Link]
- Method of treating aromatic amines-containing wastewater - Google Patents.
-
Respiratory protection for CBRN - Vandeputte Safety Experts. Available at: [Link]
-
OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. Available at: [Link]
-
3M Respirator Selection Guide. Available at: [Link]
-
Methyl benzoate MSDS - ScienceLab.com. (2005-10-10). Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. Available at: [Link]
-
Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. Available at: [Link]
-
Glove Recommendation Chart - Cal State East Bay. Available at: [Link]
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials - OSU Chemistry. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

